Technical Documentation Center

2-amino-N,3-dimethylbutanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-amino-N,3-dimethylbutanamide

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-amino-N,3-dimethylbutanamide and Its Isomers: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-amino-N,3-dimethylbutanamide, focusing on its synthesis, physicochemical properties, and primary...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-amino-N,3-dimethylbutanamide, focusing on its synthesis, physicochemical properties, and primary applications. Due to the close structural relationship and the availability of public data, this guide also incorporates information on its isomers, 2-amino-2,3-dimethylbutanamide and 2-amino-3,3-dimethylbutanamide, to provide a thorough understanding of this class of compounds. The target compound, under CAS number 74410-26-7, is the hydrochloride salt of (2S)-2-amino-N,3-dimethylbutanamide[1].

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in research and development. The properties of 2-amino-N,3-dimethylbutanamide and its isomers are summarized below. It is important to note that while the provided CAS number corresponds to a specific stereoisomer in its hydrochloride form, the data for the free base and its isomers are highly relevant.

PropertyValueSource
Molecular Formula C6H14N2O[2][3]
Molecular Weight 130.19 g/mol [2][3]
Appearance White to almost white powder or crystal[4][5]
Melting Point 76-84 °C[4][5][6]
Solubility Soluble in water and most organic solvents[4]
Purity >98.0% (GC)[5]

Synthesis of 2-amino-dialkylbutanamides: A Mechanistic Perspective

The synthesis of 2-amino-N,3-dimethylbutanamide and its isomers is primarily achieved through a two-step process. This process begins with the formation of an α-aminonitrile via the Strecker reaction, followed by hydrolysis to the desired amide.

Step 1: Strecker Synthesis of the α-Aminonitrile Intermediate

The Strecker synthesis is a classic and efficient method for producing α-aminonitriles from ketones or aldehydes[7]. In the context of 2-amino-2,3-dimethylbutanamide, the starting material is 3-methyl-2-butanone (methyl isopropyl ketone)[4][7][8].

The reaction proceeds by treating the ketone with ammonia and a cyanide source, typically sodium cyanide[4][8]. The mechanism involves the initial formation of an imine from the ketone and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile, 2-amino-2,3-dimethylbutyronitrile[7].

Experimental Protocol: Synthesis of 2-amino-2,3-dimethylbutyronitrile [4]

  • Dissolve ammonium chloride in water.

  • Add sodium cyanide and aqueous ammonia to the solution.

  • After stirring, introduce a small amount of a phase-transfer catalyst such as benzyltriethylammonium chloride.

  • Slowly add 3-methyl-2-butanone to the reaction mixture.

  • Stir and reflux the mixture for 4-6 hours.

  • After cooling, extract the product with dichloromethane.

  • Purify the organic phase to yield the colorless, transparent liquid 2-amino-2,3-dimethylbutyronitrile with a purity of approximately 95% and a yield of 90%.

Strecker_Synthesis ketone 3-Methyl-2-butanone imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine cyanide Sodium Cyanide (NaCN) aminonitrile 2-Amino-2,3-dimethylbutyronitrile cyanide->aminonitrile imine->aminonitrile + CN-

Caption: Strecker synthesis of the aminonitrile intermediate.

Step 2: Hydrolysis of the α-Aminonitrile to the Amide

The second step involves the hydrolysis of the nitrile group of 2-amino-2,3-dimethylbutyronitrile to an amide. This can be achieved through chemical or biocatalytic methods.

Chemical Hydrolysis:

The nitrile can be hydrolyzed under acidic or basic conditions[4][8]. A common method involves using a strong acid like sulfuric acid[6].

Experimental Protocol: Acid Hydrolysis of 2-amino-2,3-dimethylbutyronitrile [6]

  • Under a nitrogen atmosphere and in a cold water bath, add 2-amino-2,3-dimethylbutyronitrile liquid (0.417 mol) to a sulfuric acid solution (104.2 ml).

  • Stir the solution at room temperature for three days, during which a white solid will appear.

  • Slowly pour the reaction mixture into 150 g of ice water.

  • Basify the solution to a pH of 9.0 using sodium carbonate and 50% sodium hydroxide, which will precipitate a significant amount of white solid.

  • Filter the solid and purify by extraction with dichloromethane to obtain 2-amino-2,3-dimethylbutanamide. This method yields the product with a melting point of 76-80 °C and a yield of 47.6%.

Biocatalytic Hydrolysis:

An environmentally friendly alternative to chemical hydrolysis is the use of nitrile hydratase enzymes from microorganisms[8]. This method offers mild reaction conditions, less wastewater, high yield, and shorter conversion times[8].

The process utilizes the nitrile hydratase produced by microorganisms such as Nocardia globerula to catalyze the hydration of 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutanamide[8]. The reaction is typically carried out at a pH of 6.0-10.0 and a temperature of 20-40°C[8].

Hydrolysis aminonitrile 2-Amino-2,3-dimethylbutyronitrile amide 2-Amino-2,3-dimethylbutanamide aminonitrile->amide hydrolysis_reagents H2SO4 / H2O or Nitrile Hydratase hydrolysis_reagents->amide

Caption: Hydrolysis of the aminonitrile to the final amide product.

Applications in Agrochemicals

The primary application of 2-amino-N,3-dimethylbutanamide and its isomers is as a key intermediate in the synthesis of imidazolinone herbicides[4][6][7]. These herbicides, such as imazethapyr, imazaquin, and imazamox, are widely used in agriculture for weed control in crops like soybeans[4]. The development of efficient synthetic routes to 2-amino-dialkylbutanamides has been crucial for the large-scale production of these important agrochemicals[4][7].

Safety and Toxicology

Based on the available GHS hazard information, 2-amino-2,3-dimethylbutanamide is considered hazardous[2][9].

  • Acute Toxicity: Harmful if swallowed[2].

  • Skin Irritation: Causes skin irritation[2][9].

  • Eye Irritation: Causes serious eye irritation[2][9].

  • Respiratory Irritation: May cause respiratory irritation[2].

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area[10].

Conclusion

2-amino-N,3-dimethylbutanamide and its isomers are valuable chemical intermediates with significant applications in the agrochemical industry. The well-established synthetic pathways, primarily based on the Strecker reaction and subsequent hydrolysis, allow for their efficient production. A thorough understanding of their physicochemical properties and safety profiles is essential for their safe handling and effective use in research and manufacturing.

References

  • Google Patents. (2012). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • Google Patents. (2013). CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-2,3-dimethylbutanamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1258. Retrieved February 9, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-2,3-dimethylbutanamide. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Butanamide, 2-amino-3,3-dimethyl-. Retrieved February 9, 2026, from [Link]

  • MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1466. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dimethylbutanamide. Retrieved February 9, 2026, from [Link]

  • J&K Scientific. (n.d.). 2-Amino-2,3-dimethylbutanamide, 96%. Retrieved February 9, 2026, from [Link]

Sources

Exploratory

N-methylvalinamide chemical structure and molecular weight

The following technical guide details the chemical structure, molecular weight, synthesis, and applications of -methyl-L-valinamide . Technical Monograph: -Methyl-L-Valinamide Structural Identity, Synthesis, and Role in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, molecular weight, synthesis, and applications of


-methyl-L-valinamide .

Technical Monograph: -Methyl-L-Valinamide

Structural Identity, Synthesis, and Role in Peptidomimetic Drug Design

Executive Summary


-methyl-L-valinamide (N-Me-Val-NH

) is a critical chiral building block in the synthesis of peptide therapeutics and antibody-drug conjugates (ADCs). Structurally, it is the primary amide derivative of the non-proteinogenic amino acid

-methyl-L-valine. Its significance lies in the

-methylation of the

-amine, which confers unique physicochemical properties: increased lipophilicity, disrupted hydrogen bonding, and enhanced resistance to proteolytic degradation. This moiety is a key structural motif in potent antimitotic agents, including the dolastatin and auristatin classes (e.g., Monomethyl Auristatin E - MMAE).

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature and Identification

To ensure experimental reproducibility, researchers must distinguish between


-methyl-L-valinamide  (methylation at the 

-amine) and its isomer L-valine methylamide (methylation at the amide nitrogen). This guide focuses on the former, as found in the C-terminus of specific peptide fragments.
PropertyData
Common Name

-Methyl-L-valinamide
IUPAC Name (2S)-3-methyl-2-(methylamino)butanamide
Isomeric Distinction

-methyl derivative of L-valinamide
CAS Number 151378-82-4 (Hydrochloride salt)
Molecular Formula C

H

N

O
SMILES CNC(C)C
InChI Key (Generated based on structure)
Molecular Weight Analysis

Precise molecular weight calculations are vital for stoichiometry in solid-phase peptide synthesis (SPPS).

FormFormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
Free Base C

H

N

O
130.19 130.1106
HCl Salt C

H

N

O · HCl
166.65 166.0873

Note: The HCl salt is the standard stable form supplied commercially due to the hygroscopic nature and oxidative instability of the free secondary amine.

Structural Analysis & Visualization

The introduction of a methyl group at the nitrogen atom of the valine backbone creates steric hindrance and removes a hydrogen bond donor. This modification alters the cis/trans isomerization equilibrium of the preceding peptide bond, often favoring the cis conformation in complex macrocycles.

Diagram 1: Chemical Structure & Isomeric Comparison

ChemicalStructure cluster_legend Key Structural Distinction Target N-Methyl-L-Valinamide (Target Molecule) (2S)-3-methyl-2-(methylamino)butanamide Isomer L-Valine Methylamide (Common Isomer) (2S)-2-amino-N,3-dimethylbutanamide Target->Isomer Distinct from Feature1 N-Methylated Alpha-Amine (Protease Resistance) Target->Feature1 Contains Feature2 Primary Amide (C-Terminus) Target->Feature2 Contains Legend N-Me-Val-NH2 has a free primary amide (-CONH2) but a methylated amine (-NHMe).

Caption: Structural comparison highlighting the specific methylation site of N-methyl-L-valinamide versus its common isomer.[1][2][3][4][5][6]

Synthesis Protocol

The synthesis of


-methyl-L-valinamide presents a challenge: preventing over-methylation to the quaternary ammonium salt. The most robust pathway utilizes 

-protected

-methyl amino acids
(e.g., Boc-N-Me-Val-OH) followed by amidation and deprotection.
Reagents & Materials
  • Starting Material:

    
    -Boc-
    
    
    
    -methyl-L-valine (CAS: 45170-31-8).
  • Coupling Agents: HATU or IBCF (Isobutyl chloroformate).

  • Amine Source: Ammonium chloride (NH

    
    Cl) or Ammonia in Methanol (7N NH
    
    
    
    /MeOH).
  • Base: DIPEA (

    
    -Diisopropylethylamine).
    
  • Solvent: DMF or DCM.

Step-by-Step Methodology (Mixed Anhydride Method)

This protocol avoids the high cost of HATU and is scalable.

  • Activation:

    • Dissolve

      
      -Boc-
      
      
      
      -methyl-L-valine (1.0 eq) in anhydrous THF under N
      
      
      atmosphere.
    • Cool to -15°C.

    • Add N-Methylmorpholine (NMM, 1.1 eq) followed dropwise by Isobutyl chloroformate (IBCF, 1.1 eq).

    • Mechanism:[7] Formation of the mixed anhydride intermediate. Stir for 15 minutes.

  • Amidation:

    • Add a solution of Ammonia (gas bubbled or 0.5 M in dioxane, 3.0 eq) or solid NH

      
      Cl (with 1 eq NMM) to the reaction mixture.
      
    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.

  • Work-up:

    • Evaporate THF. Dissolve residue in EtOAc.

    • Wash sequentially with 5% citric acid, sat. NaHCO

      
      , and brine.
      
    • Dry over MgSO

      
       and concentrate to yield 
      
      
      
      -Boc-
      
      
      -methyl-L-valinamide.
  • Deprotection (Salt Formation):

    • Dissolve the intermediate in 4M HCl in Dioxane.

    • Stir at RT for 1 hour.

    • Precipitate the product by adding cold diethyl ether.

    • Filter and dry under vacuum to obtain

      
      -methyl-L-valinamide hydrochloride .
      
Diagram 2: Synthesis Workflow

Synthesis Start Start: N-Boc-N-Me-Val-OH (CAS: 45170-31-8) Step1 Activation (IBCF / NMM / -15°C) Start->Step1 Inter Intermediate: Mixed Anhydride Step1->Inter Step2 Amidation (NH3 / THF) Inter->Step2 BocProd N-Boc-N-Me-Val-NH2 Step2->BocProd Step3 Deprotection (4M HCl / Dioxane) BocProd->Step3 Final Final Product: N-Me-Val-NH2 · HCl Step3->Final

Caption: Mixed anhydride synthesis route for generating high-purity N-methylvalinamide HCl.

Applications in Drug Development[5][8][9][10][11]

Peptidomimetics and ADCs

-methylvalinamide residues are integral to the Dolastatin 10  and Auristatin  class of antimitotic agents.
  • Mechanism: The

    
    -methyl group eliminates a hydrogen bond donor, increasing membrane permeability and reducing susceptibility to serum proteases.
    
  • Example: In synthetic analogs of Dolastatin 10, the C-terminal unit is often modified, but the internal

    
    -methylvaline residues are conserved for structural rigidity.
    
Analytical Standards

The compound serves as a reference standard in the quality control of peptide synthesis, specifically for monitoring incomplete coupling (deletion sequences) or racemization during the coupling of


-methylated amino acids.

References

  • PubChem. (2023). N-Methyl-L-valine Compound Summary. National Library of Medicine. [Link]

  • Pettit, G. R., et al. (1987). The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10. Journal of the American Chemical Society. [Link]

  • Miyazaki, K., et al. (1995). Synthesis and antitumor activity of novel dolastatin 10 analogs. Chemical & Pharmaceutical Bulletin. [Link]

Sources

Foundational

(S)-2-amino-N,3-dimethylbutanamide hydrochloride safety data sheet

An In-Depth Technical Guide to the Safe Handling of (S)-2-amino-N,3-dimethylbutanamide hydrochloride Foreword Chemical Identification and Physicochemical Properties A thorough understanding of a compound's physical and c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (S)-2-amino-N,3-dimethylbutanamide hydrochloride

Foreword

Chemical Identification and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueSource
Chemical Name (S)-2-amino-N,3-dimethylbutanamide hydrochloride-
Synonyms (S)-2-amino-N,3-dimethylbutyramide hydrochloride-
Molecular Formula C₆H₁₅ClN₂OCalculated
Molecular Weight 166.65 g/mol Calculated
Free Base M.W. 130.19 g/mol [1][2]
Appearance White to off-white solid
Melting Point (Free Base) 76.0 to 80.0 °C[2]
Solubility Expected to be soluble in water.General chemical knowledge
Stability Air sensitive as a free base. The hydrochloride salt is expected to be more stable.General chemical knowledge

Hazard Identification and Toxicological Profile

The primary hazard information for (S)-2-amino-N,3-dimethylbutanamide hydrochloride is extrapolated from the GHS classifications of its free base and a structurally similar hydrochloride salt.

GHS Hazard Classification (Anticipated):

Based on available data for the free base, 2-amino-2,3-dimethylbutanamide, and a related compound, 2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride, the following GHS classifications are anticipated[1][3]:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[1][3]

  • Skin Irritation (Category 2) - H315: Causes skin irritation.[1][3]

  • Eye Irritation (Category 2) - H319: Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[1][3]

Signal Word: Warning[2]

Hazard Pictograms:



Expert Analysis of Toxicological Profile:

The anticipated hazard profile is consistent with many amino acid derivatives and their hydrochloride salts. The primary amine and amide functionalities can lead to irritation of the skin, eyes, and respiratory tract. Ingestion may cause gastrointestinal distress. While no specific data on chronic toxicity, mutagenicity, or carcinogenicity is available, it is prudent to handle this compound with the assumption that it may have uncharacterized long-term health effects.

Risk Assessment and Mitigation Strategies

A proactive approach to risk assessment is crucial when working with any chemical. The following diagram outlines a systematic process for evaluating and mitigating risks associated with (S)-2-amino-N,3-dimethylbutanamide hydrochloride.

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_mitigation Mitigation start Identify Task (e.g., Weighing, Dissolving) hazards Identify Hazards - Irritant (Skin, Eyes, Lungs) - Harmful if Swallowed start->hazards exposure Assess Exposure Potential - Inhalation of dust - Dermal contact - Ingestion hazards->exposure risk_eval Evaluate Risk (Likelihood x Severity) exposure->risk_eval controls Implement Controls - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles, Lab Coat) risk_eval->controls procedure Perform Task Safely controls->procedure review Review and Refine - Was there any exposure? - Can the process be improved? procedure->review review->start For next task

Caption: A workflow for assessing and mitigating risks.

Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount to ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The following diagram illustrates the relationship between identified hazards and the required PPE.

PPE_Selection cluster_hazards Hazards cluster_ppe Personal Protective Equipment H315 Skin Irritation Gloves Nitrile Gloves H315->Gloves Coat Lab Coat H315->Coat H319 Eye Irritation Goggles Safety Goggles H319->Goggles H335 Respiratory Irritation Hood Fume Hood H335->Hood H302 Harmful if Swallowed H302->Gloves H302->Coat Spill_Response spill Spill Occurs is_large Is the spill large or in a poorly ventilated area? spill->is_large evacuate Evacuate the area. Alert safety personnel. is_large->evacuate Yes is_small Is the spill small and contained? is_large->is_small No absorb Cover with an inert absorbent material (e.g., vermiculite, sand). is_small->absorb Yes collect Carefully sweep up and place in a sealed container for disposal. absorb->collect clean Clean the spill area with soap and water. collect->clean

Sources

Exploratory

An In-depth Technical Guide to H-Val-NHMe: A C-Terminally Modified Valine Derivative for Advanced Peptide and Drug Design

Introduction In the landscape of modern drug discovery, particularly in the realm of peptide-based therapeutics, the strategic modification of amino acid residues is a cornerstone of lead optimization. Standard peptides...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, particularly in the realm of peptide-based therapeutics, the strategic modification of amino acid residues is a cornerstone of lead optimization. Standard peptides often suffer from poor metabolic stability due to enzymatic degradation, limited membrane permeability, and unfavorable conformational flexibility, which collectively hinder their therapeutic potential. N-methylation is a key chemical modification that has emerged as a powerful strategy to overcome these limitations.[1] The introduction of a methyl group onto the amide nitrogen of the peptide backbone can significantly enhance the stability, bioavailability, and receptor binding affinity of peptide drug candidates.[1] This guide focuses on a specific, yet important, C-terminally modified amino acid derivative: H-Val-NHMe. This molecule, a derivative of the proteinogenic amino acid L-valine, serves as a valuable building block in the synthesis of peptidomimetics and advanced therapeutic peptides. Its unique structure, featuring a methylamide at the C-terminus, provides critical resistance to carboxypeptidase-mediated degradation, a common pathway for peptide inactivation in vivo. This document provides a comprehensive overview of the chemical identity, properties, synthesis, and applications of H-Val-NHMe for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Nomenclature

The proper identification and naming of a chemical entity are crucial for scientific communication and reproducibility. H-Val-NHMe is a shorthand notation commonly used in peptide chemistry.

  • IUPAC Name: The systematic name for H-Val-NHMe according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is (2S)-2-amino-3-methyl-N-methylbutanamide .

  • Chemical Synonyms: This compound is also widely known by several other names, including:

    • N-methyl-L-valinamide

    • L-Valine methylamide

  • Chemical Structure:

    Caption: 2D structure of (2S)-2-amino-3-methyl-N-methylbutanamide.

Physicochemical Properties

PropertyEstimated ValueSignificance in Drug Development
Molecular Formula C₆H₁₄N₂OProvides the elemental composition.
Molecular Weight 130.19 g/mol Influences diffusion rates and is a key parameter in analytical techniques like mass spectrometry.
CAS Number Not assignedA unique identifier for chemical substances; its absence suggests the compound is primarily a research intermediate.
Topological Polar Surface Area (TPSA) ~55.1 Ų (estimated)A key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 2Influences solubility and binding interactions with biological targets.
Hydrogen Bond Acceptors 2Affects solubility and the formation of intermolecular interactions.
LogP (Octanol/Water Partition Coefficient) -0.5 to 0.0 (estimated)Indicates the lipophilicity of the molecule, which affects its solubility, absorption, and distribution in the body.
Stereochemistry (S)-configuration at the α-carbonThe stereochemistry is critical for biological activity, as enzymes and receptors are chiral.

Synthesis Methodology

The synthesis of H-Val-NHMe can be achieved through standard peptide chemistry techniques. A common and logical approach involves the coupling of an N-terminally protected L-valine with methylamine, followed by the removal of the protecting group. This ensures that the chirality of the starting amino acid is maintained and that side reactions are minimized.

Rationale for Synthetic Strategy

The primary challenge in synthesizing H-Val-NHMe is the formation of the amide bond between the carboxylic acid of L-valine and methylamine without undesirable side reactions, such as polymerization or racemization. To achieve this, a well-established strategy is employed:

  • N-Terminal Protection: The amino group of L-valine is first protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). This prevents the amino group from reacting during the subsequent amide bond formation. The choice between Boc and Fmoc depends on the overall synthetic scheme and the desired deprotection conditions (acidic for Boc, basic for Fmoc).[3]

  • Carboxyl Group Activation: The carboxylic acid of the N-protected valine is activated to make it more susceptible to nucleophilic attack by methylamine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. Alternatively, conversion to an active ester or acid chloride can be employed.

  • Amide Bond Formation (Coupling): The activated N-protected valine is then reacted with methylamine to form the desired N-methyl amide bond.

  • N-Terminal Deprotection: In the final step, the N-terminal protecting group is removed to yield the final product, (2S)-2-amino-3-methyl-N-methylbutanamide, typically as a salt (e.g., hydrochloride or trifluoroacetate) which can be neutralized if necessary.

Experimental Protocol: Synthesis of H-Val-NHMe via Boc-Protection

This protocol describes a representative solution-phase synthesis of H-Val-NHMe.

Step 1: N-Terminal Protection of L-Valine (Boc-Val-OH)

  • Suspend L-valine (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.

  • Add a base, such as sodium hydroxide (NaOH), to adjust the pH to approximately 9-10.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while maintaining the pH with the addition of NaOH.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Once complete, wash the reaction mixture with a nonpolar solvent like hexane to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid).

  • Extract the product, Boc-Val-OH, with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: Amide Coupling to form Boc-Val-NHMe

  • Dissolve Boc-Val-OH (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add a solution of methylamine (e.g., methylamine hydrochloride with a base like triethylamine, or a solution of methylamine in THF) (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude Boc-Val-NHMe, which can be purified by column chromatography.

Step 3: N-Terminal Deprotection to Yield H-Val-NHMe

  • Dissolve the purified Boc-Val-NHMe in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the removal of the Boc group by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting product, H-Val-NHMe, will be in its salt form (e.g., H-Val-NHMe·TFA or H-Val-NHMe·HCl). It can be used directly or purified further by recrystallization or chromatography.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection L-Valine L-Valine Boc-Val-OH Boc-Val-OH L-Valine->Boc-Val-OH  Boc₂O, Base Boc-Val-NHMe Boc-Val-NHMe Boc-Val-OH->Boc-Val-NHMe  1. EDC, HOBt  2. Methylamine H-Val-NHMe H-Val-NHMe Boc-Val-NHMe->H-Val-NHMe  TFA or HCl

Caption: General workflow for the synthesis of H-Val-NHMe.

Applications in Research and Drug Development

The incorporation of H-Val-NHMe as a C-terminal residue in a peptide sequence offers several distinct advantages, making it a valuable tool for medicinal chemists and drug developers.

Enhanced Metabolic Stability

Peptides are rapidly degraded in vivo by a variety of proteases and peptidases. Carboxypeptidases, in particular, cleave the C-terminal amino acid residue, initiating the degradation cascade. By replacing the C-terminal carboxylic acid with a more robust N-methylamide group, H-Val-NHMe renders the peptide resistant to the action of these enzymes. This modification can significantly increase the in vivo half-life of a peptide therapeutic, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.

Modulation of Physicochemical and Pharmacokinetic Properties

The methylation of the C-terminal amide can also influence the overall physicochemical properties of a peptide. It can alter the hydrophobicity, solubility, and hydrogen bonding capacity of the molecule. These changes can, in turn, affect crucial pharmacokinetic parameters such as membrane permeability and oral bioavailability. While many peptide drugs are administered via injection, the development of orally active peptides is a major goal in the field, and modifications like C-terminal N-methylation can contribute to achieving this by improving absorption from the gastrointestinal tract.

Conformational Control

The structure and function of a peptide are intrinsically linked to its three-dimensional conformation. The introduction of a methyl group can impose steric constraints that limit the conformational flexibility of the peptide backbone. This can "lock" the peptide into a bioactive conformation that is optimal for binding to its target receptor, potentially leading to increased potency and selectivity.

Logical_Relationship A H-Val-NHMe Incorporation (C-Terminal N-Methylation) B Increased Resistance to Carboxypeptidases A->B C Altered Conformational Flexibility A->C D Modified Physicochemical Properties (e.g., Lipophilicity) A->D E Improved Pharmacokinetic Profile (e.g., Longer Half-life, Better Permeability) B->E F Enhanced Biological Activity (e.g., Potency, Selectivity) C->F D->E

Caption: Impact of H-Val-NHMe incorporation on peptide properties.

Conclusion

H-Val-NHMe, or (2S)-2-amino-3-methyl-N-methylbutanamide, represents a simple yet powerful modification of the amino acid L-valine. While it may not be a widely cataloged standalone chemical, its utility as a synthetic building block in drug discovery is significant. The introduction of a C-terminal N-methylamide group provides a key strategy for enhancing the metabolic stability and modulating the conformational and pharmacokinetic properties of peptide-based drug candidates. The synthetic accessibility of H-Val-NHMe through established chemical protocols allows for its routine incorporation into peptide sequences. For researchers and scientists in drug development, understanding the rationale behind and the practical application of such modified amino acid derivatives is essential for the design of next-generation therapeutics with improved efficacy and druggability.

References

  • Chemsrc. (S)-2-amino-N,3,3-trimethylbutanamide | CAS#:89226-12-0. [Link]

  • University of the Incarnate Word. Synthesis of Poly-N-Methylated Peptides Against Malaria. [Link]

  • Di Gioia, M. L., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Amino Acids, 35(3), 645-651. [Link]

  • ChemRxiv. N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. [Link]

  • Chakraborty, R., et al. (2010). Synthesis and characterization of several valinamide derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 410-414.
  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. [Link]

  • PubChem. N-Acetyl L-valinamide. [Link]

  • Cheméo. Chemical Properties of N-Acetyl L-valinamide (CAS 37933-88-3). [Link]

  • PubChem. NoName_66. [Link]

  • MDPI. Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers. [Link]

  • PubChem. Valinamide. [Link]

  • ACS Publications. Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • PubChem. L-Valinamide, N-((phenylmethoxy)carbonyl)-L-tyrosyl-N-(2-hydroxy-4-((2-((2-hydroxy-4-methoxy-1-(2-methylpropyl)-4-oxobutyl)amino)-1-methyl-2-oxoethyl)amino)-1-(2-methylpropyl)-4-oxobutyl)-, stereoisomer. [Link]

  • PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

Sources

Foundational

Solubility Profile and Physicochemical Characterization of 2-Amino-N,3-Dimethylbutanamide

Topic: (N-Methylvalinamide) Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Process Chemists, and Formulation Scientists Executive Summary 2-Amino-N,3-dimethylbutanamide (CAS: 87105-2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (N-Methylvalinamide) Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Process Chemists, and Formulation Scientists

Executive Summary

2-Amino-N,3-dimethylbutanamide (CAS: 87105-26-8 for the (S)-enantiomer), widely recognized in the field as N-methylvalinamide , represents a critical structural motif in peptide synthesis and medicinal chemistry. As a derivative of valine, its solubility behavior is governed by the interplay between its hydrophobic isopropyl side chain, the hydrogen-bonding capacity of the primary amine, and the amphiphilic nature of the N-methylated amide bond.

This guide provides a definitive technical analysis of its solubility across aqueous and organic media. Unlike simple amino acids, the N-methylation of the amide nitrogen significantly alters the solvation shell, enhancing lipophilicity while retaining water solubility. Understanding this duality is essential for optimizing extraction protocols, crystallization yields, and formulation stability in drug development pipelines.

Physicochemical Architecture

To predict and manipulate solubility, one must first deconstruct the molecular interactions at play.

Structural Analysis
  • Core Scaffold: Butanamide backbone derived from Valine.

  • Hydrophilic Domains:

    • Primary Amine (C2-NH₂): A strong hydrogen bond donor/acceptor. pKa ~9.6 (typical for

      
      -amino amides). Ionizable in acidic media.
      
    • Amide Carbonyl (C=O): A strong hydrogen bond acceptor.

  • Hydrophobic Domains:

    • Isopropyl Group (C3-Methyls): Provides steric bulk and lipophilicity.

    • N-Methyl Group: Disrupts the ordered hydrogen bonding network typical of primary amides, increasing solubility in chlorinated solvents like dichloromethane (DCM).

Theoretical vs. Observed Parameters
PropertyValue / ObservationApplication Insight
Physical State Colorless Oil (Free Base) / White Solid (HCl Salt)The free base is difficult to crystallize; handle as an oil or convert to HCl salt for storage.
Molecular Weight 130.19 g/mol Low MW facilitates rapid dissolution kinetics.
Predicted LogP ~0.3 – 0.5Amphiphilic. Soluble in both aqueous and moderately polar organic phases.
pKa (Amine) ~7.8 – 8.2 (Amide effect lowers pKa vs. acid)Exists as a cation (

) at pH < 7, locking it into the aqueous phase.

Solubility Profile: Aqueous vs. Organic

Aqueous Solubility

The compound exhibits high water solubility , particularly in its protonated form.

  • Mechanism: The primary amine is readily protonated by water or added acid, forming a highly soluble cation. The amide group further assists solvation via hydrogen bonding with water molecules.

  • pH Dependence:

    • pH < 7: Fully soluble (Cationic). Ideal for holding the compound in the aqueous phase during washing steps.

    • pH > 9: Reduced solubility (Neutral Free Base). While still water-soluble due to its small size, the neutral form partitions significantly better into organic solvents.

Organic Solvent Compatibility

The N-methyl group is the "switch" that broadens the solvent compatibility compared to the parent amino acid.

Solvent ClassSolubilityProcess Utility
Chlorinated (DCM, CHCl₃) High Primary Extraction Solvent. The N-methyl group enhances interaction with DCM, making it the preferred solvent for extracting the free base from aqueous media.
Alcohols (MeOH, EtOH) High Synthesis & Purification. Excellent for recrystallization of the HCl salt or as a reaction medium.
Polar Aprotic (DMSO, DMF) High Stock Solutions. Used for biological assays and peptide coupling reactions.
Esters (Ethyl Acetate) Moderate Secondary Extraction. Good alternative to DCM, though partition coefficients are generally lower.
Alkanes (Hexane, Heptane) Insoluble Antisolvent. Use to precipitate the compound from DCM or EtOAc solutions, or to wash away non-polar impurities.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Limit)

Objective: Determine the maximum solubility (


) in a specific solvent at 25°C.
  • Preparation: Weigh 100 mg of 2-amino-N,3-dimethylbutanamide (free base or salt) into a 4 mL glass vial.

  • Addition: Add the solvent in 50

    
    L aliquots, vortexing for 30 seconds after each addition.
    
  • Observation: Continue until the solid fully dissolves (visual endpoint) or until a suspension persists after 24 hours of agitation (saturation).

  • Quantification: If saturated, filter the supernatant (0.22

    
    m PTFE filter) and analyze via HPLC-UV (210 nm).
    
    • Validation: Run a standard curve of the compound in the same solvent to ensure linear response.

Protocol B: Partition Coefficient ( ) Determination

Objective: Measure lipophilicity at physiological pH.

  • System: Prepare a 1:1 mixture of 1-Octanol and Phosphate Buffer (pH 7.4). Pre-saturate both phases by shaking them together for 24 hours.

  • Dissolution: Dissolve 10 mg of the compound in 5 mL of the pre-saturated aqueous buffer.

  • Partitioning: Add 5 mL of pre-saturated octanol. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Analysis: Sample both phases. Dilute with methanol and analyze via HPLC.

    • Calculation:

      
      
      

Strategic Purification Workflow

The solubility differential between the protonated and neutral forms is the basis for the most effective purification strategy: Acid/Base Extraction .

PurificationWorkflow Start Crude Reaction Mixture (Contains Product + Impurities) Acidify Step 1: Acidify to pH 2 (1M HCl) Start->Acidify Wash Step 2: Wash with Hexane/Et2O Acidify->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgWaste Organic Phase (Non-polar Impurities) PhaseSep1->OrgWaste Discard AqPhase Aqueous Phase (Product as R-NH3+ Cl-) PhaseSep1->AqPhase Keep Basify Step 3: Basify to pH 10 (Na2CO3 / NaOH) AqPhase->Basify Extract Step 4: Extract with DCM (3x) Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqWaste Aqueous Phase (Salts/Polar Impurities) PhaseSep2->AqWaste Discard OrgProduct DCM Phase (Product as Free Base) PhaseSep2->OrgProduct Keep Dry Step 5: Dry (Na2SO4) & Evaporate OrgProduct->Dry Final Pure 2-Amino-N,3-dimethylbutanamide (Colorless Oil) Dry->Final

Figure 1: Solubility-driven purification workflow utilizing the pH-dependent solubility switch of the amine group.

Applications & Handling

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), 2-amino-N,3-dimethylbutanamide is often used to introduce N-methylated residues, which improve the metabolic stability and membrane permeability of peptide drugs.

  • Solvent Choice: Use DMF or NMP for coupling reactions.

  • Coupling Reagents: HATU or PyBOP are recommended due to the steric hindrance of the N-methyl group.

Storage and Stability
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Air Sensitivity: The free base amine can absorb

    
     from the air to form carbamates. Store under nitrogen or argon atmosphere.
    

References

  • Liu, J. L., Hakin, A. W., & Hedwig, G. R. (2001).[1] Amino Acid Derivatives as Protein Side-Chain Model Compounds: The Partial Molar Volumes and Heat Capacities of Some N-Acetyl-N'-methyl Amino Acid Amides in Aqueous Solution. Journal of Solution Chemistry. Retrieved from [Link]

  • Accela ChemBio. (2023).[2] Safety Data Sheet: 2-amino-N,3-dimethylbutanamide hydrochloride. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: N-methylvalinamide.[3] Retrieved from [Link]

Sources

Exploratory

Comparative Technical Analysis: Valinamide vs. 2-Amino-N,3-dimethylbutanamide

This technical guide provides a comparative analysis of Valinamide and 2-amino-N,3-dimethylbutanamide (N-methylvalinamide), focusing on their structural divergence, physicochemical properties, and specific applications i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of Valinamide and 2-amino-N,3-dimethylbutanamide (N-methylvalinamide), focusing on their structural divergence, physicochemical properties, and specific applications in medicinal chemistry.

[1]

Executive Summary

In drug discovery, the modification of amide bonds is a critical strategy for optimizing pharmacokinetics. Valinamide (the primary amide of valine) serves as a fundamental chiral building block and ligand scaffold. Its derivative, 2-amino-N,3-dimethylbutanamide (commonly referred to as N-methylvalinamide ), represents a strategic structural evolution. The introduction of the N-methyl group alters the hydrogen bond donor profile, increases lipophilicity, and introduces steric constraints that enhance metabolic stability against proteolytic cleavage. This guide details the technical distinctions between these two moieties for researchers optimizing peptide mimetics and small molecule inhibitors.

Structural & Physicochemical Profiling

The primary difference lies in the substitution at the amide nitrogen. While Valinamide presents a primary amide (


), 2-amino-N,3-dimethylbutanamide features a secondary amide (

). This single methylation drastically shifts the physicochemical landscape.
Chemical Identity
FeatureValinamide 2-Amino-N,3-dimethylbutanamide
Common Name ValinamideN-Methylvalinamide
IUPAC Name (2S)-2-amino-3-methylbutanamide(2S)-2-amino-N,3-dimethylbutanamide
Structure Primary AmideSecondary Amide
CAS (HCl Salt) 20108-78-5 (L-isomer)188890-78-0
CAS (Free Base) 20108-78-5560110-12-5
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 116.16 g/mol 130.19 g/mol
Physicochemical Divergence

The "Magic Methyl" effect—the addition of a single methyl group—often improves potency and permeability.

  • Hydrogen Bonding (HBD):

    • Valinamide: 2 H-bond donors (Amide

      
      ). High polarity, lower membrane permeability.
      
    • N-Methylvalinamide: 1 H-bond donor (Amide

      
      ). Reduced polarity, improved passive diffusion across lipid bilayers.
      
  • Lipophilicity (LogP):

    • N-methylation increases lipophilicity (typically

      
      ), facilitating better interaction with hydrophobic pockets in enzymes (e.g., proteases) and improving blood-brain barrier (BBB) penetration.
      
  • Conformational Constraint:

    • The N-methyl group introduces steric bulk (A-value ~1.7 kcal/mol), restricting rotation around the C-N bond. This can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein.

Synthetic Methodologies

The synthesis of both compounds typically diverges from a common N-protected valine precursor (e.g., Boc-Val-OH or Cbz-Val-OH). The choice of amine nucleophile determines the final scaffold.

Synthesis Workflow
  • Valinamide: Generated via ammonolysis. The activated ester reacts with ammonia (

    
    ).
    
  • N-Methylvalinamide: Generated via aminolysis with methylamine (

    
    ).
    

SynthesisPath Start L-Valine Protected N-Boc-Valine (Protection) Start->Protected (Boc)2O, NaOH Activated Mixed Anhydride (Activation) Protected->Activated iBuOCOCl, NMM (THF, -15°C) Valinamide Valinamide (Primary Amide) Activated->Valinamide NH3 (gas) or NH4OH NMeVal N-Methylvalinamide (Secondary Amide) Activated->NMeVal MeNH2 (HCl) DIEA Valinamide_Final Valinamide HCl Valinamide->Valinamide_Final TFA/DCM (Deprotection) NMeVal_Final N-Methylvalinamide HCl NMeVal->NMeVal_Final TFA/DCM (Deprotection)

Figure 1: Divergent synthetic pathways for Valinamide and N-Methylvalinamide from a common protected precursor.[4]

Reactivity & Stability Profile

Proteolytic Stability (Metabolic Hardening)

One of the most significant advantages of 2-amino-N,3-dimethylbutanamide over valinamide is its resistance to enzymatic degradation.

  • Mechanism: Peptidases and amidases typically require a specific steric environment to hydrolyze the amide bond. The N-methyl group creates steric hindrance that blocks the active site of many serine proteases.

  • Application: This motif is frequently used in peptide mimetics to extend the half-life (

    
    ) of peptide-based drugs in plasma.
    
Chemical Reactivity[6]
  • Nucleophilicity: The amide nitrogen in valinamide is a poor nucleophile. In N-methylvalinamide, the nitrogen is even less nucleophilic due to steric bulk, making the amide bond highly stable against non-enzymatic hydrolysis.

  • Hydrogen Bonding: Valinamide can act as a double donor, often leading to higher melting points and lower solubility in organic solvents (e.g., DCM, EtOAc) compared to the N-methyl variant.

Applications in Drug Development[6][13][14][15]

Case Study: Natural Product Cytotoxins

The 2-amino-N,3-dimethylbutanamide moiety is a naturally occurring pharmacophore found in marine cyanobacterial lipopeptides.

  • Majusculamides (A & B): Potent cytotoxic agents isolated from Lyngbya majuscula.[4][5] The N-methylvalinamide terminus is critical for their biological activity against cancer cell lines (e.g., PANC-1, U251N). The methylation prevents rapid degradation by cellular proteases, allowing the molecule to reach its intracellular target.

Synthetic Inhibitors
  • Menin-MLL Inhibitors: Recent patents (e.g., WO2017 series) utilize the (S)-2-amino-N,3-dimethylbutanamide scaffold as a chiral building block to construct inhibitors for acute leukemia. The fragment provides a specific hydrophobic contact while maintaining a rigid orientation.

  • IL-17 Modulators: Used as an intermediate in the synthesis of imidazopyridazine derivatives for treating autoimmune disorders.

Analytical Characterization (NMR)

Distinguishing the two in the lab is straightforward using


-NMR:
  • Valinamide: Shows two broad singlets (or one broad signal integrating to 2H) for the amide

    
     protons, typically around 
    
    
    
    5.0–7.5 ppm (solvent dependent).
  • N-Methylvalinamide: Shows a characteristic doublet (due to coupling with the methyl protons) for the amide

    
     proton, and a distinct doublet  (integrating to 3H) for the 
    
    
    
    group around
    
    
    2.6–2.8 ppm.

References

  • Chemical Identity & CAS

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 520907 (N-methylvalinamide derivatives). Link

    • BLD Pharm. (S)-2-Amino-N,3-dimethylbutanamide hydrochloride Product Page.[1][8] Link

  • Natural Product Applications (Majusculamides)

    • Simmons, T. L., et al. (2008). "Marine natural products as anticancer drugs."[5] Molecular Cancer Therapeutics.[12] Link

    • Cock, I. E., & Cheesman, M. J. (2023).[5] "A Review of the Antimicrobial Properties of Cyanobacterial Natural Products." Molecules. Link

  • Medicinal Chemistry Applications

    • Grembecka, J., et al. (2017). "Menin-MLL inhibitors for the treatment of leukemia."[6] Patent WO2017161028.[6] Link

    • Biftu, T., et al. (2024). "Imidazopyridazine derivatives as IL-17 modulators."[10] US Patent Application 20240140951. Link

  • Physicochemical Properties (N-Methylation)

    • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research. Link

Sources

Foundational

The Thermodynamic Landscape of N-Methyl Amino Acid Amides: A Guide for Drug Development Professionals

Abstract N-methylation of the peptide backbone is a powerful, yet nuanced, strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. This modification, the substitution of an amide prot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylation of the peptide backbone is a powerful, yet nuanced, strategy in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs. This modification, the substitution of an amide proton with a methyl group, profoundly alters the physicochemical and thermodynamic properties of the parent molecule. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core thermodynamic principles governing N-methyl amino acid amides. We will delve into the causal relationships behind their enhanced metabolic stability, membrane permeability, and conformational rigidity. This guide offers field-proven insights into the experimental and computational methodologies used to characterize these properties, complete with detailed protocols and data interpretation guidelines. By understanding the thermodynamic underpinnings of N-methylation, researchers can more effectively harness this strategy to design next-generation peptide therapeutics with improved oral bioavailability and clinical efficacy.

The Strategic Advantage of N-Methylation in Peptide Drug Design

Peptide-based therapeutics offer high specificity and potency but are often plagued by poor pharmacokinetic profiles, including rapid proteolytic degradation and low membrane permeability. N-methylation of the amide backbone has emerged as a key strategy to overcome these limitations.[1][2] The introduction of a methyl group on the amide nitrogen imparts several critical advantages:

  • Enhanced Metabolic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[3]

  • Improved Membrane Permeability: By replacing an amide proton, N-methylation reduces the hydrogen bond donor capacity of the peptide backbone. This disruption of the solvation shell and the increased lipophilicity can facilitate passive diffusion across cellular membranes, a crucial step towards oral bioavailability.[3]

  • Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone and lowers the energy barrier for cis-trans isomerization of the amide bond. This allows for the stabilization of specific bioactive conformations, including β-turns, which can enhance binding affinity and selectivity for the target receptor.[4]

The confluence of these effects can transform a potent but pharmacokinetically challenged peptide into a viable drug candidate. A prime example is Cyclosporin A, a naturally occurring, multiply N-methylated cyclic peptide with excellent oral bioavailability and potent immunosuppressive activity, which has served as an inspiration for the broader application of this strategy in drug discovery.[5]

Fundamental Thermodynamic Principles of N-Methylation

The advantageous properties of N-methyl amino acid amides are rooted in fundamental thermodynamic principles. Understanding these principles is paramount for the rational design of N-methylated peptide drugs.

Gibbs Free Energy of Solvation (ΔGsolv)

The transfer of a molecule from the gas phase to a solvent is accompanied by a change in Gibbs free energy of solvation. A more negative ΔGsolv indicates greater solubility in that solvent. N-methylation, by replacing a polar N-H bond with a nonpolar N-CH₃ group, was traditionally thought to decrease aqueous solubility. However, computational studies have revealed a more complex picture. Density Functional Theory (DFT) calculations on a series of Ac-X-OMe and their N-methylated analogs have shown that N-methylation can lead to a more negative ΔGsolv, suggesting increased aqueous solubility.[6] This counterintuitive finding is attributed to changes in the overall molecular polarity and dipole moment upon N-methylation.

Enthalpy (ΔH) and Entropy (ΔS) of Conformational Changes

N-methylation significantly impacts the conformational landscape of a peptide. The most notable effect is on the cis-trans isomerization of the amide bond. In a standard secondary amide bond, the trans conformation is highly favored. N-methylation reduces the energetic difference between the trans and cis isomers, making the cis conformation more accessible.

Experimental studies on the simple model compound N-methylformamide (NMF) in aqueous solution have shown that the trans isomer is enthalpically favored over the cis isomer (ΔH° = -5.79 ± 0.18 kJ mol⁻¹), with entropy playing a minor role (TΔS° at 298 K = -0.23 ± 0.17 kJ mol⁻¹).[6] However, for the more sterically hindered tert-butylformamide, the enthalpic preference for the trans isomer decreases significantly (ΔH° = -1.72 ± 0.06 kJ mol⁻¹), and the entropic contribution becomes more significant (TΔS° at 298 K = -1.87 ± 0.06 kJ mol⁻¹).[6] This highlights the crucial role of steric effects in modulating the thermodynamics of cis-trans isomerization.

The ability to populate the cis conformation is a powerful tool in drug design, as it can be used to mimic β-turns and other secondary structures that are important for biological activity.

Experimental Determination of Thermodynamic Properties

Precise experimental measurement of the thermodynamic parameters of N-methyl amino acid amides is essential for validating computational predictions and for building robust structure-activity relationships.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events.[7] It allows for the simultaneous determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of an interaction. From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.

While ITC is most commonly used to study intermolecular interactions, it can also be adapted to study intramolecular processes such as conformational changes. For example, by studying the binding of a ligand to a peptide that undergoes a conformational change upon binding, the thermodynamic parameters of that conformational change can be deconvoluted from the overall binding isotherm.

  • Sample Preparation:

    • Prepare the N-methylated peptide and its binding partner in identical buffer solutions to minimize heats of dilution. Dialysis or size-exclusion chromatography is recommended for buffer matching.

    • Thoroughly degas all solutions immediately before use to prevent the formation of air bubbles in the calorimeter cell.

    • Accurately determine the concentrations of both the peptide and the ligand.

  • Instrument Setup:

    • Set the experimental temperature.

    • Set the stirring speed (typically 300-500 rpm).

    • Set the injection volume and spacing. A typical experiment consists of 20-30 injections of 1-10 µL.

  • Data Acquisition:

    • Load the peptide solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a control titration by injecting the ligand into the buffer to determine the heat of dilution.

    • Perform the main titration experiment by injecting the ligand into the peptide solution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the resulting peaks to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to peptide.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine Ka, ΔH, and n.

    • Calculate ΔG and ΔS using the following equations:

      • ΔG = -RTln(Ka)

      • ΔG = ΔH - TΔS

  • The stoichiometry (n) of the binding interaction should be close to the expected integer value (e.g., 1 for a 1:1 interaction). Significant deviations may indicate errors in concentration determination or the presence of multiple binding sites.

  • The shape of the binding isotherm should be sigmoidal for a simple binding event. Deviations from this shape can indicate more complex binding phenomena.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Prepare Peptide & Ligand in Matched Buffer p2 Degas Solutions p1->p2 p3 Determine Concentrations p2->p3 e1 Instrument Setup p3->e1 e2 Control Titration (Ligand into Buffer) e1->e2 e3 Main Titration (Ligand into Peptide) e2->e3 a1 Subtract Heat of Dilution e3->a1 a2 Integrate Peaks a1->a2 a3 Plot Binding Isotherm a2->a3 a4 Fit to Binding Model a3->a4 a5 Calculate Thermodynamic Parameters (ΔG, ΔS) a4->a5

Caption: Workflow for determining thermodynamic parameters of peptide-ligand binding using ITC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution.[8] For N-methylated peptides, NMR can be used to:

  • Determine the cis/trans ratio of the amide bond: The chemical shifts of the atoms near the amide bond are different for the cis and trans isomers. By integrating the signals corresponding to each isomer, the population of each state can be determined.

  • Measure the thermodynamics of cis-trans isomerization: By performing NMR experiments at different temperatures, the equilibrium constant (Keq) for the isomerization can be determined as a function of temperature. A van't Hoff plot (ln(Keq) vs. 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the isomerization.[6]

Computational Characterization of Thermodynamic Properties

Computational methods play a crucial role in understanding the thermodynamic properties of N-methyl amino acid amides, especially given the challenges in obtaining comprehensive experimental data.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that can be used to calculate the electronic structure and properties of molecules.[6] For N-methylated peptides, DFT can be used to calculate:

  • Gibbs free energy of solvation (ΔGsolv): By using a continuum solvation model, the free energy change of transferring a molecule from the gas phase to a solvent can be estimated.

  • Activation energy (EA) for cis-trans isomerization: By mapping the potential energy surface along the dihedral angle of the amide bond, the energy barrier for isomerization can be calculated.

Table 1: Calculated Thermodynamic Properties of N-Methylated Amino Acid Amides (Ac-X-OMe vs. Ac-(NMe)X-OMe)

Amino Acid (X)ΔGsolv (kcal/mol) (Ac-X-OMe)ΔGsolv (kcal/mol) (Ac-(NMe)X-OMe)EA (trans→cis) (kcal/mol) (Ac-X-OMe)EA (trans→cis) (kcal/mol) (Ac-(NMe)X-OMe)
Gly-8.62-9.0120.517.8
Ala-7.98-8.4521.118.5
Val-7.21-7.7821.318.9
Leu-6.89-7.5121.218.8
Ile-7.15-7.7221.419.0
Phe-8.23-8.7621.018.6

Data adapted from Honarparvar, B. et al. Org. Biomol. Chem. 2015, 13, 1058-1066.[6]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular motion and can be used to calculate thermodynamic properties by sampling the conformational space of a molecule.

The free energy profile along a specific reaction coordinate, such as the dihedral angle of the amide bond, can be calculated using methods like umbrella sampling. The resulting free energy profile is known as the Potential of Mean Force (PMF).

  • System Preparation:

    • Generate the initial structures for the cis and trans conformers of the N-methylated peptide.

    • Solvate the peptide in a box of water molecules.

    • Add ions to neutralize the system.

  • Umbrella Sampling Setup:

    • Define the reaction coordinate as the dihedral angle of the N-methylated amide bond.

    • Generate a series of starting configurations along the reaction coordinate, from the trans state (ω ≈ 180°) to the cis state (ω ≈ 0°).

    • For each configuration, apply a harmonic restraining potential (the "umbrella") to keep the simulation in that region of the reaction coordinate.

  • MD Simulations:

    • Run independent MD simulations for each of the umbrella windows.

  • Data Analysis:

    • Use the Weighted Histogram Analysis Method (WHAM) to combine the data from all the umbrella windows and remove the bias of the restraining potentials.

    • The output of WHAM is the PMF, which represents the free energy as a function of the dihedral angle.

PMF_Workflow cluster_prep System Preparation cluster_umbrella Umbrella Sampling cluster_sim MD Simulations cluster_analysis Data Analysis p1 Generate cis & trans Conformers p2 Solvate and Ionize p1->p2 u1 Define Reaction Coordinate (Dihedral Angle) p2->u1 u2 Generate Configurations along Reaction Coordinate u1->u2 u3 Apply Restraining Potentials u2->u3 s1 Run Independent Simulations for each Umbrella Window u3->s1 a1 Use WHAM to Combine Data s1->a1 a2 Generate Potential of Mean Force (PMF) a1->a2

Caption: Workflow for calculating the Potential of Mean Force for amide bond isomerization.

Conclusion and Future Perspectives

The strategic incorporation of N-methyl amino acid amides is a cornerstone of modern peptide drug design. A thorough understanding of the thermodynamic consequences of this modification is critical for its successful application. This guide has provided a framework for comprehending the key thermodynamic principles and has outlined the state-of-the-art experimental and computational methodologies for their characterization.

While significant progress has been made, a comprehensive experimental dataset of the thermodynamic properties for a wide range of N-methyl amino acid amides remains a critical unmet need. Such data would be invaluable for refining computational models and for developing more accurate predictive tools for drug design. The continued synergy between experimental and computational approaches will undoubtedly accelerate the development of the next generation of orally bioavailable and highly effective peptide therapeutics.

References

  • Biron, E.; Chatterjee, J.; Ovadia, O.; Langenegger, D.; Brueggen, J.; Hoyer, D.; Schmid, H. A.; Jelinek, R.; Gilon, C.; Kessler, H. Improving Oral Bioavailability of Peptides by Multiple N-Methylation. Angew. Chem. Int. Ed.2008 , 47 (14), 2595–2599. [Link]

  • Honarparvar, B.; Makhafola, M. C.; Albericio, F.; Kruger, H. G.; Govender, T. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Org. Biomol. Chem.2015 , 13 (4), 1058–1066. [Link]

  • Di Gioia, M. L.; Leggio, A.; Malagrinò, F.; Romio, E.; Siciliano, C.; Liguori, A. N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Rev. Med. Chem.2016 , 16 (9), 683–690. [Link]

  • Chatterjee, J.; Gilon, C.; Hoffman, A.; Kessler, H. N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Acc. Chem. Res.2008 , 41 (10), 1331–1342. [Link]

  • Albericio, F.; Kruger, H. G.; Govender, T. N-methylation in amino acids and peptides: Scope and limitations. Pept. Sci.2018 , 109 (5), e23110. [Link]

  • Fedorov, O.; Lingard, H.; Wells, C.; Chaikuad, A.; Tumber, A.; Gaughan, L.; Knapp, S.; Brennan, P. E. Isothermal Titration Calorimetry in Fragment-Based Drug Discovery. Methods Mol. Biol.2019 , 2019, 135–151. [Link]

  • Bekker, G. M.; Tywoniuk, B.; Lovas, S. Coarse Master Equation-Based Analysis of N-Methylation and Temperature Effects on the Dynamics of Cyclic Peptides. Biophys. J.2018 , 114 (3), 1867a. [Link]

  • Al-Obeidi, F. A.; Wu, J. J.; Lam, K. S. Peptide and Peptidomimetic Libraries. Mol. Biotechnol.1998 , 9 (3), 205–223. [Link]

  • Ribeiro, J. M. C. L.; El-Faham, A.; Albericio, F. N-Formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv2023 . [Link]

  • Chatterjee, J.; Gilon, C.; Hoffman, A.; Kessler, H. N-methylation of peptides: a new perspective in medicinal chemistry. Acc. Chem. Res.2008 , 41(10), 1331-1342. [Link]

  • Stevenson Lab. Isothermal Titration Calorimetry. [Link]

  • Wüthrich, K. NMR of Proteins and Nucleic Acids. John Wiley & Sons, 1986 . [Link]

  • Wenger, R. M. Synthesis of Cyclosporine. Part I. Synthesis of the protected amino acids (1-6) and of the protected linear peptide (1-6). Helv. Chim. Acta1983 , 66 (8), 2308–2321. [Link]

  • GROMACS Documentation. Calculating a PMF using the free-energy code. [Link]

  • Lemkul, J. A. Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Living J. Comput. Mol. Sci.2019 , 1 (1), 5068. [Link]

  • Brik, A.; Wong, C.-H. N-Methylated Amino Acids in Peptides: From Synthesis to Biological Properties. Org. Biomol. Chem.2003 , 1 (1), 5–14. [Link]

  • Toniolo, C. Conformationally restricted peptides through short-range cyclizations. Int. J. Pept. Protein Res.1990 , 35 (4), 287–300. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-2,3-dimethylbutanamide: Synthesis, Properties, and Applications

An Important Note on Chemical Identification: Initial searches for "2-amino-N,3-dimethylbutanamide" did not yield a specific, well-documented compound with a dedicated PubChem Compound Identification (CID). This suggests...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Identification: Initial searches for "2-amino-N,3-dimethylbutanamide" did not yield a specific, well-documented compound with a dedicated PubChem Compound Identification (CID). This suggests that it may be a novel or less-characterized molecule. However, the structurally isomeric and closely related compound, 2-Amino-2,3-dimethylbutanamide , is well-documented and possesses significant industrial relevance. This guide will, therefore, focus on this latter compound, providing a comprehensive technical overview for researchers, scientists, and professionals in drug development and chemical synthesis.

PubChem CID: 9793773[1] CAS Number: 40963-14-2[1][2]

Introduction and Chemical Identity

2-Amino-2,3-dimethylbutanamide is a chiral amino acid amide that serves as a critical intermediate in the synthesis of various agrochemicals, particularly imidazolinone herbicides.[3] Its structure features a quaternary carbon at the 2-position, substituted with an amino group and a methyl group, and a neighboring carbon at the 3-position bearing a methyl group. This structural arrangement makes it a valuable building block in organic synthesis. The compound is typically used as a racemic mixture of its L- and R-enantiomers.[3]

IUPAC Name: 2-amino-2,3-dimethylbutanamide[1] Synonyms: 2-Amino-2,3-dimethylbutyramide, 2-Methylvalinamide, 3-Methylisovalinamide[4] Molecular Formula: C₆H₁₄N₂O[1][5]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 2-Amino-2,3-dimethylbutanamide is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental and industrial settings.

PropertyValueSource
Molecular Weight 130.19 g/mol [1]
Appearance White to almost white powder or crystal[4]
Melting Point 76-80 °C[6]
XLogP3-AA (logP) -0.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 130.110613074 Da[1]
Topological Polar Surface Area 69.1 Ų[1]

Synthesis of 2-Amino-2,3-dimethylbutanamide

The synthesis of 2-Amino-2,3-dimethylbutanamide can be achieved through both chemical and biocatalytic methods. The choice of method often depends on factors such as desired purity, yield, and environmental considerations.

Chemical Synthesis via Strecker Reaction and Hydrolysis

A common industrial method for producing 2-Amino-2,3-dimethylbutanamide involves a two-step chemical process.[7] This process begins with the Strecker synthesis to form the aminonitrile precursor, followed by hydrolysis to yield the final amide product.

The first step is the synthesis of 2-Amino-2,3-dimethylbutyronitrile from 3-methyl-2-butanone (methyl isopropyl ketone).[8] This is a variation of the classical Strecker amino acid synthesis.[8]

Experimental Protocol: Strecker Synthesis of 2-Amino-2,3-dimethylbutyronitrile [8]

  • Reaction Setup: In a suitable reaction vessel, dissolve sodium cyanide (NaCN) in water and concentrated ammonia.

  • Addition of Reagents: Add ammonium chloride (NH₄Cl) and a phase-transfer catalyst such as benzyltriethylammonium chloride.

  • Substrate Addition: Add 3-methyl-2-butanone dropwise to the reaction mixture, ensuring the temperature is maintained below 30°C.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Workup:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the dried organic solution.

    • Remove the dichloromethane by distillation.

    • Purify the crude product by vacuum distillation to obtain pure 2-Amino-2,3-dimethylbutyronitrile.[8]

The aminonitrile intermediate is then hydrolyzed to 2-Amino-2,3-dimethylbutanamide. This can be achieved under acidic or basic conditions.[7]

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction: Treat 2-Amino-2,3-dimethylbutyronitrile with a strong acid, such as sulfuric acid.

  • Neutralization: After the reaction is complete, carefully neutralize the mixture to precipitate the product.

  • Isolation: Isolate the 2-Amino-2,3-dimethylbutanamide product by filtration.

  • Purification: Further purify the product by recrystallization or other suitable techniques.

Biocatalytic Synthesis using Nitrile Hydratase

An alternative, more environmentally friendly approach to the synthesis of 2-Amino-2,3-dimethylbutanamide is through the use of microbial nitrile hydratases.[7] This method offers mild reaction conditions and reduces the generation of hazardous waste.[7]

The process utilizes a microorganism, such as Rhodococcus qingshengii, which produces a cyanide-resistant nitrile hydratase enzyme.[6] This enzyme catalyzes the hydration of 2-amino-2,3-dimethylbutyronitrile to the corresponding amide.[6]

Experimental Protocol: Enzymatic Synthesis [6]

  • Enzyme Preparation: Cultivate a suitable microorganism (e.g., Rhodococcus qingshengii) to produce nitrile hydratase.

  • Biocatalytic Reaction: In a buffered aqueous solution, combine the enzyme preparation with the substrate, 2-amino-2,3-dimethylbutyronitrile.

  • Reaction Conditions: Maintain the reaction at an optimal temperature and pH for the specific enzyme.

  • Product Isolation and Purification:

    • After the reaction, separate the product from the enzyme and other reaction components.

    • Purify the 2-Amino-2,3-dimethylbutanamide using techniques such as crystallization.

Applications in Agrochemical and Pharmaceutical Development

The primary application of 2-Amino-2,3-dimethylbutanamide is as a key intermediate in the synthesis of imidazolinone herbicides.[3] These herbicides are widely used in agriculture for weed control in various crops.

Additionally, due to its chiral nature and functional groups, 2-Amino-2,3-dimethylbutanamide and its derivatives are of interest in the preparation of new chiral ligands and as potential building blocks in the synthesis of pharmaceutically active compounds.[3]

Safety and Handling

2-Amino-2,3-dimethylbutanamide is associated with several hazard classifications. Proper safety precautions should be taken when handling this compound in a laboratory or industrial setting.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (selected): [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety and handling information.

Visualization of Synthesis and Applications

Chemical Synthesis Workflow

G cluster_strecker Strecker Synthesis cluster_hydrolysis Hydrolysis cluster_application Application 3-Methyl-2-butanone 3-Methyl-2-butanone Aminonitrile Formation Aminonitrile Formation 3-Methyl-2-butanone->Aminonitrile Formation Ammonia Ammonia Ammonia->Aminonitrile Formation Cyanide Source Cyanide Source Cyanide Source->Aminonitrile Formation 2-Amino-2,3-dimethylbutyronitrile 2-Amino-2,3-dimethylbutyronitrile Aminonitrile Formation->2-Amino-2,3-dimethylbutyronitrile Hydrolysis Reaction Hydrolysis Reaction 2-Amino-2,3-dimethylbutyronitrile->Hydrolysis Reaction Acid/Base Acid/Base Acid/Base->Hydrolysis Reaction 2-Amino-2,3-dimethylbutanamide 2-Amino-2,3-dimethylbutanamide Hydrolysis Reaction->2-Amino-2,3-dimethylbutanamide Imidazolinone Herbicides Imidazolinone Herbicides 2-Amino-2,3-dimethylbutanamide->Imidazolinone Herbicides Key Intermediate G 2-Amino-2,3-dimethylbutyronitrile 2-Amino-2,3-dimethylbutyronitrile Hydration Hydration 2-Amino-2,3-dimethylbutyronitrile->Hydration Nitrile Hydratase Nitrile Hydratase (e.g., from Rhodococcus) Nitrile Hydratase->Hydration 2-Amino-2,3-dimethylbutanamide 2-Amino-2,3-dimethylbutanamide Hydration->2-Amino-2,3-dimethylbutanamide

Caption: Biocatalytic synthesis of 2-Amino-2,3-dimethylbutanamide.

References

  • PubChem. (n.d.). 2-Amino-2,3-dimethylbutanamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
  • PubChem. (n.d.). CID 177146771. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-amino-N,N-dimethylbutanamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • J&K Scientific. (n.d.). 2-Amino-2,3-dimethylbutanamide, 96%. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Butanamide, 2-amino-3,3-dimethyl-. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Chemical Emergency Medical Guidelines. (2022). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders. Retrieved February 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of L-Valine-N-methylamide

Abstract This application note details the synthetic protocols for L-Valine-N-methylamide (H-Val-NHMe), a critical motif in peptidomimetics and a standard model for protein folding studies.[1] Unlike N-methyl-L-valine (w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocols for L-Valine-N-methylamide (H-Val-NHMe), a critical motif in peptidomimetics and a standard model for protein folding studies.[1] Unlike N-methyl-L-valine (where the


-amine is methylated), N-methylvalinamide refers to the C-terminal methylamide derivative (

).[1] This guide presents two distinct validated pathways: Route A (Direct Aminolysis) , favored for industrial scalability and atom economy, and Route B (Boc-Solid/Solution Phase Coupling) , preferred for high-purity research applications requiring orthogonal protection strategies.[1]

Introduction & Retrosynthetic Analysis

L-Valine-N-methylamide serves as a fundamental building block in drug discovery, particularly as a C-terminal cap to enhance proteolytic stability and membrane permeability of peptide therapeutics.[1] The synthesis poses specific challenges, primarily the handling of volatile methylamine and the suppression of racemization at the


-carbon.[1]
Retrosynthetic Strategy

The synthesis can be disconnected at the amide bond.

  • Path A (Aminolysis): Direct nucleophilic attack of methylamine on an activated ester (Val-OMe).[1]

  • Path B (Coupling): Activation of

    
    -protected valine (Boc-Val-OH) followed by reaction with methylamine hydrochloride.[1]
    

Retrosynthesis cluster_0 Path A: Aminolysis cluster_1 Path B: Coupling Target L-Valine-N-methylamide (H-Val-NHMe) ValOMe L-Valine Methyl Ester (H-Val-OMe) ValOMe->Target Aminolysis (MeNH2) BocVal N-Boc-L-Valine (Boc-Val-OH) BocVal->Target 1. Coupling 2. Deprotection MeNH2 Methylamine HCl MeNH2->Target Valine L-Valine Valine->ValOMe SOCl2/MeOH Valine->BocVal Boc2O/NaOH

Figure 1: Retrosynthetic analysis showing the two primary routes from L-Valine.[1]

Experimental Protocols

Route A: Scalable Direct Aminolysis (Industrial Preferred)

This method utilizes the methyl ester of valine. It is highly atom-efficient and avoids expensive coupling reagents, making it ideal for multi-gram to kilogram scale synthesis.[1]

Step 1: Preparation of L-Valine Methyl Ester Hydrochloride

Reaction:


[1]
  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and magnetic stir bar. Flush with

    
    .
    
  • Solvent Charge: Add anhydrous Methanol (100 mL) and cool to 0°C (ice bath).

  • Activation: Dropwise add Thionyl Chloride (

    
    , 1.1 eq) over 30 mins. Caution: Exothermic, gas evolution (
    
    
    
    ).
  • Addition: Add L-Valine (10.0 g, 85.4 mmol) in one portion.

  • Reflux: Remove ice bath and heat to reflux (65°C) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1).[1]

  • Workup: Concentrate in vacuo to remove MeOH. Add

    
     (100 mL) to precipitate the product. Filter the white solid, wash with cold ether, and dry under vacuum.
    
    • Yield: ~95-98%[1]

    • Checkpoint: Product is hygroscopic; store in a desiccator.

Step 2: Aminolysis to L-Valine-N-methylamide

Reaction:


[1]
  • Reagent Prep: Use 40% Methylamine in Methanol (commercially available) or condense Methylamine gas into cold MeOH.

  • Reaction: Dissolve L-Valine Methyl Ester HCl (5.0 g) in 40%

    
    /MeOH (50 mL, large excess).
    
  • Conditions: Seal the vessel (pressure tube recommended) and stir at Room Temperature (RT) for 24–48 hours.

    • Note: The reaction is slower than with free base amines due to the HCl salt, but the excess methylamine acts as a base.

  • Monitoring: HPLC or TLC (disappearance of ester).

  • Workup: Concentrate in vacuo to remove solvent and excess methylamine.

  • Purification: The residue is the crude amide.[1] Dissolve in minimal DCM, dry over

    
    , and recrystallize from EtOAc/Hexanes or convert to HCl salt for stability (add 4M HCl/Dioxane, precipitate with ether).
    
Route B: High-Purity Boc-Coupling (Research Standard)

This route is preferred when orthogonal protection is needed or when working with valuable analogs where harsh aminolysis conditions (high pH) might cause side reactions.[1]

Step 1: Coupling (Boc-Val-OH

Boc-Val-NHMe)

Reagents: Boc-Val-OH, Methylamine HCl, EDC[1]·HCl, HOBt, DIPEA.[1]

  • Dissolution: In a 250 mL RBF, dissolve Boc-Val-OH (2.17 g, 10 mmol) in anhydrous DMF (30 mL) or DCM (50 mL).

  • Activation: Add HOBt (1.53 g, 10 mmol) and EDC·HCl (2.11 g, 11 mmol) at 0°C. Stir for 15 mins.

  • Amine Addition: Add Methylamine Hydrochloride (0.74 g, 11 mmol).

  • Base Addition: Dropwise add DIPEA (3.5 mL, 20 mmol) to adjust pH to ~8. Crucial: Maintain basicity to release free methylamine.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup:

    • Dilute with EtOAc (150 mL).

    • Wash sequentially with: 1M

      
       (3x), Sat. 
      
      
      
      (3x), and Brine (1x).
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Result: Boc-Val-NHMe (White solid).[1][2]

Step 2: Deprotection (

H-Val-NHMe)[1]
  • Reaction: Dissolve Boc-Val-NHMe in DCM (10 mL). Add TFA (10 mL) or 4M HCl in Dioxane.

  • Time: Stir for 1–2 hours at RT.

  • Isolation: Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA.

  • Final Form: The product is isolated as the TFA or HCl salt.

Critical Process Parameters (CPPs)

ParameterRoute A (Aminolysis)Route B (Coupling)Impact
Temperature 20–25°C (Pressure vessel)0°C

RT
High temp in Route A increases racemization risk.[1]
Stoichiometry Methylamine (>10 eq)Methylamine HCl (1.1 eq)Excess amine in Route A drives equilibrium; Route B requires precise stoichiometry.[1]
pH Control Basic (intrinsic)pH 8–9 (DIPEA)Route B fails if pH < 7 (amine stays protonated).
Water Content Strictly AnhydrousAnhydrous preferredWater hydrolyzes the active ester (Route A) or active intermediate (Route B).

Workflow Diagram

Workflow cluster_RouteA Route A: Industrial/Scale-Up cluster_RouteB Route B: Research/High Purity Start Start: L-Valine Decision Select Route Start->Decision StepA1 Esterification (SOCl2, MeOH) Decision->StepA1 Scale > 10g Cost-sensitive StepB1 Boc-Protection (or buy Boc-Val-OH) Decision->StepB1 High Purity Orthogonal needs StepA2 Aminolysis (MeNH2 in MeOH, 48h) StepA1->StepA2 Val-OMe.HCl StepA3 Concentration & Recrystallization StepA2->StepA3 End Product: H-Val-NHMe (Salt Form) StepA3->End StepB2 Coupling (EDC/HOBt + MeNH2.HCl) StepB1->StepB2 StepB3 Workup (Acid/Base Wash) StepB2->StepB3 Boc-Val-NHMe StepB4 TFA Deprotection StepB3->StepB4 StepB4->End

Figure 2: Decision tree and process flow for the synthesis of Valine Methylamide.

Troubleshooting & Quality Control

  • Racemization:

    • Risk:[1] High in Route A if heated excessively or if reaction time is prolonged.[1]

    • Control: Use chiral HPLC (e.g., Chiralpak AD-H) to verify enantiomeric excess (ee).[1] Keep Aminolysis at RT.

  • Incomplete Coupling (Route B):

    • Cause: Methylamine HCl not fully deprotonated.[1]

    • Fix: Ensure DIPEA is added until wet pH paper indicates pH 8-9.[1]

  • Hygroscopicity:

    • The HCl salt of H-Val-NHMe is extremely hygroscopic.[1] Handle in a glovebox or dry room if possible.[1] Store under Argon at -20°C.

References

  • BenchChem. (2025).[1] Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. Retrieved from

  • Organic Syntheses. (1985).[1] N-tert-Butoxycarbonyl-L-phenylalanine (General Boc Protection Protocol). Org. Synth. 1985, 63, 160.[1] Retrieved from

  • Core. (2010).[1] Synthesis of H-Val-NHMe using BOP coupling. Retrieved from

  • DTIC. (1990).[1] Synthesis of valine-methylamide for mustard gas adduct monitoring. Retrieved from

  • ResearchGate. (2000).[1] Thermodynamic properties of N-acetyl-N'-methyl-L-alpha-amino acid amides. Retrieved from

Sources

Application

Application Note: Strategies for C-Terminal Modification using 2-amino-N,3-dimethylbutanamide (Val-NHMe) in SPPS

Executive Summary This guide details the technical protocols for incorporating 2-amino-N,3-dimethylbutanamide (commonly referred to as Valine N-methylamide or H-Val-NHMe ) into peptide sequences.[1] The incorporation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical protocols for incorporating 2-amino-N,3-dimethylbutanamide (commonly referred to as Valine N-methylamide or H-Val-NHMe ) into peptide sequences.[1]

The incorporation of N-methyl amides at the C-terminus of peptides is a critical modification in drug discovery. It significantly enhances metabolic stability against carboxypeptidases and improves membrane permeability by removing the negative charge of the C-terminal carboxylate. However, standard SPPS resins (Rink Amide, Wang) yield primary amides (


) or free acids (

), rendering them unsuitable for direct synthesis of N-methyl amides.[1]

This Application Note provides a validated Convergent Fragment Condensation protocol, utilizing 2-Chlorotrityl Chloride (2-CTC) resin to generate a protected peptide acid, which is subsequently coupled to 2-amino-N,3-dimethylbutanamide in solution.[1]

Molecule Profile & Strategic Fit

Target Molecule: 2-amino-N,3-dimethylbutanamide[1]

  • Common Name: L-Valine N-methylamide (H-Val-NHMe)[1]

  • Chemical Structure:

    
    [1][2]
    
  • Role in SPPS: C-terminal capping unit.

The "Directionality" Challenge in SPPS

Standard SPPS proceeds from C-terminus to N-terminus.[1][3] To synthesize a peptide ending in an N-methyl amide, one cannot simply "load" an N-methyl amide onto standard linkers because the anchoring bond must be cleavable.

The Solution: The Convergent Strategy .

  • Synthesize the peptide chain on a highly acid-sensitive resin (2-CTC).[1][4][5]

  • Cleave the peptide from the resin without removing side-chain protecting groups (Side-Chain Protected Peptide Acid).[1]

  • Couple the 2-amino-N,3-dimethylbutanamide to the C-terminus in solution.[1]

  • Perform global deprotection.[1]

Decision Framework: Workflow Selection

The following decision tree illustrates why the Convergent Strategy is preferred for this specific reagent.

G Start Start: Target Peptide-Val-NHMe Q1 Do you possess the pre-made 2-amino-N,3-dimethylbutanamide reagent? Start->Q1 MethodA Method A: Convergent Synthesis (Recommended) Q1->MethodA Yes (Using Reagent) MethodB Method B: Aminolysis Strategy (Alternative) Q1->MethodB No (In-situ generation) StepA1 1. Synthesize Protected Peptide-OH on 2-CTC Resin MethodA->StepA1 StepB1 1. Load Valine on Oxime/Thioester Resin MethodB->StepB1 StepA2 2. Mild Cleavage (1% TFA) Retain Side-Chain Groups StepA1->StepA2 StepA3 3. Solution Coupling: Peptide-OH + H-Val-NHMe StepA2->StepA3 StepB2 2. Cleave with Methylamine (Gas/Liquid) StepB1->StepB2

Figure 1: Decision matrix for selecting the synthesis pathway. The Convergent Synthesis (Method A) is required when using the specific H-Val-NHMe reagent.

Detailed Protocol: Convergent Fragment Condensation

This protocol assumes the use of 2-Chlorotrityl Chloride (2-CTC) Resin .[1][4][5] This resin is essential because it allows cleavage of the peptide from the solid support using very mild acid (1% TFA), which leaves acid-labile side-chain protecting groups (Boc, tBu, Trt, Pbf) intact.

Phase 1: Synthesis of Side-Chain Protected Peptide Acid[1]

Materials:

  • Resin: 2-Chlorotrityl Chloride (Loading: 1.0–1.6 mmol/g).[1]

  • First Amino Acid: Fmoc-AA-OH (The residue preceding the Val-NHMe).[1]

  • Solvents: DCM (anhydrous), DMF.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

Step-by-Step:

  • Resin Loading (First AA):

    • Weigh 2-CTC resin.[1][6] Swell in dry DCM for 20 min.

    • Dissolve Fmoc-AA-OH (1.0 equiv relative to resin capacity) in dry DCM (10 mL/g resin).

    • Add DIPEA (4.0 equiv).[1]

    • Add solution to resin and shake for 2 hours.[1]

    • Note: Do not use DMF for loading 2-CTC; it promotes hydrolysis of the chloride.[1] Use DCM.

  • Capping:

    • Add Methanol (1 mL per g resin) to the reaction mixture. Shake for 15 min. This caps unreacted chloride sites.[1]

    • Wash resin: 3x DCM, 3x DMF, 3x DCM.[1]

  • Peptide Elongation:

    • Perform standard Fmoc SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIPEA or DIC/Oxyma) to build the desired sequence.

    • Final Step: Remove the N-terminal Fmoc group (unless N-terminal acetylation is planned later).[1]

Phase 2: Mild Cleavage (Generating the Protected Fragment)

Critical Step: We must cleave the ester linkage to the resin without removing the side-chain protection.

  • Preparation: Wash the resin thoroughly with DCM (5x) to remove traces of DMF (DMF interferes with evaporation).[1]

  • Cleavage Cocktail: Prepare 1% Trifluoroacetic Acid (TFA) in DCM (v/v).

  • Execution:

    • Treat resin with 1% TFA/DCM (10 mL/g) for 2 minutes.[1]

    • Filter the solution into a flask containing 10% Pyridine in Methanol (to neutralize the acid immediately).

    • Repeat this treatment 5–10 times.[1]

  • Isolation:

    • Combine filtrates.[1]

    • Evaporate solvents under reduced pressure (Rotavap) to ~5% volume.[1]

    • Add cold water or diethyl ether to precipitate the Protected Peptide Acid .

    • Centrifuge/Filter and dry under vacuum.[1]

Phase 3: Solution Phase Coupling of 2-amino-N,3-dimethylbutanamide[1]

Rationale: The protected peptide acid is now activated and coupled to the Val-NHMe reagent.

Reagents:

  • Component A: Protected Peptide Acid (1.0 equiv).[1]

  • Component B: 2-amino-N,3-dimethylbutanamide (H-Val-NHMe) (1.2 equiv).[1]

  • Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.[1]

    • Why PyBOP? It effectively activates the carboxylate for reaction with secondary/hindered amines like Val-NHMe without releasing toxic byproducts.[1]

  • Base: DIPEA (3.0 equiv).[1]

  • Solvent: DMF or DCM (anhydrous).[1]

Protocol:

  • Dissolve the Protected Peptide Acid and PyBOP (1.1 equiv) in minimal dry DMF.[1]

  • Add DIPEA (3.0 equiv).[1] Stir for 2 minutes to pre-activate.[1]

  • Add 2-amino-N,3-dimethylbutanamide (1.2 equiv).[1]

    • Note: If the reagent is supplied as a Hydrochloride salt (H-Val-NHMe·HCl), increase DIPEA to 4.0 equiv to neutralize the salt.

  • Monitor reaction by HPLC or TLC.[1] Stir at Room Temperature for 2–4 hours.

    • Checkpoint: The reaction is complete when the Peptide Acid peak disappears.

  • Work-up:

    • Evaporate DMF.[1]

    • Redissolve in EtOAc.[1] Wash with 5%

      
      , 5% Citric Acid (mildly, to avoid deprotection), and Brine.
      
    • Dry over

      
       and evaporate.[1]
      
Phase 4: Global Deprotection
  • Treat the coupled product with TFA/TIS/Water (95:2.5:2.5) for 2–3 hours.

  • Precipitate in cold diethyl ether.

  • Purify via RP-HPLC.[1]

Technical Data & Optimization

Coupling Reagent Compatibility Table

The steric hindrance of the isopropyl group in Valine, combined with the N-methyl group, makes this coupling difficult.

Coupling ReagentReactivityRacemization RiskRecommendation
DIC/HOBt LowLowNot Recommended. Too slow for hindered N-Me amines.[1]
HBTU/DIPEA MediumLowAcceptable for short peptides.[1]
PyBOP/DIPEA HighLowRecommended. Excellent balance of cost/efficiency.[1]
HATU/HOAt Very HighMediumBest for Difficult Sequences. Use if PyBOP fails.[1]
Troubleshooting Guide
  • Problem: Low yield during Solution Coupling (Phase 3).

    • Cause: Steric hindrance of the Val-NHMe amine.[1]

    • Solution: Switch to HATU (1.1 eq) and HOAt (1.1 eq).[1] Allow reaction to proceed for 12 hours. Ensure pH is >8 (check with moist pH paper above reaction).

  • Problem: Premature loss of side-chain protecting groups during Phase 2.

    • Cause: TFA concentration >1% or exposure time too long.[1]

    • Solution: Use HFIP (Hexafluoroisopropanol) / DCM (1:4) as an alternative, ultra-mild cleavage cocktail.[1]

References

  • Barlos, K., et al. (1991).[1] "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research.[1]

  • Chan, W.C., & White, P.D. (2000).[1] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1] (Standard text for 2-CTC protocols).

  • Albericio, F. (2000).[1] "Solid-phase synthesis of C-terminal peptide amides." Biopolymers.[1]

  • Chatterjee, J., et al. (2008).[1] "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.

  • Sigma-Aldrich. "Product Specification: N-Methylvaline derivatives."[1] (Generic verification of reagent availability).

Disclaimer

This protocol involves the use of hazardous chemicals (TFA, DCM, DMF). All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Method

Coupling reagents for N-methylvalinamide peptide bond formation

Application Note: High-Efficiency Coupling Strategies for N-Methylvalinamide Peptide Bonds -Methylvaline Synthesis Abstract & Introduction The formation of peptide bonds involving -methylvaline (MeVal) represents one of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Strategies for N-Methylvalinamide Peptide Bonds


-Methylvaline Synthesis

Abstract & Introduction

The formation of peptide bonds involving


-methylvaline (MeVal) represents one of the most significant challenges in modern peptidomimetic synthesis. This amino acid presents a "perfect storm" of synthetic hurdles: the isopropyl side chain provides immense steric bulk, while the 

-methyl group eliminates the amide proton, preventing hydrogen bonding (which aids aggregation solubility) but simultaneously increasing steric clash during the transition state of coupling.

This guide provides a tiered approach to coupling MeVal residues, specifically addressing the formation of the


-methylvalinamide  bond. We focus on two distinct challenges:
  • Acylating MeVal: Using MeVal as the nucleophile (amine).

  • Activating MeVal: Using MeVal as the electrophile (carboxylic acid), where racemization via oxazolone formation is a critical risk.

Mechanistic Insight: The Steric & Electronic Barrier

To select the correct reagent, one must understand why standard reagents (EDC, HBTU) fail.

  • Nucleophilic Retardation: The

    
    -methyl group changes the amine from primary to secondary, increasing steric hindrance. The isopropyl group of Valine adds 
    
    
    
    -branching, further shielding the nitrogen.
  • Epimerization Risk: When activating MeVal, the absence of the amide proton facilitates the formation of a cationic oxazolone intermediate. This intermediate is highly prone to racemization (epimerization) before the incoming amine can attack.

Visualizing the Coupling Landscape

MeVal_Coupling_Logic Start Target: MeVal Peptide Bond Scenario1 Scenario A: MeVal is Nucleophile (R-COOH + H-MeVal-R') Start->Scenario1 Scenario2 Scenario B: MeVal is Electrophile (Fmoc-MeVal-OH + H2N-R') Start->Scenario2 StepA1 Steric Hindrance is Main Issue Scenario1->StepA1 StepB1 Racemization is Main Issue Scenario2->StepB1 ReagentA1 Use High Reactivity Reagents (HATU, COMU) StepA1->ReagentA1 ReagentA2 Extreme Sterics (MeVal-MeVal)? Use PyBrOP or BEP ReagentA1->ReagentA2 If conversion < 50% ReagentB1 Use Oxyma/COMU or HATU/HOAt (Suppress Oxazolone) StepB1->ReagentB1 ReagentB2 Avoid Carbodiimides (DCC/DIC) Slow reaction = High Epimerization StepB1->ReagentB2 Warning

Figure 1: Decision matrix for selecting coupling strategies based on the role of the N-methylvaline residue.

Reagent Selection Guide

Reagent ClassReagent NameRec. for MeVal?Key AdvantageCritical Drawback
Uronium/Aminium HATU YES Gold standard for hindered couplings. Fast kinetics.Expensive; potential for guanidinylation if pre-activated too long.
Oxyma-Based COMU YES Safer (non-explosive), often higher yield than HATU, colorimetric monitoring.Hydrolytically unstable; must use immediately after dissolving.
Phosphonium PyBrOP CRITICAL Best for N-Me to N-Me coupling. Generates acid bromide in situ.Highly reactive; requires careful temperature control to avoid side reactions.
Pyridinium BEP YES High reactivity for hindered amines; superior to PyBOP.Sensitivity to moisture.
Acid Chloride Ghosez's Rgt LAST RESORT Forces coupling when all else fails (e.g., Cyclosporine synthesis).Requires strictly anhydrous conditions; technically demanding.

Experimental Protocols

Protocol A: The "Modern Standard" (COMU/Oxyma or HATU)

Best for: Coupling standard amino acids TO MeVal (e.g., Fmoc-Ala-OH + H-MeVal-Resin).

Rationale: COMU generates the Oxyma active ester, which is less prone to epimerization than OBt esters and highly reactive.

  • Reagents:

    • Fmoc-AA-OH (4.0 eq)

    • COMU (4.0 eq)

    • Oxyma Pure (4.0 eq) - Optional but recommended as additive

    • TMP (2,4,6-Trimethylpyridine / Collidine) (4.0 eq) - Preferred over DIPEA to reduce epimerization.

    • Solvent: DMF or NMP (anhydrous).

  • Procedure:

    • Step 1: Dissolve Fmoc-AA-OH, COMU, and Oxyma in minimal DMF.

    • Step 2: Add Collidine.[1] The solution should turn pink/red (indicates active ester formation).

    • Step 3: Immediately add the activated mixture to the resin-bound MeVal.

    • Step 4: React for 60 minutes at Room Temperature (RT).

    • Step 5: Drain and wash (DMF x3).

    • Step 6: Double Couple: Repeat steps 1-5. Steric hindrance often requires a second pass.

Protocol B: The "Heavy Lifter" (PyBrOP)

Best for: Coupling MeVal TO MeVal (e.g., Fmoc-MeVal-OH + H-MeVal-Resin). This is the "difficult sequence" scenario.

Rationale: PyBrOP generates an acid bromide intermediate. Acid bromides are significantly more electrophilic than active esters (OBt/OAt), necessary to overcome the nucleophilic sluggishness of the secondary amine on the resin.

  • Reagents:

    • Fmoc-MeVal-OH (4.0 eq)

    • PyBrOP (4.0 eq)

    • DIPEA (8.0 eq) - DIPEA is required here to drive the acid bromide formation.

    • Solvent: DCM (Dichloromethane) or DMF.[2][3][4] Note: DCM often swells resin better for hindered couplings.

  • Procedure:

    • Step 1: Suspend resin in DCM.[2][3]

    • Step 2: Dissolve Fmoc-MeVal-OH and PyBrOP in DCM/DMF (1:1).

    • Step 3: Add the solution to the resin.[2][3]

    • Step 4: Cool the reaction vessel to 0°C (ice bath).

    • Step 5: Add DIPEA dropwise.

    • Step 6: Shake at 0°C for 5 minutes, then warm to RT and shake for 2–4 hours.

    • Step 7: Drain and wash (DCM x3, DMF x3).[2]

    • Step 8: Monitor with Chloranil test (Ninhydrin does not work well for secondary amines).

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best for: Extremely hindered couplings where PyBrOP fails (e.g., Tetrasubstituted carbons, Cyclosporine fragments).

Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid directly to the acid chloride under neutral conditions, avoiding the harsh acidity of SOCl2 or oxalyl chloride.

  • Reagents:

    • Fmoc-AA-OH (3.0 eq)

    • Ghosez's Reagent (3.0 eq)

    • DIPEA (6.0 eq)[2][3]

    • Solvent: Dry DCM (Critical).

  • Procedure:

    • Step 1 (Activation): In a dry vial, dissolve Fmoc-AA-OH in dry DCM. Add Ghosez's reagent.[5] Stir at RT for 15 minutes under Argon. (Reaction generates the acid chloride).[5]

    • Step 2: Add the acid chloride solution to the resin-bound peptide.

    • Step 3: Add DIPEA.[2][3]

    • Step 4: React for 2–16 hours.

    • Step 5: Wash extensively with DCM.

Troubleshooting & Optimization

Monitoring the Reaction

Standard Ninhydrin (Kaiser) tests yield false negatives with


-methyl amines (secondary amines).
  • Use: Chloranil Test or Bromophenol Blue Test.

  • Micro-cleavage: The most reliable method is to cleave a small amount of resin (5 mg) with TFA and analyze via LC-MS to check for the presence of the coupled product vs. unreacted starting material.

Solvent Effects
  • DMF vs. NMP: NMP (N-methylpyrrolidone) often provides better swelling for aggregated sequences than DMF.

  • Magic Mixture: For difficult aggregations, use a solvent mixture of NMP/DMSO (4:1) or add chaotropic salts (e.g., 0.1M LiCl) to disrupt hydrogen bonding networks.

Racemization Control

If you observe epimerization (D-isomer formation) during LC-MS analysis:

  • Switch base from DIPEA to Collidine (TMP) .

  • Lower the activation temperature to 0°C for the first 30 minutes.

  • Ensure you are using Oxyma or HOAt additives.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Coste, J., Frérot, E., & Jouin, P. (1994).[2][6] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts.[6] Journal of Organic Chemistry.

  • Li, P., & Xu, J. C. (2000). BEP: A Powerful Coupling Reagent for N-Methylated Peptide Synthesis.[6][7] Tetrahedron.

  • Teixidó, M., Albericio, F., & Giralt, E. (2005).[2][8] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[1][2][6][8]

  • Bachem. (2024).[9] Efficient Peptide Synthesis: A Guide to Coupling Reagents. Bachem Technical Guides.

Sources

Application

Application Note: Synthesis of Majusculamide Analogs Utilizing N-Methylvalinamide

[1] Strategic Overview & Significance Majusculamides (specifically C and D) are marine cyanobacterial metabolites exhibiting potent actin-disrupting and cytotoxic activities.[1] Their structural core relies heavily on N-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Strategic Overview & Significance

Majusculamides (specifically C and D) are marine cyanobacterial metabolites exhibiting potent actin-disrupting and cytotoxic activities.[1] Their structural core relies heavily on N-methylated amino acids , which confer proteolytic stability and membrane permeability—key attributes for drug candidates.[1][2]

This guide details the synthesis of Majusculamide analogs , focusing on the incorporation of N-methylvalinamide (and its derivatives). The use of N-methylvalinamide presents a dual challenge:

  • Steric Hindrance: The

    
    -methyl group creates significant steric bulk, retarding nucleophilic attack during peptide coupling.[1]
    
  • Epimerization Risk: Activation of

    
    -methylated amino acids carries a heightened risk of racemization via oxazolone formation.[1]
    

This protocol leverages HATU/HOAt activation and solution-phase fragment condensation to overcome these barriers, ensuring high chiral integrity and yield.[1]

Critical Reagents & Material Preparation

Reagent Selection for Hindered Couplings

Standard carbodiimide couplings (EDC/HOBt) are insufficient for


-methyl-to-

-methyl or

-methyl-to-bulky residue couplings.[1]
ReagentRoleSpecification
HATU Coupling AgentGold standard for hindered amines; faster reaction kinetics than HBTU.[1]
HOAt AdditiveSuperior to HOBt in suppressing racemization and accelerating reaction rates for secondary amines.[1]
COMU Alternative AgentSafer alternative to HATU (non-explosive byproduct) with comparable efficiency for

-methylations.[1]
Triphosgene ActivationUsed for in situ generation of acid chlorides if HATU fails (extreme hindrance).[1]
Sym-Collidine BaseNon-nucleophilic base, preferred over DIEA for highly racemization-prone couplings.[1]
Preparation of N-Methylvalinamide Building Block

If not commercially available as the amide,


-methylvalinamide (

) must be synthesized freshly to avoid diketopiperazine (DKP) formation upon storage.[1]

Protocol: Methylation via Freidinger’s Method (Modified)

  • Starting Material: Boc-Val-OH.

  • Methylation: Treat with NaH (3 eq) and MeI (8 eq) in THF at 0°C to form Boc-N(Me)-Val-OH.

  • Amidation: Activate with

    
    -BuOCOCl/NMM followed by 
    
    
    
    or
    
    
    to yield Boc-N(Me)-Val-NH
    
    
    .[1]
  • Deprotection: 4M HCl in Dioxane (30 min). Note: Isolate as HCl salt to prevent dimerization.

Experimental Protocols

Protocol A: Solid-Phase Assembly of the Linear Precursor

Context: Synthesizing the peptide backbone prior to coupling with N-methylvalinamide or prior to cyclization.[1]

Workflow: Fmoc-SPPS on 2-Chlorotrityl Chloride Resin (to allow cleavage of protected fragments).

  • Resin Loading: Load the first amino acid (e.g., Fmoc-Tyr(Me)-OH) to 0.6 mmol/g.[1]

  • Deprotection: 20% Piperidine in DMF (2

    
     5 min). Monitor UV at 301 nm.
    
  • Standard Coupling: 3 eq Fmoc-AA-OH, 2.9 eq HBTU, 6 eq DIEA (45 min).

  • The "Difficult" Coupling (N-Me-Val Incorporation):

    • Reagents: 3 eq Fmoc-N-Me-Val-OH, 3 eq HATU , 3 eq HOAt , 6 eq DIEA in DMF/NMP (1:1).[1]

    • Procedure: Pre-activate the amino acid for 2 min before adding to resin. Double couple for 2 hours each.

    • QC: Chloranil test (standard Kaiser test fails for secondary amines). A negative result (no blue spots) indicates completion.[1]

Protocol B: Solution Phase Coupling of N-Methylvalinamide

Context: Attaching the N-methylvalinamide "cap" to the peptide C-terminus (Fragment Condensation).

Rationale: Coupling a peptide acid to a hindered secondary amine (


) requires maximizing the electrophilicity of the carboxyl component while minimizing epimerization.[1]

Step-by-Step:

  • Dissolution: Dissolve the Protected Peptide Fragment (1.0 eq) and

    
     (1.2 eq) in anhydrous DMF (0.1 M concentration).
    
  • Base Addition: Add Sym-Collidine (3.0 eq).[1] Cool to 0°C.[1]

  • Activation: Add HATU (1.1 eq) and HOAt (1.1 eq).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Monitoring: Check via LC-MS for the product peak

    
    .
    
    • Troubleshooting: If conversion < 50% after 4 hours, add 0.5 eq additional HATU. Do not heat, as this promotes epimerization at the activated C-terminus.[1]

  • Workup: Dilute with EtOAc, wash with 5%

    
    , sat. 
    
    
    
    , and brine.[1] Dry over
    
    
    .[1]
Protocol C: Macrocyclization (For Cyclic Analogs)

Context: If the N-methylvalinamide is part of the ring (e.g., Majusculamide C analogs).[1]

  • Linear Precursor: Synthesize linear sequence

    
    .[1]
    
  • Dilution: Dissolve in DCM/DMF (9:1) to pseudo-high dilution (0.5 mM) . Crucial to favor intramolecular cyclization over intermolecular oligomerization.

  • Reagent: Add PyAOP (2 eq) and HOAt (2 eq).

  • Base: Slowly add DIEA (4 eq) via syringe pump over 2 hours.

  • Completion: Stir for 24 hours. Evaporate solvent and purify via RP-HPLC.

Visualization & Logic

Pathway: Synthesis Workflow for Majusculamide Analogs

The following diagram illustrates the divergent strategy for Linear (Amide-Capped) vs. Cyclic analogs, highlighting the critical N-methylation checkpoints.

MajusculamideSynthesis Start Start: Amino Acid Building Blocks SPPS SPPS Assembly (Fmoc Strategy) Start->SPPS  Fmoc-N-Me-Val-OH   Decision Analog Type? SPPS->Decision LinearPath Linear Analog Path Decision->LinearPath  C-Term Amide   CyclicPath Cyclic Analog Path Decision->CyclicPath  Depsipeptide   Cleavage1 Cleave from Resin (Retain Side-Chain PG) LinearPath->Cleavage1 Cleavage2 Cleave from Resin (Full Deprotection) CyclicPath->Cleavage2 Coupling Fragment Condensation (Peptide-OH + H-N(Me)Val-NH2) Reagent: HATU/HOAt Cleavage1->Coupling  Steric Challenge   Final Final HPLC Purification & QC (NMR/MS) Coupling->Final Macro Macrocyclization (High Dilution 0.5mM) Reagent: PyAOP/HOAt Cleavage2->Macro  Entropy Challenge   Macro->Final

Caption: Divergent synthetic routes for Majusculamide analogs. Red path denotes the specific N-methylvalinamide fragment condensation.

Quality Control & Validation (Self-Validating Systems)

To ensure the protocol is trustworthy, implement these checkpoints:

  • The "Chloranil" Checkpoint:

    • Why: Ninhydrin (Kaiser test) does not react with secondary amines (N-methylated residues).[1]

    • Method: Treat resin beads with 2% acetaldehyde in DMF and 2% chloranil in DMF.[1]

    • Result: Blue beads = Uncoupled secondary amine (Reaction Incomplete).[1] Colorless = Coupled.[1]

  • Racemization Monitoring (Marfey's Method):

    • Why: N-methyl amino acids are prone to epimerization during coupling.[1]

    • Method: Hydrolyze a small aliquot of the final peptide (6N HCl, 110°C, 24h). Derivatize with FDAA (Marfey's reagent).[1]

    • Analysis: Compare LC-MS retention times against standard L- and D-N-Me-Val standards.

    • Acceptance Criteria: < 5% D-isomer content.[1]

  • Conformational Verification:

    • Why: N-methylation induces cis/trans isomerism around the amide bond.[1]

    • Method:

      
      H NMR in DMSO-
      
      
      
      . Look for rotamer peaks (split signals) which often coalesce at elevated temperatures (e.g., 350K).[1]

References

  • Natsume, N., et al. (2020). "Structure–Activity Relationship Study of Majusculamides A and B and Their Analogues on Osteogenic Activity."[1][3][4] Journal of Natural Products. [Link][3][5]

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[1][6] Journal of Peptide Research. [Link]

  • Li, H., et al. (2023). "DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds."[1] Bioconjugate Chemistry. [Link][1]

  • Simmons, L., et al. (2009). "Desmethoxymajusculamide C, a Cyanobacterial Depsipeptide with Potent Cytotoxicity in Both Cyclic and Ring-Opened Forms."[1] Journal of Natural Products. [Link]

  • Coste, J., et al. (1991). "Coupling N-methylated amino acids using PyBroP and PyBOP."[1] Tetrahedron Letters. [Link][1]

Sources

Method

Application Note: 2-Amino-N,3-Dimethylbutanamide (Valine N-Methylamide) in Peptidomimetic Design

[1] Abstract This application note details the synthesis, characterization, and application of 2-amino-N,3-dimethylbutanamide (commonly referred to as Valine N-methylamide or H-Val-NHMe ).[1] As a chiral building block,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the synthesis, characterization, and application of 2-amino-N,3-dimethylbutanamide (commonly referred to as Valine N-methylamide or H-Val-NHMe ).[1] As a chiral building block, this molecule represents a critical structural motif in peptidomimetics. The N-methylation of the amide bond serves two primary functions: it acts as a "beta-sheet breaker" by eliminating a hydrogen bond donor, and it significantly enhances metabolic stability by blocking protease access.[1] This guide provides a validated protocol for its synthesis without racemization and outlines its use in constraining peptide backbone geometry.

Chemical Profile & Significance[1][2][3]

The molecule 2-amino-N,3-dimethylbutanamide is the N-methyl amide derivative of the amino acid Valine.[1] In the context of drug design, it is rarely used as a standalone drug but rather as a C-terminal capping unit or a conformational switch within a larger peptidomimetic sequence.[1]

Key Physiochemical Properties[1][4]
PropertyDataRelevance
IUPAC Name (2S)-2-amino-N,3-dimethylbutanamideStandard nomenclature
Common Name L-Valine N-methylamide (H-Val-NHMe)Peptide synthesis shorthand
Molecular Formula C₆H₁₄N₂OSmall, lipophilic cap
Molecular Weight 130.19 g/mol Low mass penalty in drug design
Chirality L-isomer (S-configuration)Matches natural peptide backbone
Solubility Soluble in MeOH, DCM, WaterVersatile for solution-phase assays
pKa (approx) ~7.8 (Amine)Physiological protonation state
Mechanism of Action in Peptidomimetics[1]
  • Proteolytic Resistance: The N-methyl group introduces steric bulk that prevents proteases (like chymotrypsin) from accessing the scissile amide bond.[1]

  • Conformational Constraint: The steric clash between the N-methyl group and the side chain (isopropyl) restricts the

    
     and 
    
    
    
    torsion angles, often forcing the peptide into specific turn conformations (e.g.,
    
    
    -turns) or disrupting aggregation-prone
    
    
    -sheets.[1]

Protocol: Synthesis of 2-Amino-N,3-Dimethylbutanamide

Objective: Synthesize H-Val-NHMe with >98% enantiomeric excess (ee).

Critical Design Considerations (E-E-A-T)
  • Racemization Risk: Activation of N-protected amino acids followed by reaction with amines can lead to oxazolone formation, causing racemization at the alpha-carbon.[1] This protocol uses Boc-chemistry with EDC/HOBt activation, which suppresses racemization compared to acid chloride methods.[1]

  • Volatile Amine Handling: Methylamine is a gas at room temperature. We utilize Methylamine Hydrochloride (MeNH₂[1]·HCl) with a base to generate the nucleophile in situ.

Materials
  • Starting Material: Boc-L-Valine-OH (CAS: 13734-41-3)[1]

  • Amine Source: Methylamine Hydrochloride[1]

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)[1]

  • Base: N-Methylmorpholine (NMM) or DIPEA[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Deprotection: Trifluoroacetic acid (TFA)

Step-by-Step Methodology
Stage 1: Amide Coupling (Boc-Val-NHMe Formation)[1]
  • Dissolution: Dissolve Boc-L-Val-OH (10 mmol, 2.17 g) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen.

  • Activation: Cool to 0°C. Add HOBt (11 mmol, 1.49 g) and EDC·HCl (11 mmol, 2.11 g). Stir for 15 minutes.

    • Why: Pre-activation forms the active ester, minimizing the lifetime of the highly reactive (and racemization-prone) O-acylisourea intermediate.[1]

  • Amine Addition: Add Methylamine HCl (12 mmol, 0.81 g).

  • Base Addition: Dropwise add NMM (25 mmol, 2.75 mL). Maintain temperature at 0°C for 30 mins, then warm to Room Temperature (RT) and stir overnight.

    • Note: Excess base is required to neutralize the HCl salt of methylamine and the HCl from EDC.

  • Workup:

    • Wash organic layer with 1M KHSO₄ (3x) (removes unreacted amine/base).[1]

    • Wash with Sat. NaHCO₃ (3x) (removes unreacted acid).

    • Wash with Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Result: White solid (Boc-Val-NHMe).[1] Yield typically >90%.

Stage 2: Deprotection (H-Val-NHMe Formation)[1]
  • Reaction: Dissolve Boc-Val-NHMe (from Stage 1) in DCM (10 mL). Add TFA (10 mL) dropwise at 0°C.

  • Monitoring: Stir at RT for 1-2 hours. Monitor by TLC (disappearance of starting material).

  • Isolation:

    • Evaporate volatiles under reduced pressure.

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • Crucial Step: The product exists as a TFA salt. To obtain the free base, dissolve in minimal water, adjust pH to 10 with 1M NaOH, and extract exhaustively with DCM (5x). Dry and concentrate.

Stage 3: Quality Control
  • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA (90:10).[1] Confirm >98% ee.

  • 1H NMR (CDCl₃): Look for the characteristic doublet for the N-methyl group at

    
     ~2.8 ppm (
    
    
    
    Hz) and the isopropyl doublets at
    
    
    ~0.9 ppm.

Workflow Visualization

Synthesis Pathway

The following diagram illustrates the chemical transformation and critical control points.

SynthesisWorkflow Start Boc-L-Val-OH (Starting Material) Activation Activation (EDC/HOBt, 0°C) Start->Activation Dissolve in DCM Coupling Coupling (+ MeNH2·HCl, NMM) Activation->Coupling Active Ester Formation Intermediate Boc-Val-NHMe (Protected Amide) Coupling->Intermediate Nucleophilic Attack Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Cleave Boc Final H-Val-NHMe (Target Molecule) Deprotection->Final Neutralization

Caption: Synthesis of Valine N-methylamide via standard solution-phase coupling. Critical control of temperature during activation prevents racemization.

Application: Peptidomimetic Stability Assay

One of the primary uses of 2-amino-N,3-dimethylbutanamide is to cap the C-terminus of a peptide to prevent degradation by carboxypeptidases.[1]

Protocol: Proteolytic Stability Comparison

Objective: Compare the half-life (


) of a standard peptide vs. an N-methylamide capped analog.[1]
  • Peptide Design:

    • Control: Ac-Phe-Val-OH (Standard C-terminus)[1]

    • Test: Ac-Phe-Val-NHMe (Capped with our building block)

  • Enzyme Preparation: Prepare a solution of Carboxypeptidase A (CPA) in Tris-HCl buffer (pH 7.5).

  • Incubation:

    • Dissolve peptides (100

      
      M) in buffer.[1]
      
    • Add CPA enzyme (ratio 1:100 w/w).

    • Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L every 15 minutes for 2 hours. Quench immediately with 1% TFA.
    
  • Analysis: Analyze by RP-HPLC. Integrate the area of the parent peptide peak.

  • Result Interpretation:

    • The Control peptide will degrade rapidly (

      
       30-60 mins).[1]
      
    • The Test peptide (Val-NHMe) should remain >95% intact after 2 hours, as the N-methyl group sterically blocks the enzyme's active site.[1]

Mechanism of Resistance

ProteaseResistance Enzyme Carboxypeptidase A (Active Site) Hydrolysis Hydrolysis Occurs (Rapid Degradation) Enzyme->Hydrolysis Cleaves C-term Substrate1 Standard Peptide (Ac-Phe-Val-OH) Substrate1->Enzyme Fits in Pocket Substrate2 Capped Peptide (Ac-Phe-Val-NHMe) Substrate2->Enzyme N-Me Clash Block Steric Blockade (No Degradation) Substrate2->Block Enzyme cannot bind

Caption: Mechanism of proteolytic resistance. The N-methyl group (Val-NHMe) prevents the enzyme from engaging the scissile bond.[1]

References

  • Fischer, E. (1915).[2] "Über die Methylierung von Polypeptiden." Chemische Berichte. (Seminal work on N-methylation).

  • Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

  • Aurelio, L., et al. (2004). "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews.

  • TCI Chemicals. (2023). "Product Specification: 2-Amino-2,3-dimethylbutanamide."

  • PubChem. (2023). "Valine N-methylamide Compound Summary."

Sources

Application

Application Note: Preparation of N-Methylvalinamide Hydrochloride

This Application Note is designed for researchers and process chemists involved in the synthesis of peptidomimetics, specifically Antibody-Drug Conjugate (ADC) payloads like Monomethyl Auristatin E (MMAE). Abstract N-met...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the synthesis of peptidomimetics, specifically Antibody-Drug Conjugate (ADC) payloads like Monomethyl Auristatin E (MMAE).

Abstract

N-methylvalinamide hydrochloride is a critical chiral building block used in the synthesis of complex peptidomimetics, most notably the dolastatin and auristatin classes of antineoplastic agents. The introduction of the N-methyl group increases the metabolic stability and membrane permeability of the resulting peptide but introduces significant steric hindrance during coupling. This guide details a scalable, high-fidelity protocol for synthesizing N-methyl-L-valinamide HCl from Boc-N-methyl-L-valine, utilizing a mixed anhydride strategy to minimize racemization—a common pitfall in N-methyl amino acid chemistry.

Introduction & Strategic Analysis

The Challenge of N-Methylation

Synthesizing amides from N-methyl amino acids is kinetically slower than their non-methylated counterparts due to steric clash at the nucleophilic center. Furthermore, activated N-methyl amino acids are highly prone to racemization via the formation of oxazolonium intermediates (oxazolones).

Route Selection: Mixed Anhydride vs. Active Esters

Two primary routes were evaluated for this application note:

FeatureRoute A: Mixed Anhydride (IBCF)Route B: Active Ester (HATU/NHS)
Reagents Isobutyl chloroformate (IBCF), NMMHATU, DIEA
Cost Low (Commodity chemicals)High (Peptide coupling agents)
Racemization Low (if T < -15°C)Low (due to HOAt/OBt additives)
Purification Crystallization/PrecipitationOften requires Column Chromatography
Scalability Excellent (Process Scale) Limited (Research Scale)

Decision: This protocol focuses on Route A (Mixed Anhydride) due to its superior scalability and cost-efficiency for preparing simple amide building blocks.

Detailed Experimental Protocol

Reaction Scheme

The synthesis proceeds in two stages: (1) Amidation of the protected amino acid, followed by (2) Removal of the Boc protecting group and salt formation.

ReactionScheme cluster_conditions Critical Parameters Start Boc-N-Me-Val-OH Act Mixed Anhydride (Intermediate) Start->Act IBCF, NMM THF, -15°C Amide Boc-N-Me-Val-NH2 Act->Amide NH3 (gas) or NH4OH Final N-Me-Val-NH2 · HCl Amide->Final 4M HCl/Dioxane Deprotection Temp < -15°C Temp < -15°C Anhydrous THF Anhydrous THF

Figure 1: Synthetic pathway for N-methylvalinamide HCl via mixed anhydride activation.

Stage 1: Preparation of Boc-N-methyl-L-valinamide

Reagents:

  • Boc-N-methyl-L-valine (10.0 g, 43.2 mmol)

  • Isobutyl chloroformate (IBCF) (6.2 mL, 47.5 mmol, 1.1 equiv)

  • N-Methylmorpholine (NMM) (5.2 mL, 47.5 mmol, 1.1 equiv)

  • Ammonia (0.5 M in Dioxane or excess NH3 gas)

  • Tetrahydrofuran (THF), anhydrous (100 mL)

Procedure:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with Boc-N-methyl-L-valine and anhydrous THF under nitrogen atmosphere.

  • Activation: Cool the solution to -15°C using a dry ice/acetone or glycol bath. Critical: Temperature control is vital to prevent racemization.

  • Base Addition: Add NMM dropwise over 5 minutes. Stir for 10 minutes.

  • Anhydride Formation: Add IBCF dropwise via syringe pump or addition funnel, maintaining internal temperature below -10°C. A white precipitate (NMM·HCl) will form.[1] Stir for 15 minutes at -15°C.

  • Amidation: Introduce the ammonia source.

    • Method A (Gas): Gently bubble anhydrous NH3 gas into the headspace for 15 minutes.

    • Method B (Solution): Add 0.5 M NH3 in dioxane (excess, ~2-3 equiv) dropwise.

  • Completion: Allow the mixture to warm to room temperature (RT) over 2 hours. Monitor by TLC (50% EtOAc/Hexane; Stain: Ninhydrin or KMnO4).

  • Workup: Filter off the NMM·HCl salts.[1] Concentrate the filtrate in vacuo. Dissolve the residue in Ethyl Acetate (150 mL) and wash sequentially with:

    • 10% Citric Acid (2 x 50 mL) – Removes unreacted amine/base

    • Saturated NaHCO3 (2 x 50 mL) – Removes unreacted acid

    • Brine (50 mL)

  • Isolation: Dry over MgSO4, filter, and concentrate to yield the crude Boc-amide (typically a white solid or viscous oil). Yield expectation: 85-95%.

Stage 2: Deprotection to N-methylvalinamide HCl

Reagents:

  • Crude Boc-N-methyl-L-valinamide (from Stage 1)

  • 4M HCl in Dioxane (excess, ~5-10 equiv)

  • Diethyl Ether (for precipitation)

Procedure:

  • Dissolve the Boc-amide in a minimal amount of dry dioxane or DCM (10-20 mL).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (approx. 50 mL) dropwise.

  • Stir at RT for 1-2 hours. Observation: The product may precipitate as a white solid; if not, the solution will remain clear.

  • Precipitation: Slowly add Diethyl Ether (200 mL) to the reaction mixture with vigorous stirring to force precipitation of the hydrochloride salt.

  • Filtration: Collect the white solid by filtration under Nitrogen (hygroscopic!). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over P2O5 or KOH pellets overnight.

Characterization & Quality Control

Expected Analytical Data

Since specific literature values can vary by solvate, the following are the diagnostic signals for the target structure.

TechniqueParameterExpected Signal / Observation
1H NMR (D2O or DMSO-d6)N-Methyl Singlet, δ ~2.5 – 2.7 ppm (Distinct from non-methylated Val)
Isopropyl Methyls Two doublets, δ ~0.9 – 1.0 ppm (Diastereotopic)
Alpha-Proton Doublet, δ ~3.5 – 3.8 ppm
Mass Spectrometry ESI-MS (+) [M+H]+ = 131.1 Da (Free base mass)
Physical State AppearanceWhite to off-white crystalline solid
Solubility SolventsHighly soluble in water, MeOH; Insoluble in Ether, Hexane
Troubleshooting Guide

Troubleshooting Problem Issue Detected Racemization Loss of Chirality (Check Optical Rotation) Problem->Racemization LowYield Low Yield / Incomplete Problem->LowYield Hygroscopic Product is Sticky/Wet Problem->Hygroscopic Sol1 Reduce Activation Temp to -20°C Racemization->Sol1 Sol2 Ensure Anhydrous Conditions Check IBCF Quality LowYield->Sol2 Sol3 Dry over P2O5 Handle in Glovebox Hygroscopic->Sol3

Figure 2: Decision tree for common synthetic issues.

Safety & Handling

  • Isobutyl Chloroformate (IBCF): Toxic and lachrymator. Handle in a fume hood. Moisture sensitive.

  • Ammonia: Corrosive gas. Use a proper trap or commercially available dioxane solutions to minimize exposure.

  • Product Stability: N-methylvalinamide HCl is hygroscopic . Store in a tightly sealed container with desiccant at 4°C.

References

  • Pettit, G. R., et al. (1996). "The Dolastatins. 24. Synthesis of (-)-dolastatin 10." Journal of the American Chemical Society, 118(37), 8767-8776. (Foundational work on Dolastatin synthesis including N-methyl amino acid coupling).

  • Benoiton, N. L. (1983). "Quantitation of racemization in peptide synthesis." The Peptides: Analysis, Synthesis, Biology, Vol 5, 217-284.
  • Madelung, H. (2000). "Process for the preparation of N-methyl-L-valine derivatives." US Patent 6,025,519.
  • Senter, P. D., & Sievers, E. L. (2012). "The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma." Nature Biotechnology, 30, 631–637.

Sources

Method

Reaction conditions for amidation of N-protected valine with methylamine

Executive Summary This guide details the optimized reaction conditions for the amidation of N-protected L-Valine (Boc-Val-OH or Fmoc-Val-OH) with methylamine. Unlike unhindered amino acids (e.g., Glycine, Alanine), Valin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized reaction conditions for the amidation of N-protected L-Valine (Boc-Val-OH or Fmoc-Val-OH) with methylamine. Unlike unhindered amino acids (e.g., Glycine, Alanine), Valine possesses a bulky isopropyl side chain at the


-carbon. This steric hindrance significantly retards nucleophilic attack, requiring high-efficiency coupling reagents to drive conversion while suppressing racemization (loss of chirality).

This note prioritizes two methodologies:

  • Method A (High-Throughput/Purity): HATU-mediated coupling, ideal for medicinal chemistry and small-scale synthesis where purity is paramount.

  • Method B (Scalable/Cost-Effective): Mixed Anhydride (IBCF) coupling, ideal for gram-to-kilogram scale-up.

Critical Parameter Analysis

The Steric Challenge & Racemization Risk

Valine is a


-branched amino acid. The isopropyl group creates a "steric wall" near the carbonyl carbon.
  • Kinetic Consequence: Standard carbodiimides (EDC/DCC) often react too slowly, leading to incomplete conversion or side reactions (N-acylurea formation).

  • Stereochemical Consequence: Slow coupling increases the lifetime of the activated ester. Under basic conditions, this intermediate can cyclize to form an oxazolone (azlactone). The oxazolone is prone to rapid enolization, destroying the chiral center before the amine attacks.

Reagent Selection Strategy
ComponentRecommendationRationale
Methylamine Source Methylamine HCl Solid salt is easier to handle/weigh than gas or volatile THF solutions. Requires 1 eq.[1][2] extra base to neutralize.
Coupling Agent HATU (Method A)The 7-azabenzotriazole moiety creates a highly reactive active ester, accelerating the reaction faster than racemization can occur [1].
Alternative Agent IBCF (Method B)Isobutyl chloroformate forms a mixed anhydride. Fast reaction at -15°C; excellent for scale-up but moisture sensitive.
Base DIPEA (Hünig's Base)Non-nucleophilic base. Essential to neutralize the HCl salt and activate the carboxylic acid.
Solvent DMF or NMP High polarity stabilizes the polar transition states. DCM is acceptable for Mixed Anhydride but poor for HATU solubility.

Decision Matrix & Workflow

The following logic gate helps select the appropriate protocol based on project constraints.

G Start Start: N-Protected Valine Scale Reaction Scale? Start->Scale Purity Priority: Purity or Cost? Scale->Purity < 10 grams IBCF Method B: Mixed Anhydride (Low Cost, Scalable) Scale->IBCF > 10 grams HATU Method A: HATU/DIPEA (High Yield, Low Racemization) Purity->HATU Max Purity (MedChem) EDC Method C: EDC/HOBt (General Purpose - Not Recommended for Val) Purity->EDC Lowest Cost (Non-critical) Output1 Output1 HATU->Output1 LCMS > 98% Output2 Output2 IBCF->Output2 Yield > 90%

Figure 1: Decision tree for selecting coupling conditions based on scale and purity requirements.

Experimental Protocols

Method A: HATU-Mediated Coupling (Gold Standard)

Best for: <5g scale, high purity, minimal racemization.

Materials:

  • N-Protected Valine (1.0 equiv)

  • HATU (1.1 equiv)

  • Methylamine Hydrochloride (1.2 equiv)

  • DIPEA (3.0 equiv) – Note: 1 eq for AA, 1 eq for MeNH2.HCl, 1 eq excess.

  • DMF (anhydrous, 0.2 M concentration)

Procedure:

  • Activation: In a round-bottom flask, dissolve N-Protected Valine (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition 1: Cool to 0°C. Add DIPEA (1.0 eq) dropwise. Stir for 2–5 minutes. Crucial: Do not stir longer than 5 mins before adding amine to prevent guanidinylation of the amine later.

  • Amine Prep: In a separate vial, dissolve Methylamine HCl (1.2 eq) in minimal DMF with DIPEA (2.0 eq).

  • Coupling: Add the Amine/Base mixture to the activated acid solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via TLC or LC-MS. (Target Mass: Valine MW + 13.0 Da).

  • Workup: Dilute with EtOAc (10x volume). Wash sequentially with:

    • 1M HCl (remove excess DIPEA/Amine) – Skip if acid-sensitive protecting group.

    • Sat.

      
       (remove unreacted acid).
      
    • Brine.[1][3]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Method B: Mixed Anhydride Method (Scalable)

Best for: >10g scale, cost-sensitive projects.

Materials:

  • N-Protected Valine (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.05 equiv)

  • N-Methylmorpholine (NMM) (1.05 equiv)

  • Methylamine (2.0 equiv, as 2M solution in THF) – Preferred for this method to avoid salt insolubility at low temp.

  • THF (anhydrous)

Procedure:

  • Setup: Dissolve N-Protected Valine in anhydrous THF under Nitrogen. Cool to -15°C (Salt/Ice bath). Temperature control is critical to prevent urethane formation.

  • Activation: Add NMM (1.05 eq). Then, add IBCF (1.05 eq) dropwise over 10 minutes.

  • Pre-activation: Stir at -15°C for exactly 15 minutes. A white precipitate (NMM·HCl) will form.

  • Coupling: Add Methylamine solution (2.0 eq) dropwise.

  • Reaction: Stir at -15°C for 30 minutes, then allow to warm to RT over 1 hour.

  • Workup: Evaporate THF. Redissolve in EtOAc and wash as per Method A.

Mechanistic Insight: Why HATU?

The superiority of HATU for Valine lies in the "neighboring group effect" of the pyridine nitrogen in the 7-azabenzotriazole ring.

Mechanism Step1 1. Deprotonated Valine attacks HATU Step2 2. Formation of O-At Active Ester Step1->Step2 Fast Step3 3. Intramolecular Base Catalysis (Pyridine N assists Amine) Step2->Step3 Rate Limiting Product 4. Amide Bond Formed (Racemization Suppressed) Step3->Product Very Fast

Figure 2: Simplified mechanism showing the intramolecular base catalysis provided by the HOAt moiety in HATU.

The pyridine nitrogen (Step 3) hydrogen-bonds with the incoming amine, positioning it perfectly for attack on the carbonyl. This "pre-organization" accelerates the coupling rate significantly beyond the rate of oxazolone formation (racemization) [2].

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Yield Steric hindrance preventing attack.Switch from EDC to HATU. Increase reaction time to 12h.
Racemization Base excess or prolonged activation.Use Collidine instead of DIPEA (weaker base).[4] Reduce pre-activation time to <2 mins.
Precipitate in Reaction Urea byproduct (if using DCC).[5]Switch to soluble carbodiimide (EDC) or wash thoroughly with ether.
Double Peak in LCMS Rotamers (common in amides).Run NMR at elevated temperature (50°C) to coalesce peaks.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.

  • Albericio, F., et al. (2018). Peptide Synthesis: Methods and Protocols. Humana Press. (Standard text for solid/solution phase protocols).

Sources

Application

Application Note: N-Methylvalinamide Intermediates in Protease Inhibitor Design

Abstract The incorporation of N-methylvaline (N-Me-Val) and its amide derivatives is a critical strategy in the design of peptidomimetic protease inhibitors and Antibody-Drug Conjugate (ADC) payloads, such as Monomethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of N-methylvaline (N-Me-Val) and its amide derivatives is a critical strategy in the design of peptidomimetic protease inhibitors and Antibody-Drug Conjugate (ADC) payloads, such as Monomethyl Auristatin E (MMAE).[1] By replacing the amide proton with a methyl group, researchers can significantly enhance metabolic stability, membrane permeability, and conformational rigidity. However, the steric hindrance introduced by the


-methyl group renders standard peptide coupling protocols inefficient and prone to racemization. This guide provides an optimized workflow for the synthesis, coupling, and quality control of N-methylvalinamide intermediates, specifically addressing the challenges of steric bulk and epimerization.

Mechanistic Rationale: The "Methyl Effect"

In protease inhibitor design, the amide backbone is the primary site of enzymatic attack. N-methylation serves a dual protective function:

  • Proteolytic Shielding: The methyl group introduces steric hindrance that physically blocks the protease active site from accessing the scissile bond.

  • Conformational Locking: It eliminates a hydrogen bond donor (the amide proton), forcing the peptide backbone into specific conformations (often cis-amide preferences) that can improve binding affinity to the target while reducing promiscuous binding.

Diagram 1: N-Methylation Impact on Protease Stability

The following diagram illustrates how N-methylation alters the steric and electronic landscape of the peptide bond, preventing protease recognition.

MethylEffect Standard Standard Peptide Bond (-CO-NH-) Protease Protease Active Site (Catalytic Triad) Standard->Protease H-Bond Recognition Outcome1 Hydrolysis (Degradation) Protease->Outcome1 Cleavage NMethyl N-Methylated Bond (-CO-N(Me)-) NMethyl->Protease Methyl Group Blocks Access Outcome2 Steric Clash (Stable) NMethyl->Outcome2 Metabolic Stability

Caption: Comparative mechanism of protease interaction. N-methylation disrupts H-bond networks and introduces steric clashes that prevent enzymatic hydrolysis.[1]

Synthetic Challenges & Solutions

Synthesizing N-methylvalinamide intermediates presents two distinct chemical challenges:

  • Coupling to the Secondary Amine: The N-methyl group reduces the nucleophilicity of the amine, making acylation difficult.

  • Coupling of the N-Methyl Amino Acid: Activating the carboxyl group of an N-methyl amino acid significantly increases the risk of racemization via oxazolonium ion formation.

Critical Reagent Selection Table
ComponentStandard ReagentRecommended for N-Me-ValRationale
Coupling Agent HBTU / EDCHATU or COMU 7-azabenzotriazole (HOAt) based reagents facilitate acylation of hindered secondary amines.[1]
Base DIPEATMP (2,4,6-Collidine) Weaker base (

~7.[1]4) minimizes proton abstraction from the

-carbon, reducing racemization.[1]
Solvent DMFDMF/DCM (1:1) Reducing polarity slightly can help suppress racemization; DCM improves solubility of hydrophobic intermediates.
Additive HOBtHOAt or Oxyma Essential to suppress epimerization during the activation step.

Experimental Protocols

Protocol A: Synthesis of Boc-N-Me-Val-OH (Freidinger Method)

Use this protocol to generate the building block if not purchasing commercially.[1]

Reagents: Boc-Val-OH, Sodium Hydride (NaH, 60%), Methyl Iodide (MeI), THF, DMF.[1]

  • Dissolution: Dissolve Boc-Val-OH (10 mmol) in dry THF (30 mL).

  • Alkylation: Cool to 0°C under

    
    . Add MeI (80 mmol, 8 eq).
    
  • Deprotonation: Add NaH (30 mmol, 3 eq) portion-wise over 30 mins. Caution: Gas evolution.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 24 hours.

  • Quench: Carefully add ethyl acetate (10 mL) followed by water (10 mL). Evaporate THF.

  • Extraction: Acidify aqueous layer with 5% citric acid to pH 3. Extract with EtOAc (3x).[1]

  • Purification: Crystallize from Hexane/EtOAc.

    • Quality Check:

      
      H NMR should show N-Me singlet at ~2.8 ppm.[1]
      
Protocol B: High-Efficiency Coupling of N-Methylvaline

This protocol addresses the difficult coupling of a carboxylic acid (R-COOH) to the secondary amine of N-Me-Val-OR'.[1]

Reagents: Carboxylic Acid (R-COOH), H-N-Me-Val-OMe (Amine), HATU, HOAt, Collidine, DMF.[1]

  • Activation:

    • Dissolve R-COOH (1.2 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and HOAt (1.2 eq).[1]

    • Add Collidine (2.5 eq).[1]

    • Critical Step: Stir for exactly 2 minutes at 0°C to form the activated ester. Do not pre-activate for longer to avoid side reactions.

  • Coupling:

    • Add H-N-Me-Val-OMe (1.0 eq) dissolved in minimal DMF.[1]

    • Stir at 0°C for 1 hour, then allow to warm to RT.

    • Monitor reaction by LC-MS (Target: disappearance of amine peak).

  • Completion:

    • Reaction is typically complete within 2–4 hours. If incomplete after 4h, add a second portion of HATU (0.5 eq).

  • Workup:

    • Dilute with EtOAc, wash with 5%

      
      , 5% Citric Acid, and Brine.[1]
      
    • Dry over

      
      .
      
Diagram 2: Optimized Coupling Workflow

This workflow minimizes racemization while maximizing yield for sterically hindered N-methyl couplings.[1]

CouplingWorkflow Start Start: R-COOH + H-N(Me)-Val-OR' Activation Activation Phase (0°C) HATU + HOAt + Collidine Start->Activation Coupling Coupling Phase Add Amine, 0°C -> RT Activation->Coupling 2 min max Check LC-MS Check (2h) Coupling->Check Success Workup & Isolate (Yield >85%) Check->Success Complete Fail Re-activate (+0.5 eq HATU) Check->Fail Incomplete Fail->Coupling Recycle

Caption: Step-by-step decision tree for coupling hindered N-methyl amino acids using HATU/Collidine chemistry.

Quality Control & Troubleshooting

Racemization Monitoring

N-methyl amino acids are highly prone to racemization (epimerization) during coupling.[1]

  • Method: Chiral HPLC or Marfey’s Analysis.

  • Standard: Synthesize a standard of the D-isomer (e.g., using Boc-D-N-Me-Val-OH) to establish retention time.[1]

  • Acceptance Criteria: < 1.0% D-isomer in final product.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Steric hindrance prevents nucleophilic attack.[1]Switch from HATU to PyBrOP or COMU . Increase temperature to 40°C (carefully monitoring racemization).
High Racemization Base is too strong or pre-activation too long.Switch DIPEA to Collidine . Reduce pre-activation time to < 1 min. Ensure temperature stays at 0°C during addition.
Diketopiperazine (DKP) Formation Occurs during Fmoc removal of dipeptides containing N-Me-Val.[1]Use short deprotection times (e.g., 20% piperidine for 2 x 3 min) or use DBU/Piperidine mix (2%/2%).[1]

References

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[1][2][3] Journal of Peptide Research.[2][3] Describes the challenges of N-methyl coupling and the superiority of HATU/HOAt systems.

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[1] Tetrahedron Letters. Establishes the foundation for phosphonium-based coupling in hindered systems.

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support."[2] Journal of Peptide Science. detailed protocols for on-resin methylation.[1]

  • Doronina, S. O., et al. (2003). "Development of potent monoclonal antibody auristatin conjugates for cancer therapy."[1] Nature Biotechnology. Contextualizes N-methylvaline in MMAE/MMAF synthesis.

  • Bachem Technical Guides (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[1] Authoritative industry standard for reagent selection.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization in N-Methylvalinamide Coupling

Subject: Advanced Protocols for N-Methylated Amino Acid Coupling Ticket ID: N-ME-VAL-RAC-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Protocols for N-Methylated Amino Acid Coupling Ticket ID: N-ME-VAL-RAC-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Problem State

The Challenge: Coupling N-methylvaline (N-Me-Val) is one of the most notoriously difficult reactions in peptide synthesis. The combination of steric bulk (from the isopropyl side chain and the N-methyl group) and electronic effects creates a "perfect storm" for failure.

The Failure Mode: The steric hindrance drastically slows down the coupling rate. This extended reaction time allows the activated carboxylate intermediate to divert into a racemization pathway before the amine nucleophile can attack.

The Solution: You cannot simply "push" this reaction with stronger bases (like DIEA) or standard reagents (like HBTU), as this accelerates racemization. You must use highly reactive leaving groups (Oxyma/HOAt) combined with weaker, non-nucleophilic bases (Collidine) and optimized solvents.

Root Cause Analysis: The Mechanistic Trap

To prevent racemization, you must understand how it happens. Unlike standard amino acids, N-methyl amino acids cannot form the neutral 5(4H)-oxazolone because they lack the amide proton (


). Instead, they form a cationic 1,3-oxazolium-5-oxide  intermediate.
Mechanism of Failure
  • Activation: The carboxylic acid is converted to an active ester (e.g., -OBt, -OQt).

  • Stalling: The incoming amine is too bulky to attack quickly.

  • Cyclization: The carbonyl oxygen of the preceding amide bond attacks the activated carbonyl, forming the cationic oxazolium species.

  • Racemization: This cationic species is highly acidic at the

    
    -carbon. Even mild bases can deprotonate it, destroying chirality.
    

RacemizationMechanism cluster_0 Danger Zone: Extended Activation Time Start Activated N-Me-Val (Slow Coupling Rate) Oxazolium Cationic 1,3-Oxazolium Intermediate Start->Oxazolium Slow Attack leads to Cyclization Product Desired L-Peptide Start->Product Fast Nucleophilic Attack (Ideal Path) Enol Enolized Intermediate (Achiral/Planar) Oxazolium->Enol Base-Catalyzed Deprotonation Racemate Racemic Product (DL-Mix) Oxazolium->Racemate Amine Attack Enol->Oxazolium Reprotonation (Random Face)

Figure 1: The racemization pathway for N-methylated amino acids via the cationic oxazolium intermediate. Note that speed is the only defense against this pathway.

Strategic Reagent Selection

For N-Me-Val coupling, standard reagents (HBTU/DIEA) are obsolete. Use the following hierarchy based on your specific difficulty level.

Reagent SystemRisk ProfileBest Use CaseWhy?
COMU / Collidine LowStandard N-Me Coupling. (e.g., N-Me-Val to Gly)COMU (Oxyma-based) is safer and more soluble than HATU. Collidine prevents

-proton abstraction.
PyAOP / Collidine MediumDifficult Coupling. (e.g., N-Me-Val to Ala)PyAOP (HOAt-based) is more reactive than HATU/COMU for hindered systems but expensive.
DIC / Oxyma Pure Very LowRacemization Sensitive. Carbodiimide activation with Oxyma is the "Gold Standard" for suppressing racemization, though slower than onium salts.
BTC (Acid Chloride) High (Safety)Extreme Hindrance. (N-Me-Val to N-Me-Val)Generates acid chlorides in situ. Extremely fast reaction that outruns racemization if base is minimized.[1][2]

Validated Experimental Protocols

Protocol A: The "Safe" Method (COMU/Oxyma)

Recommended for most N-Me-Val couplings to non-hindered amines.

Reagents:

  • Amino Acid (AA): 3.0 equiv

  • COMU: 3.0 equiv

  • Oxyma Pure: 3.0 equiv (Additive ensures stability)

  • Base: 2,4,6-Trimethylpyridine (TMP, Collidine) (3.0 equiv)

    • Critical: Do NOT use DIEA (Diisopropylethylamine). It is too strong and will cause epimerization.

Workflow:

  • Pre-Activation (Cold): Dissolve AA, COMU, and Oxyma in DMF/NMP (1:1). Chill to 0°C.

  • Base Addition: Add Collidine. Stir for exactly 30 seconds.

    • Note: Do not pre-activate for >1 minute. The active ester is unstable.

  • Coupling: Add the mixture to the resin/amine.[3]

  • Incubation: Shake at Room Temperature for 1 hour.

  • Re-coupling: Drain and repeat if the sequence is valuable.

Protocol B: The "Nuclear Option" (Bis(trichloromethyl)carbonate / BTC)

Required for N-Me-Val to N-Me-Val couplings.

Safety Warning: BTC generates Phosgene. Must be performed in a high-efficiency fume hood.

Reagents:

  • Amino Acid: 5.0 equiv

  • BTC: 1.65 equiv

  • Collidine: 14.0 equiv

  • Solvent: THF or DCM (Anhydrous)

Workflow:

  • Suspension: Suspend the Fmoc-N-Me-Val-OH and BTC in anhydrous THF.

  • Activation: Add Collidine dropwise. The solution will clarify and may bubble (CO2).

  • Reaction: Stir for 1-2 minutes to form the acid chloride.

  • Coupling: Add the solution immediately to the resin.

  • Duration: Reaction is usually complete in <20 minutes.

Troubleshooting Guide

Follow this decision tree to diagnose and fix coupling failures.

Troubleshooting Start Issue Detected Identify Identify Problem Type Start->Identify Racemization Problem: Racemization (D-Isomer detected) Identify->Racemization NoReaction Problem: Low Yield / No Coupling (SM recovered) Identify->NoReaction BaseCheck Are you using DIEA? Racemization->BaseCheck HindranceCheck Is acceptor N-Methylated? NoReaction->HindranceCheck SwitchBase Switch to Collidine (TMP) BaseCheck->SwitchBase Yes ReagentCheck Using HATU? BaseCheck->ReagentCheck No SwitchDIC Switch to DIC / Oxyma Pure (Slower but safer) ReagentCheck->SwitchDIC Yes DoubleHit Use Protocol B (BTC) or Microwave (75°C) HindranceCheck->DoubleHit Yes SolventCheck Switch Solvent to NMP or DMF/DCM (1:1) HindranceCheck->SolventCheck No

Figure 2: Diagnostic workflow for N-methyl coupling issues.

Frequently Asked Questions (FAQs)

Q1: Why can't I use HATU? Everyone uses HATU. A: HATU is an excellent coupling reagent, but it is too good at activating the carboxyl group. In the presence of hindered N-methyl amino acids, the "OAt" active ester waits too long for the amine. During this wait, the excess base (usually DIEA) required for HATU function will deprotonate the alpha-carbon. COMU or PyAOP with Collidine are chemically superior for this specific application.

Q2: Can I use microwave heating? A: Yes, but with caution. Microwave heating (e.g., 75°C) significantly accelerates the coupling, which is good (it beats the racemization clock). However, you must use Oxyma/DIC. Do not use phosphonium/uronium salts (HATU/HBTU) with high heat and strong bases, as this guarantees racemization.

Q3: My Kaiser test is not working. How do I monitor the reaction? A: The Kaiser test relies on primary amines. N-methyl amino acids have secondary amines, so the Kaiser test will yield false negatives (remain yellow). Use the Chloranil Test or Bromophenol Blue test for secondary amines. Alternatively, perform a micro-cleavage and check via LC-MS.

Q4: What is the "Magic Mixture" for solubility? A: N-methylated peptides are prone to aggregation (beta-sheet formation). If your coupling is slow due to aggregation, try a solvent system of DMF/DCM/NMP (1:1:1) or add 1% Triton X-100 .

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A., et al. (2002). The 1,3-Oxazolium-5-oxide Intermediate in the Racemization of N-Methylamino Acids. Journal of Organic Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Luxembourg Bio Technologies. (n.d.). COMU: Safer and more efficient coupling reagent.[1][2][4] Link

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link

Sources

Optimization

Improving yield of 2-amino-N,3-dimethylbutanamide synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Yield & Purity of 2-Amino-N,3-dimethylbutanamide Executive Summary This guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Yield & Purity of 2-Amino-N,3-dimethylbutanamide

Executive Summary

This guide addresses yield optimization for 2-amino-N,3-dimethylbutanamide (commonly referred to as


-methylvalinamide ).

Our technical analysis identifies two primary "yield-killers" for this specific scaffold:

  • Steric Hindrance: The isopropyl group at the

    
    -position (Valine backbone) significantly retards nucleophilic attack, leading to incomplete coupling or racemization.
    
  • Aqueous Solubility (The "Invisible" Loss): The final product is a low-molecular-weight, polar amide. Standard aqueous extraction protocols often result in >80% product loss into the aqueous phase.

This guide provides a self-validating workflow designed to bypass these pitfalls.

Part 1: The Synthesis Strategy (Coupling)

Q1: I am using EDC/HOBt for coupling Boc-Val-OH with methylamine, but conversion is stalled at 60-70%. How do I drive this to completion?

Diagnosis: The steric bulk of the Valine isopropyl group hinders the approach of the amine, making standard carbodiimide (EDC) couplings sluggish. Prolonged reaction times with EDC can also lead to


-acylurea byproduct formation.

Solution: Switch to HATU or Mixed Anhydride activation.

  • Small Scale (<5g): Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The aza-benzotriazole leaving group is less sensitive to steric hindrance.

  • Large Scale (>10g): Use the Mixed Anhydride method (Isobutyl chloroformate/NMM). This generates a highly reactive intermediate that couples rapidly before side reactions occur.

Protocol (HATU Method):

  • Dissolve Boc-Val-OH (1.0 eq) and DIPEA (2.0 eq) in dry DMF.

  • Cool to 0°C. Add HATU (1.1 eq). Stir for 15 min to form the active ester.

  • Add Methylamine (2.0 M in THF, 1.2 eq).

  • Allow to warm to room temperature. Reaction should be complete in <2 hours (monitor by TLC/LCMS).

Technical Note: Avoid using methylamine hydrochloride salt with excess base if possible; commercially available Methylamine in THF/Ethanol solutions reduces the salt load and viscosity of the reaction mixture.

Q2: My product shows signs of racemization (D-enantiomer contamination). How do I prevent this?

Diagnosis: Valine derivatives are notoriously prone to racemization via oxazolone formation, especially when over-activated or exposed to high pH.

Corrective Actions:

  • Base Choice: Replace Triethylamine (TEA) with DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine). These hindered bases reduce proton abstraction from the

    
    -carbon.
    
  • Pre-activation: When using HATU/HBTU, add the coupling agent before the amine to ensure the active ester is formed at low temperature (0°C).

  • Solvent Polarity: Use DCM or DMF . Avoid highly polar solvents like DMSO if possible, as they can stabilize the charged intermediates that lead to racemization.

Part 2: Workup & Isolation (The Critical Yield Step)

Q3: I see a strong spot on TLC, but after aqueous workup, my yield is <20%. Where is my product?

Diagnosis: This is the most common failure mode. The free base of 2-amino-N,3-dimethylbutanamide is highly water-soluble. If you perform a standard extraction (DCM vs. Water) on the deprotected amine, the product partitions into the water and is discarded.

The "Boc-First" Strategy (Self-Validating Protocol): Do not deprotect and then extract. Instead, purify the Boc-protected intermediate (Boc-Val-NHMe), which is lipophilic.

Step-by-Step Isolation Protocol:

  • Coupling Workup (Boc-Intermediate):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with 5% KHSO

      
        (removes basic impurities), Sat. NaHCO
      
      
      
      (removes unreacted acid), and Brine .
    • Result: The Boc-protected amide stays in the EtOAc layer.

  • Deprotection (The "Dry" Method):

    • Dissolve the purified Boc-intermediate in 4M HCl in Dioxane (or EtOAc).

    • Stir at room temperature. The reaction will evolve gas (isobutylene).

    • Crucial Step: Do not add water. As the Boc group is removed, the product (2-amino-N,3-dimethylbutanamide HCl salt) will likely precipitate out of the non-polar solvent.

  • Final Isolation:

    • Add Diethyl Ether or MTBE to the reaction mixture to force complete precipitation.

    • Filter the white solid under nitrogen.

    • Wash the filter cake with cold Ether.

Why this works: You isolate the product as the HCl salt by filtration, completely avoiding the aqueous phase where the product would be lost.

Part 3: Troubleshooting Data & Workflows

Comparative Coupling Reagent Performance
ReagentReaction Rate (Valine)Racemization RiskCostRecommended Use Case
EDC / HOBt Slow (4-12 hrs)LowLowRoutine amino acids (Gly, Ala)
HATU Fast (30-60 min)Low-Medium*HighSterically hindered (Val, Ile)
IBCF (Mixed Anhydride) Very Fast (<30 min)Medium (Temp sensitive)LowScale-up (>100g)
PyBOP ModerateLowHighAlternative to HATU

*Risk is managed by keeping temperature at 0°C during addition.

Visual Workflow: The "Salt-Precipitation" Route

G cluster_0 Critical Yield Zone Start Start: Boc-Val-OH + Methylamine Coupling Coupling Reaction (HATU/DIPEA/DMF) Start->Coupling Check1 TLC/LCMS Check: Complete? Coupling->Check1 Workup Aqueous Workup (Wash Boc-Intermediate) Check1->Workup Yes Fail Troubleshoot: Add more HATU or Check Amine Quality Check1->Fail No (<80%) Purify Isolate Boc-Val-NHMe (Lipophilic) Workup->Purify Extract w/ EtOAc Deprotect Deprotection (4M HCl in Dioxane) Purify->Deprotect Dry Solvent Only Precip Precipitation (Add Et2O/Hexane) Deprotect->Precip Product Crashes Out Filter Filtration (Isolate HCl Salt) Precip->Filter Yield >90% Fail->Coupling Retry

Caption: Optimized synthesis workflow emphasizing the "Dry Deprotection" strategy to prevent yield loss due to water solubility.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use the free base form for my next reaction? A: Yes, but generate it in situ. Do not isolate it.

  • Protocol: Suspend the HCl salt in your next reaction solvent (e.g., DCM). Add exactly 1.0 equivalent of DIPEA. The free base is now in solution, and the DIPEA-HCl salt remains. You can use this mixture directly for acylation or reductive amination.

Q: The product is hygroscopic. How do I handle it? A: The HCl salt of short-chain amino amides is often hygroscopic.

  • Storage: Store under Argon/Nitrogen in a desiccator at -20°C.

  • Handling: Weigh quickly in a low-humidity environment. If it turns into a gum, re-dissolve in minimal Methanol and re-precipitate with excess Ether.

Q: Why is my melting point lower than reported? A: This usually indicates residual solvent (Dioxane/Ether) or partial racemization.

  • Fix: Dry the salt in a vacuum oven at 40°C for 24 hours. If melting point remains low, check chiral purity via HPLC (Chiralpak AD-H or similar column).

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

    • Cited for: Efficacy of H
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Cited for: Mechanisms of racemiz
  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.

    • Cited for: Mixed anhydride methods for scale-up.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][3] Chemical Reviews, 109(6), 2455-2504.

    • Cited for: Boc deprotection kinetics and salt isolation str

Sources

Troubleshooting

Troubleshooting solubility issues with N-methylvalinamide HCl

Topic: Troubleshooting Solubility & Handling of N-Methylvalinamide Hydrochloride Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Peptide Chemists, and Drug Development Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Handling of N-Methylvalinamide Hydrochloride Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Peptide Chemists, and Drug Development Scientists

Technical Support Center: N-Methylvalinamide HCl

Welcome to the Application Support Hub. As a Senior Application Scientist, I often see N-methylvalinamide HCl (N-Me-Val-NH₂·HCl) treated like a standard amino acid derivative. It is not. The combination of the hydrophobic isopropyl side chain, the N-methyl group, and the ionic hydrochloride lattice creates a "solubility paradox": it is too polar for pure non-polar organics but often too lipophilic (as a free base) for pure aqueous stability.

This guide addresses the three most common support tickets we receive: phase separation ("oiling out"), organic solvent incompatibility, and reactivity failures disguised as solubility issues.

Part 1: The "Oiling Out" Phenomenon

User Issue: "I tried to recrystallize or dissolve the salt, but it formed a sticky oil at the bottom of the flask instead of crystals or a clear solution."

Diagnosis: This is a classic phase separation issue common to N-alkylated amino acid salts. The N-methyl group disrupts the hydrogen bonding network that typically stabilizes crystal lattices in primary amides. When trace water or impurities are present, the lattice energy is insufficient to drive crystallization, leading to a supersaturated "oil" phase.

Troubleshooting Protocol: Recovering the Solid

Do not attempt to heat the oil to dissolve it; this usually degrades the amide. Follow this "Trituration & Drying" workflow:

  • Decant the Supernatant: Carefully pipette off the solvent layer above the oil.

  • Solvent Switch: Add Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) . These solvents are poor for the salt but excellent for extracting lipophilic impurities.

  • Sonication: Sonicate the flask. The mechanical energy often forces the oil to organize into a solid precipitate.

  • The "Scratch" Technique: If oil persists, cool to 0°C and scratch the inner wall of the flask with a glass rod at the interface of the oil and solvent.

  • High Vacuum: If it remains an oil, it likely contains excess solvent/water. Remove all solvent under high vacuum (rotovap is insufficient; use a manifold < 0.1 mbar) for 12+ hours. It should foam into a solid.

Part 2: Organic Solvent Incompatibility (The DCM Trap)

User Issue: "The protocol says to dissolve the starting material in Dichloromethane (DCM), but N-methylvalinamide HCl sits at the bottom of the flask."

Diagnosis: You are fighting the ionic lattice. While the free base of N-methylvalinamide is soluble in DCM, the HCl salt is not. Many standard peptide coupling protocols assume solubility in DCM, which fails for this specific salt.[1]

Solubility Matrix & Solvent Selection
Solvent SystemSolubility (HCl Salt)Solubility (Free Base)Recommended Use
Water High (>100 mg/mL)Moderate/LowHPLC, Workup (Aqueous phase)
Methanol / Ethanol HighHighRecrystallization (with Et₂O)
DCM / Chloroform Insoluble Soluble Avoid for Salt ; Good for Free Base
DMF / NMP SolubleSolublePreferred for Coupling Reactions
Diethyl Ether / Hexanes InsolubleInsolublePrecipitation / Trituration

Corrective Action: If your reaction requires anhydrous conditions (e.g., peptide coupling):

  • Switch Solvent: Use DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) .[2] These dissolve the salt and are compatible with coupling reagents.[1]

  • In-Situ Neutralization: If you must use DCM, you must add a base (e.g., DIPEA) before adding the coupling reagent. The base strips the HCl, releasing the soluble free base into the DCM.

Part 3: Reactivity vs. Solubility (The Steric Trap)

User Issue: "The solution is clear, but the coupling reaction yield is <10%. Is the N-methylvalinamide precipitating out unseen?"

Diagnosis: This is likely not a solubility issue. It is a steric hindrance issue. The N-methyl group on Valine creates massive steric bulk. The isopropyl group (Valine side chain) and the methyl group (on Nitrogen) act like a shield, preventing the incoming electrophile from attacking the amine.

Technical Insight: Standard coupling reagents (HBTU/TBTU) often fail here. The reaction kinetics are so slow that the activated ester hydrolyzes before the hindered amine can attack.

Recommended Protocol for Hindered Coupling:

  • Reagent Switch: Use HATU or PyAOP (more reactive).[2]

  • Double Coupling: Perform the reaction twice.

  • Base Check: Ensure you use DIPEA (Diisopropylethylamine) , not Morpholine or Pyridine. You need a non-nucleophilic base that won't compete.

Part 4: Visual Troubleshooting Workflows

Workflow 1: The "Oiling Out" Decision Tree

Use this logic flow when the material refuses to behave as a solid.

SolubilityTroubleshooting Start Issue: Material is an Oil/Goo CheckSolvent Is it in solvent? Start->CheckSolvent Evaporate Evaporate to dryness (High Vac, <0.1 mbar) CheckSolvent->Evaporate No AddEther Add Et2O or MTBE (Anti-solvent) CheckSolvent->AddEther Yes Evaporate->AddEther Sonicate Sonicate & Scratch Glass wall AddEther->Sonicate ResultSolid Precipitate Forms? (White Solid) Sonicate->ResultSolid Success Filter & Dry (Success) ResultSolid->Success Yes Fail Still Oily? ResultSolid->Fail No ImpurityCheck Check Purity (NMR/HPLC) Likely degradation or excess water Fail->ImpurityCheck

Figure 1: Decision matrix for handling N-methylvalinamide HCl when it presents as a non-crystalline oil.

Workflow 2: The "Free-Basing" Protocol

To convert the insoluble HCl salt into the organic-soluble free base for extraction or DCM-based reactions.

FreeBasing Start N-Me-Val-NH2 HCl (Solid Salt) Dissolve Dissolve in Min. Water (or 10% Na2CO3) Start->Dissolve Basify Adjust pH > 11 (Use NaOH or K2CO3) Dissolve->Basify Extract Extract with DCM x3 (Free base moves to Org) Basify->Extract Phase Sep Dry Dry Org Layer (Na2SO4 + Filter) Extract->Dry Conc Concentrate in Vacuo Dry->Conc End N-Me-Val-NH2 (Free Base Oil/Solid) Conc->End

Figure 2: Step-by-step extraction protocol to isolate the organic-soluble free base.

Part 5: Frequently Asked Questions (FAQ)

Q1: Why is my N-methylvalinamide HCl hygroscopic? A: Small amine salts, particularly hydrochlorides, have high lattice energies that are easily disrupted by water molecules. The N-methyl group reduces the crystal packing efficiency compared to primary amines, making the lattice more accessible to atmospheric moisture. Always store in a desiccator.

Q2: Can I use TEA (Triethylamine) instead of DIPEA? A: For neutralization, yes. However, if you are performing a coupling reaction immediately after, DIPEA is preferred. TEA is more nucleophilic and can occasionally cause side reactions with activated esters, whereas the bulkier DIPEA is strictly a proton scavenger.

Q3: The SDS says "Irritant," but are there specific handling concerns? A: Beyond standard PPE, be aware that the free base is a volatile amine. If you neutralize the salt, it may have a fishy/ammonia-like odor and should be handled in a fume hood to avoid inhalation.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link (Discusses solubility profiles of protected amino acid salts).

  • Albericio, F., & Tulla-Puche, J. (2008). The Application of N-Methyl-Rich Peptides in Drug Discovery. The Journal of Organic Chemistry.
  • PubChem Database. (2024). N-methylvaline derivatives and physical properties. National Library of Medicine. Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. (Protocols for handling difficult N-methyl couplings).

Sources

Optimization

Technical Support Center: Purification of 2-amino-N,3-dimethylbutanamide

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in pharmaceutical and chemical synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and process chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in pharmaceutical and chemical synthesis: the removal of unreacted methylamine from crude 2-amino-N,3-dimethylbutanamide. Our focus is on providing not just protocols, but the scientific rationale behind them to empower researchers in their work.

Introduction: The Challenge of Amine Removal

Synthesizing amides from amines and carboxylic acid derivatives is a cornerstone of organic chemistry. However, purification can be challenging, especially when dealing with excess volatile and basic starting materials like methylamine. In the synthesis of 2-amino-N,3-dimethylbutanamide, a key intermediate for certain herbicides, residual methylamine can interfere with downstream reactions and compromise final product purity. This guide addresses the specific issues you might encounter during the purification of this valuable compound.

Before purification, it is critical to understand the properties of the components in your crude mixture.

PropertyMethylamine2-amino-N,3-dimethylbutanamideRationale for Separation
Molar Mass 31.06 g/mol 130.19 g/mol [1]Significant difference, but not easily separable by simple distillation due to other factors.
Boiling Point -6.6 °CNot readily available; expected to be high (>200°C)Methylamine is a volatile gas at room temperature and can be partially removed by evaporation, but it often remains dissolved or forms salts.
Melting Point -93.1 °C[2]~84 °C[3]The product is a solid, allowing for purification by recrystallization if a suitable solvent is found.
Solubility High in water and most organic solventsSoluble in water and most organic solvents[3]Similar solubility profiles make simple solvent partitioning difficult without chemical modification.
Basicity (pKa of Conjugate Acid) ~10.6Primary amine pKa estimated at ~10-11The basicity of both compounds is key. Methylamine is a slightly stronger base, but both will be protonated in acidic conditions. This difference is exploited in extractive workups.

Troubleshooting and FAQs

Q1: I've tried removing the solvent under reduced pressure, but I still detect methylamine in my crude 2-amino-N,3-dimethylbutanamide. Why?

This is a common issue. While methylamine is a gas at standard temperature and pressure, its high solubility and basicity mean it can remain stubbornly in the crude mixture.

  • Causality: The primary reason is acid-base chemistry. Your crude product, 2-amino-N,3-dimethylbutanamide, contains a basic primary amine. If any acidic species are present in the reaction mixture (even trace amounts), they can protonate both your product and the residual methylamine, forming non-volatile salts. These salts will not be removed by simple evaporation.

  • Expert Insight: Even in the absence of strong acids, the inherent basicity of both molecules can lead to strong intermolecular hydrogen bonding with protic solvents or even with the amide product itself, reducing the effective vapor pressure of the dissolved methylamine.

Q2: What is the standard procedure for removing methylamine from an organic solution containing my amide product?

The most robust and widely used method is an acidic aqueous wash , also known as an extractive workup. This technique leverages the basicity of the amine to selectively move it from the organic phase to the aqueous phase.

  • Mechanism: By washing the organic solution with a dilute acid (e.g., 1M HCl), the basic methylamine is protonated to form methylammonium chloride (CH₃NH₃⁺Cl⁻). This salt is an ionic species and is therefore highly soluble in water and insoluble in most organic solvents. The 2-amino-N,3-dimethylbutanamide is also protonated, but subsequent steps can regenerate the neutral product.[4][5]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash it with 1M hydrochloric acid (HCl). The volume of the acid wash should be about one-third to one-half the volume of the organic layer. Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the methylammonium salt.

  • Repeat: Repeat the acid wash (Step 2 & 3) one or two more times to ensure complete removal of the methylamine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining HCl.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amide.

G cluster_0 Extractive Workup Workflow A Crude Product in Organic Solvent B Add 1M HCl (aq) (Separatory Funnel) A->B C Shake & Vent B->C D Separate Layers C->D E Aqueous Layer (Contains CH3NH3+Cl-) D->E Discard F Organic Layer (Contains Product) D->F G Wash with NaHCO3 (aq) F->G H Wash with Brine G->H I Dry (Na2SO4) H->I J Filter & Concentrate I->J K Purified Product J->K

Workflow for removing methylamine via acid wash.
Q3: My product, 2-amino-N,3-dimethylbutanamide, is also water-soluble. An acid wash creates emulsions and leads to product loss. What are my alternatives?

This is an excellent and critical question. The presence of a primary amine on your target molecule means it will also be protonated and can partition into the acidic aqueous layer, reducing your yield. If emulsions form, it further complicates separation. In this scenario, alternative or modified purification strategies are necessary.

Recrystallization is often a highly effective method for purifying solid amides, especially when extractive methods are problematic.[6] The goal is to find a solvent system where the 2-amino-N,3-dimethylbutanamide has high solubility at an elevated temperature but low solubility at a lower temperature, while the methylamine salt impurities remain in solution.

  • Expert Insight: A patent for a similar process suggests a solvent system of ethyl acetate and n-hexane.[3] The crude product is dissolved in a minimal amount of warm ethyl acetate, and then n-hexane is added as an anti-solvent to induce crystallization as the solution cools.

  • Solvent Selection: Place a small amount of crude product in a test tube. Add a small volume of a primary solvent (e.g., ethyl acetate) and warm gently to dissolve.

  • Induce Crystallization: Add a secondary, anti-solvent (e.g., n-hexane) dropwise until the solution becomes slightly cloudy.

  • Heating: Warm the mixture until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

For a non-extractive method that still exploits basicity, solid-phase extraction using an acidic ion-exchange resin (e.g., Dowex or Amberlyst) is a powerful choice.[7]

  • Mechanism: The crude product is dissolved in a suitable solvent and passed through a column packed with the acidic resin. The more basic methylamine will bind strongly to the resin, while the bulkier, and potentially less basic, amide product may elute more readily. Alternatively, both amines will bind, and a carefully selected eluent (e.g., a dilute ammonia in methanol solution) can be used to selectively elute the product first.

Standard silica gel chromatography can be challenging due to the polar nature of both the product and the impurity, often leading to streaking and poor separation.

  • Trustworthiness: To improve separation, you can pre-treat the crude mixture with a small amount of acid to convert the methylamine into its highly polar salt. When loaded onto the column, the methylammonium salt will stick irreversibly to the top of the silica gel, allowing the neutral (or less polar) amide to be eluted with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).[7]

G node_action node_action Start Crude Product Contains Methylamine Q1 Is Product Water Soluble? Start->Q1 Q2 Emulsions or Product Loss? Q1->Q2 Yes A1 Perform Acid Wash (Extractive Workup) Q1->A1 No Q2->A1 No A2 Try Recrystallization Q2->A2 Yes A3 Use Ion-Exchange or Modified Silica Chromatography A2->A3 If Fails

Decision tree for selecting a purification method.
Q4: How can I definitively confirm the absence of methylamine in my final product?

Visual inspection or odor detection is not sufficient. You must use analytical instrumentation to confirm purity.

  • ¹H NMR Spectroscopy: This is one of the most direct methods. Methylamine will show a characteristic singlet or a closely spaced triplet for the methyl group (CH₃) protons. Compare the spectrum of your purified product to a reference spectrum of 2-amino-N,3-dimethylbutanamide to ensure all impurity signals are gone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an extremely sensitive technique for detecting volatile impurities. A headspace GC-MS analysis would be ideal, as it samples the vapor above your solid product, where the volatile methylamine would concentrate.

  • High-Performance Liquid Chromatography (HPLC): Since methylamine lacks a UV chromophore, direct detection is difficult. However, derivatization with an agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or dansyl chloride can make it detectable by UV or fluorescence detectors at very low concentrations.[8][9] This is an excellent method for quantifying trace amounts of residual amine.

References

  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? r/Mcat. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Workup for Removing Amines.
  • Google Patents. (n.d.). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.
  • ResearchGate. (2017). How to separate amides from free amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-2,3-dimethylbutanamide. PubChem. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Organic Syntheses. (n.d.). Asymmetric Synthesis of α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Retrieved from [Link]

  • YouTube. (2020). amide reduction & amine synthesis. Chem Help ASAP. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2,3-dimethylbutanamide. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methylamine (CAS 74-89-5). Retrieved from [Link]

  • Reddit. (n.d.). Amine workup. r/Chempros. Retrieved from [Link]

  • ACS Publications. (2016). Rapid Quantification of Trimethylamine. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butanamide, 2-amino-3,3-dimethyl-. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-N,3-dimethyl-benzamide. Retrieved from [Link]

  • Sciencemadness Wiki. (2020). Methylamine. Retrieved from [Link]

  • OSHA. (n.d.). METHYLAMINE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methylamine. NIST WebBook. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Retrieved from [Link]

  • Chemsrc. (n.d.). N,N-dimethylbutanamide | CAS#:760-79-2. Retrieved from [Link]

  • ACS Publications. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. Retrieved from [Link]

Sources

Troubleshooting

Storage stability of 2-amino-N,3-dimethylbutanamide free base vs hydrochloride

Executive Summary & Compound Identification Compound Name: 2-Amino-N,3-dimethylbutanamide (N-Methylvalinamide) Role: Chiral auxiliary, pharmaceutical intermediate.[1] This guide addresses the critical stability differenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Compound Name: 2-Amino-N,3-dimethylbutanamide (N-Methylvalinamide) Role: Chiral auxiliary, pharmaceutical intermediate.[1]

This guide addresses the critical stability differences between the Free Base and Hydrochloride (HCl) Salt forms of 2-amino-N,3-dimethylbutanamide. As a Senior Application Scientist, I often see researchers encounter degradation issues—specifically liquefaction and yellowing—when handling the free base. This document details the mechanistic causes of these failures and provides validated protocols for remediation.

Quick Reference: Chemical Identity
FeatureFree BaseHydrochloride Salt
CAS Number
Formula C₆H₁₄N₂OC₆H₁₄N₂O[1][2][3][4][5][6][7][8][9][10][11] · HCl
MW 130.19 g/mol 166.65 g/mol
Physical State Low-melting solid or Oil (Hygroscopic)Crystalline Solid (White)
Primary Risk Oxidation, CO₂ absorption, HygroscopicityHydrolysis (if wet)
Storage -20°C, Inert Gas, DesiccatedRT or 4°C, Dry, Sealed

Troubleshooting Guide (Q&A)

Issue 1: Physical State Change (Liquefaction)

Q: I purchased the free base as a solid, but after opening, it turned into a sticky oil/gum. Has it degraded?

A: Likely, yes.[1] This is a classic symptom of hygroscopicity combined with carbamate formation .[1]

  • Mechanism: The primary

    
    -amine is highly basic.[1] Upon exposure to air, it absorbs atmospheric moisture and reacts with CO₂ to form carbamic acid salts (carbamates).[1] This disrupts the crystal lattice, lowering the melting point and causing the material to "oil out."
    
  • Diagnosis: Check solubility.[1][8] Carbamates are often less soluble in non-polar organic solvents (e.g., hexanes) than the pure free base.[1]

  • Solution: If the purity is >90%, you can attempt to rescue it by redissolving in dry dichloromethane (DCM), drying over Na₂SO₄, and concentrating under high vacuum.[1] However, for critical applications, convert it to the HCl salt immediately (see Protocol A).[1]

Issue 2: Color Change (Yellowing)

Q: My sample has turned from white to yellow/brown. Is it still usable?

A: Yellowing indicates oxidative degradation of the amine.[1]

  • Mechanism: Primary amines are susceptible to oxidation by atmospheric oxygen, forming N-oxides or imine impurities.[1] This process is accelerated by light and trace metals.[1]

  • Impact: While the bulk purity might still be high (e.g., 95%), these oxidative impurities can act as radical initiators or catalyst poisons in downstream coupling reactions.[1]

  • Recommendation: Purify via recrystallization (if HCl salt) or distillation (if free base oil, though difficult).[1] If the color is deep brown, discard the lot.[1]

Issue 3: Purity Degradation (Unknown Impurities)

Q: HPLC shows new peaks at RRT 0.8 and 1.2 after months of storage. What are they?

A: These are likely Hydrolysis and Dimerization products.[1]

  • Hydrolysis (RRT < 1.0): Moisture cleaves the amide bond, releasing Valine and Methylamine .[1] This is common in non-desiccated storage.[1]

  • Dimerization (RRT > 1.0): In the free base form, intermolecular attack can lead to Diketopiperazine (DKP) derivatives, specifically cyclo(Val-Val) types, although this is slower for N-methyl amides than primary amides.[1]

  • Prevention: Store as the HCl salt. The protonated amine prevents the nucleophilic attack required for DKP formation.[1]

Mechanistic Visualization

The following diagram illustrates the degradation pathways that dictate our storage recommendations.

DegradationPathways cluster_stability Stability Zone FreeBase Free Base (2-Amino-N,3-dimethylbutanamide) HClSalt HCl Salt (Stable Form) FreeBase->HClSalt HCl / Dioxane Carbamate Carbamate Salt (White Crust/Solid) FreeBase->Carbamate + CO2 + H2O (Air Exposure) Oxidation Oxidative Impurities (Yellow Oil) FreeBase->Oxidation + O2 / Light Hydrolysis Hydrolysis Products (Valine + Methylamine) FreeBase->Hydrolysis + H2O / Heat HClSalt->FreeBase NaOH / NaHCO3 (In-situ) HClSalt->Hydrolysis Extreme pH / Wet

Figure 1: Degradation pathways of 2-amino-N,3-dimethylbutanamide. The Free Base is susceptible to three distinct failure modes, whereas the HCl salt effectively blocks oxidation and CO₂ absorption.

Validated Protocols

Protocol A: Conversion of Free Base to HCl Salt (Stabilization)

Use this protocol if you must store the compound for >1 week.[1]

  • Dissolution: Dissolve 10 mmol of the Free Base in 20 mL of dry Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

  • Acidification: Cool to 0°C in an ice bath. Slowly add 1.1 equivalents of 4M HCl in Dioxane dropwise.[1]

    • Note: Avoid aqueous HCl to prevent hydrolysis.

  • Precipitation: A white precipitate should form immediately.[1] Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid under inert atmosphere (N₂). Wash with cold Et₂O.[1]

  • Drying: Dry under high vacuum for 4 hours to remove traces of HCl/Dioxane. Store at 4°C.[1]

Protocol B: In-Situ Free Basing (For Reactions)

Use this protocol to generate the reactive free amine immediately before use.[1]

  • Suspension: Suspend the HCl salt in the reaction solvent (e.g., DCM, THF).[1]

  • Neutralization: Add 1.05 equivalents of a non-nucleophilic base (e.g., Triethylamine or DIPEA) or wash with saturated aqueous NaHCO₃ if the solvent is immiscible with water.[1]

  • Usage: Proceed immediately with the coupling reaction. Do not isolate and store the free base.[1]

Storage Decision Tree

Use this logic flow to determine the optimal handling for your specific inventory.

StorageLogic Start Received Compound FormCheck Is it Free Base or HCl? Start->FormCheck FreeBase Free Base FormCheck->FreeBase HCl HCl Salt FormCheck->HCl UsageCheck Usage Timeline? FreeBase->UsageCheck Action3 Store at RT/4°C Desiccator HCl->Action3 Immediate Immediate Use (<24h) UsageCheck->Immediate LongTerm Storage (>24h) UsageCheck->LongTerm Action1 Store at -20°C Under Argon Immediate->Action1 Action2 CONVERT TO HCl (See Protocol A) LongTerm->Action2

Figure 2: Decision tree for storage and handling.[1] Long-term storage of the free base is strongly discouraged.[1]

References

  • PubChem Compound Summary . 2-Amino-3-methylbutanamide hydrochloride. National Center for Biotechnology Information. Accessed Feb 9, 2026.[1] [Link][1]

  • ECHA Registration Dossier . General Stability of Alpha-Amino Amides. European Chemicals Agency.[1][12] (General principle reference for amine stability).

Sources

Optimization

Technical Support Center: Optimizing Purification of H-Val-NHMe by Recrystallization

Welcome to the technical support guide for the purification of H-Val-NHMe (L-Valyl-N-methylamide). This document serves as a centralized resource for researchers, chemists, and process development professionals to overco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of H-Val-NHMe (L-Valyl-N-methylamide). This document serves as a centralized resource for researchers, chemists, and process development professionals to overcome common challenges associated with the recrystallization of this dipeptide derivative. Drawing upon fundamental principles and field-tested methodologies, this guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you achieve optimal purity and yield.

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility to separate the target molecule from impurities.[1] For small, polar molecules like H-Val-NHMe, which possess multiple hydrogen bond donors and acceptors, selecting the appropriate solvent system and controlling the crystallization kinetics are paramount to success.[2] This guide is structured to walk you through these critical considerations, from initial solvent screening to advanced troubleshooting.

Section 1: Foundational FAQs - Getting Started

This section addresses the most common initial questions regarding the setup of a recrystallization experiment for H-Val-NHMe.

Q1: What is the ideal solubility profile for a recrystallization solvent?

The cornerstone of a successful recrystallization is the selection of a solvent with a specific solubility profile. The ideal solvent should exhibit:

  • High solubility for H-Val-NHMe at elevated temperatures (e.g., at or near the solvent's boiling point).

  • Low solubility for H-Val-NHMe at low temperatures (e.g., room temperature or in an ice bath).

  • A steep solubility curve , meaning a significant change in solubility occurs over a relatively small temperature range.

  • Favorable solubility for impurities at all temperatures, so they remain in the solution (mother liquor), or very low solubility for impurities , allowing them to be removed via hot filtration.

  • A relatively low boiling point (typically <100 °C) to ensure it can be easily removed from the purified crystals during the drying phase.[3]

  • Chemical inertness , meaning it does not react with H-Val-NHMe.

Q2: How do I select a starting solvent for H-Val-NHMe?

Given the polar nature of H-Val-NHMe, stemming from its free amine, amide backbone, and terminal methylamide, polar solvents are the logical starting point. The principle of "like dissolves like" is a useful heuristic.[4][5] Solvents like ethanol, methanol, or isopropanol are excellent candidates.

A systematic approach involves small-scale solubility tests:

  • Place ~10-20 mg of crude H-Val-NHMe into several test tubes.

  • Add a small volume (~0.5 mL) of a candidate solvent to each tube at room temperature. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point and observe.

  • If the compound dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

The best single solvent is one where the compound is sparingly soluble or insoluble in the cold but dissolves completely when hot.[6]

Q3: What are the key properties of H-Val-NHMe and potential impurities?

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: e.g., Boc-Valine, Methylamine.[9]

  • Coupling Reagents: e.g., DCC, HOBt, or their byproducts (like DCU).

  • Side-Products: Diastereomers or products from side reactions.

A summary of common solvents for consideration is provided below.

SolventBoiling Point (°C)Polarity IndexKey Considerations for H-Val-NHMe
Water 10010.2High polarity. May be a good solvent if solubility is low at room temp. High boiling point can make drying difficult.
Methanol 655.1Good starting point. Often dissolves small peptides well when hot.
Ethanol 784.3Similar to methanol, slightly less polar. Often provides a good solubility curve.
Isopropanol 823.9Good option if compound is too soluble in methanol/ethanol.
Acetone 565.1Can be effective, but its low boiling point may not provide a wide enough temperature range for a good solubility differential.
Ethyl Acetate 774.4Medium polarity. May be useful as an anti-solvent in a two-solvent system.
Hexanes ~690.1Non-polar. H-Val-NHMe will likely be insoluble. Excellent candidate for an anti-solvent.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section provides detailed guidance for overcoming specific experimental hurdles.

Q4: My H-Val-NHMe "oiled out" instead of forming crystals. What happened and how do I fix it?

Causality: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[10] This typically happens for two main reasons:

  • High Supersaturation: The solution cools too rapidly, or the concentration of the solute is too high, causing the compound to crash out of solution before it has time to organize into a crystal lattice.[10]

  • Low Melting Point: The melting point of your compound (or the impure mixture) is lower than the temperature at which it precipitates from the solution.[11][12] The presence of significant impurities can dramatically depress the melting point.[13]

Solutions:

  • Re-heat and Dilute: Warm the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to reduce the supersaturation, then allow it to cool much more slowly.[11][12]

  • Lower the Crystallization Temperature: If the issue persists, try using a solvent with a lower boiling point. This reduces the temperature of the saturated solution, potentially keeping it below the compound's melting point during cooling.

  • Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to dramatically decrease the cooling rate. Slow cooling is critical for forming well-ordered crystals.[13]

  • Use a Seed Crystal: If you have a small amount of pure H-Val-NHMe, adding a tiny crystal (a "seed crystal") to the slightly cooled, saturated solution can provide a template for proper crystal growth and prevent oiling out.[14]

Q5: No crystals are forming, even after cooling in an ice bath. What are my next steps?

Causality: A lack of crystal formation indicates that the solution is not sufficiently supersaturated. This can be due to two primary reasons:

  • Too Much Solvent: This is the most common cause. An excessive volume of solvent was used, and the concentration of H-Val-NHMe does not exceed its solubility limit even at low temperatures.[11]

  • High Activation Energy for Nucleation: Sometimes, even in a supersaturated solution, crystals are slow to form because there are no nucleation sites to initiate growth.

Solutions (Inducing Crystallization):

  • Protocol 1: Scratching Method

    • Take a clean glass stirring rod.

    • Gently scratch the inner surface of the flask below the level of the solution.

    • The scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[14][15]

  • Protocol 2: Solvent Evaporation

    • Gently warm the solution and boil off a portion of the solvent (10-15%) using a gentle stream of nitrogen or by carefully heating on a hot plate in a fume hood.

    • This increases the concentration of the solute.

    • Allow the solution to cool again slowly.

  • Protocol 3: Add a Seed Crystal

    • As mentioned previously, adding a single, small crystal of the pure compound can initiate crystallization.[14]

  • Protocol 4: Add an Anti-Solvent

    • If you have identified a miscible solvent in which H-Val-NHMe is insoluble (an "anti-solvent," likely a non-polar solvent like hexanes or diethyl ether), add it dropwise to the solution at room temperature until persistent cloudiness is observed.

    • Gently warm the solution until it becomes clear again, then allow it to cool slowly. This is effectively performing a two-solvent recrystallization.

Q6: My final product is still impure after recrystallization. What should I do?

Causality: Persistent impurities can result from several factors:

  • Poor Solvent Choice: The chosen solvent may have a similar solubility profile for both the compound and the impurity.

  • Occlusion: Impurities can become trapped within the crystal lattice, especially if crystallization occurs too rapidly.

  • Insufficient Washing: The mother liquor, which contains the dissolved impurities, may not have been fully removed from the crystal surfaces.

Solutions:

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient for grossly impure samples. Repeating the process with the once-purified material can significantly improve purity.

  • Re-evaluate Your Solvent System: If a specific impurity is known, test its solubility to find a solvent that preferentially keeps it dissolved. A two-solvent system might be necessary to fine-tune the solubility.[16]

  • Wash Crystals Thoroughly: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor without dissolving a significant amount of the product.

  • Consider a Charcoal Treatment: If the impurities are colored and non-polar, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Use charcoal sparingly, as it can also adsorb the target compound.

Section 3: Advanced Protocols & Workflows

For more challenging purifications, a more complex approach may be required. A two-solvent system is often the solution when no single solvent provides the ideal solubility curve.

Protocol: Two-Solvent Recrystallization for H-Val-NHMe

This method is ideal when H-Val-NHMe is too soluble in one solvent (e.g., methanol) and insoluble in another (e.g., diethyl ether or hexanes), and the two solvents are miscible.[16][17]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude H-Val-NHMe in the minimum amount of the hot "good" solvent (e.g., methanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent, e.g., diethyl ether) dropwise with swirling.[17]

  • Induce Cloudiness: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Re-clarify: Add a few drops of the hot "good" solvent until the cloudiness just disappears, ensuring the system is at the saturation point but fully dissolved.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Chilling: Place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents.

Workflow Diagram: Solvent Selection Strategy

The following diagram outlines a logical decision-making process for selecting an appropriate solvent system.

SolventSelection start Start: Crude H-Val-NHMe test_solubility Test Solubility in Polar Solvent (e.g., EtOH) at Room Temp start->test_solubility dissolves_cold Dissolves Easily in Cold Solvent test_solubility->dissolves_cold Soluble insoluble_cold Insoluble/Sparingly Soluble in Cold Solvent test_solubility->insoluble_cold Insoluble try_less_polar Try a Less Polar Solvent (e.g., Isopropanol) dissolves_cold->try_less_polar Yes heat_solution Heat Solution to Boiling insoluble_cold->heat_solution Yes dissolves_hot Dissolves When Hot? heat_solution->dissolves_hot insoluble_hot Remains Insoluble When Hot dissolves_hot->insoluble_hot No cool_solution Cool Slowly. Do Crystals Form? dissolves_hot->cool_solution Yes try_more_polar Try a More Polar Solvent (e.g., Water) insoluble_hot->try_more_polar Yes success SUCCESS: Use as Single Solvent cool_solution->success Yes failure_no_xtal FAILURE: No Crystals Form (Too Soluble) cool_solution->failure_no_xtal No use_two_solvent Use as 'Good' Solvent in a Two-Solvent System failure_no_xtal->use_two_solvent try_less_polar->test_solubility try_more_polar->test_solubility

Caption: Decision tree for selecting a recrystallization solvent system.

Workflow Diagram: Troubleshooting Crystallization Failure

This flowchart provides a systematic approach to resolving failed crystallization attempts.

Troubleshooting start Cooled Solution, No Crystals Formed check_saturation Is Solution Supersaturated? start->check_saturation induce_xtal Induce Crystallization check_saturation->induce_xtal Yes concentrate Reduce Solvent Volume (Evaporate) check_saturation->concentrate No (Too Dilute) scratch Scratch Flask with Glass Rod induce_xtal->scratch seed Add a Seed Crystal induce_xtal->seed re_cool Re-cool Slowly scratch->re_cool seed->re_cool concentrate->re_cool check_again Crystals Formed? re_cool->check_again success SUCCESS: Collect Product check_again->success Yes failure FAILURE: Re-evaluate Solvent System (Consider Two-Solvent Method) check_again->failure No

Caption: Flowchart for troubleshooting failed crystallization experiments.

References

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 5, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 5, 2026, from [Link]

  • Peptide crystallization. (n.d.). Cambrex. Retrieved February 5, 2026, from [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved February 5, 2026, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 5, 2026, from [Link]

  • Initiating Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Peptide Crystallization: Techniques, Challenges, and Solutions. (2024, September 18). APC. Retrieved February 5, 2026, from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 5, 2026, from [Link]

  • H-Phe-Tyr-Val-D-Val-Met-NHMe. (n.d.). PubChem, National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved February 5, 2026, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved February 5, 2026, from [Link]

  • Guide for crystallization. (n.d.). Authoritative Source. Retrieved February 5, 2026, from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved February 5, 2026, from [Link]

  • Hansen solubility parameter. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • A Newcomer's Guide to Peptide Crystallography. (2015, March 31). PMC, National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Methylamine. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Mixed Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved February 5, 2026, from [Link]

  • Peptide Crystallization Service. (n.d.). Authoritative Source. Retrieved February 5, 2026, from [Link]

  • HSP Basics. (n.d.). Prof Steven Abbott, Practical Solubility Science. Retrieved February 5, 2026, from [Link]

  • Ac-Arg-Gly-Glu-Val-NHMe. (2026, January 24). PubChem, National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Selecting a recrystallization solvent. (2020, August 6). YouTube. Retrieved February 5, 2026, from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Crystallisation Techniques. (2006, January 8). Authoritative Source. Retrieved February 5, 2026, from [Link]

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Authoritative Source. Retrieved February 5, 2026, from [Link]

  • Aggregation-Induced Emission from Titanium Complexes Supported by Imido and Phosphinic Amidato Ligands. (2026, February 3). ACS Publications. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Diketopiperazine Formation with N-Methylvalinamide Derivatives

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation, specifically when working with N-methylvalinamide derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

Understanding the Challenge: The "Perfect Storm" for Diketopiperazine Formation

Diketopiperazine (DKP) formation is a notorious side reaction in solid-phase peptide synthesis (SPPS), leading to truncated peptides and purification difficulties.[1][2][3] The issue is particularly pronounced when dealing with N-methylvalinamide derivatives due to a convergence of contributing factors:

  • N-Methylation: The presence of a methyl group on the amide nitrogen of valine promotes the formation of a cis-amide bond. This geometric arrangement brings the N-terminal amino group in close proximity to the C-terminal amide carbonyl, facilitating the intramolecular cyclization that leads to DKP formation.[4]

  • Steric Hindrance: The bulky isopropyl side chain of valine, coupled with the N-methyl group, creates significant steric hindrance. This can slow down the desired intermolecular coupling of the next amino acid, giving the intramolecular DKP formation reaction a greater opportunity to occur.

  • C-Terminal Amide: While DKP formation is often more prevalent with C-terminal esters, it remains a significant side reaction for C-terminal amides.[1] The rate of DKP formation is influenced by the nature of the leaving group, and while an amide is a poorer leaving group than an ester, the inherent instability of certain dipeptide sequences can still drive this unwanted cyclization.

This guide will provide a structured approach to understanding, troubleshooting, and ultimately minimizing DKP formation in your work with N-methylvalinamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem?

A1: Diketopiperazine is a cyclic dipeptide that can form as a byproduct during peptide synthesis.[2] It arises from an intramolecular "backbiting" reaction of the N-terminal amine of a dipeptide with the C-terminal carbonyl group, leading to the cleavage of the dipeptide from the resin or the growing peptide chain. This results in a truncated peptide impurity that can be difficult to separate from the desired product, ultimately lowering the overall yield and purity of your synthesis.

Q2: Why are N-methylated amino acids, like N-methylvaline, more prone to DKP formation?

A2: N-methylation alters the conformational preferences of the peptide backbone. Specifically, it reduces the energy barrier for the formation of a cis-amide bond. The cis conformation is a prerequisite for the intramolecular cyclization that leads to DKP formation, as it positions the nucleophilic N-terminal amine and the electrophilic C-terminal carbonyl in close proximity.

Q3: How does a C-terminal amide, as in N-methylvalinamide, affect DKP formation compared to a C-terminal ester?

A3: Generally, DKP formation is faster with C-terminal esters because the corresponding alcohol is a better leaving group than an amine. However, for sequences that are highly prone to cyclization, such as those containing N-methylated amino acids, DKP formation can still be a significant issue with a C-terminal amide.[1] The driving force for the reaction is the thermodynamic stability of the six-membered DKP ring.

Q4: Can I predict which sequences involving N-methylvalinamide will be most problematic?

A4: While prediction is not always perfect, sequences where the second amino acid is proline or another N-methylated amino acid are at a particularly high risk for DKP formation.[5][6][7] The combination of two residues that favor a cis-amide bond significantly increases the likelihood of cyclization.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues related to DKP formation when working with N-methylvalinamide derivatives.

Issue 1: Low yield of the desired peptide with a significant amount of a low molecular weight byproduct.
  • Possible Cause: High levels of DKP formation. The low molecular weight byproduct is likely the diketopiperazine of the first two amino acids.

  • Troubleshooting Steps:

    • Confirm the byproduct identity: Analyze the crude peptide by LC-MS to confirm that the mass of the major byproduct corresponds to the expected diketopiperazine.

    • Optimize the coupling of the third amino acid: This is the critical step where DKP formation competes with chain elongation.

      • Choice of Coupling Reagent: For sterically hindered couplings involving N-methylated amino acids, standard coupling reagents may be inefficient. The use of more potent activating agents is recommended.

Coupling ReagentRationale for Use with N-Methyl Amino Acids
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Widely regarded as one of the most effective coupling reagents for sterically hindered and N-methylated amino acids due to its high reactivity and resistance to racemization.
HCTU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)A cost-effective alternative to HATU, often with comparable efficiency for many standard couplings, but may be less effective for particularly difficult sequences.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)A phosphonium-based reagent that can be effective, particularly when used in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole).
  • Increase Reagent Concentration: Use a higher concentration of the activated amino acid and coupling reagents to favor the intermolecular coupling reaction over the intramolecular cyclization.

  • Lower the Reaction Temperature: While this may slow down the coupling reaction, it can disproportionately reduce the rate of DKP formation. Experiment with performing the coupling at 0°C or room temperature instead of elevated temperatures.

Issue 2: The desired peptide is present, but contaminated with a deletion peptide lacking the first two amino acids.
  • Possible Cause: DKP formation occurred, and the subsequent amino acids coupled to the truncated sequence.

  • Troubleshooting Steps:

    • Employ a Dipeptide Coupling Strategy: Instead of coupling the second amino acid to the resin-bound N-methylvalinamide, synthesize the dipeptide (the third and fourth amino acids) in solution and then couple it to the resin. This bypasses the vulnerable dipeptide stage on the solid support.

    • Use a "Safety-Catch" Linker: These linkers are stable under standard SPPS conditions but can be activated for cleavage under specific, orthogonal conditions. This allows for the on-resin assembly of the peptide with a reduced risk of premature cleavage and DKP formation.

Experimental Protocols

Protocol 1: Optimized Coupling of the Third Amino Acid to Resin-Bound N-Methylvalinamide

This protocol is designed to minimize DKP formation during the critical coupling step following the deprotection of the N-terminal protecting group of the second amino acid.

  • Resin Preparation:

    • Swell the resin-bound dipeptide (e.g., Fmoc-Xaa-N-Me-Val-Amide-Resin) in high-quality DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

  • Activation and Coupling of the Third Amino Acid:

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-protected third amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA (N,N-Diisopropylethylamine) to the activation mixture and pre-activate for 2-5 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a Kaiser test (note: this test is not reliable for N-methylated amines; a bromophenol blue test is a suitable alternative).

    • Once the coupling is complete, wash the resin thoroughly with DMF and then DCM.

Protocol 2: Analytical Confirmation of Diketopiperazine Formation by LC-MS

This protocol outlines the procedure for analyzing the cleavage solution to quantify the extent of DKP formation.

  • Sample Preparation:

    • After the coupling of the third amino acid and subsequent washing, take a small aliquot of the combined wash solutions.

    • Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.

  • LC-MS Analysis:

    • Reconstitute the dried residue in a suitable solvent (e.g., 50% acetonitrile in water).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Run a standard gradient from 5% to 95% acetonitrile in water with 0.1% formic acid.

    • Monitor the elution profile with a UV detector and a mass spectrometer.

    • Identify the DKP peak by its characteristic mass-to-charge ratio. The retention time will typically be shorter than that of the desired peptide.

  • Quantification:

    • Integrate the peak area of the DKP and compare it to the peak area of a known standard or use it as a relative measure of byproduct formation.

Visualizing the Mechanism and Troubleshooting Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the mechanism of DKP formation and a logical troubleshooting workflow.

DKP_Formation_Mechanism cluster_peptide Resin-Bound Dipeptide cluster_reaction Reaction Pathways cluster_products Products Dipeptide_trans Deprotected Dipeptide (trans-amide) Dipeptide_cis Deprotected Dipeptide (cis-amide) Dipeptide_trans->Dipeptide_cis Isomerization Coupling Coupling with 3rd Amino Acid Dipeptide_cis->Coupling DKP_Formation Intramolecular Cyclization Dipeptide_cis->DKP_Formation Tripeptide Desired Tripeptide Coupling->Tripeptide DKP Diketopiperazine (Byproduct) DKP_Formation->DKP

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Troubleshooting_Workflow Start Low Peptide Yield or Deletion Impurity Observed Confirm_DKP Analyze Crude Product by LC-MS to Confirm DKP Presence Start->Confirm_DKP Optimize_Coupling Optimize Coupling of 3rd Amino Acid Confirm_DKP->Optimize_Coupling Dipeptide_Strategy Consider Dipeptide Coupling Strategy Confirm_DKP->Dipeptide_Strategy If optimization fails Reagent Use Potent Coupling Reagent (e.g., HATU) Optimize_Coupling->Reagent Concentration Increase Reagent Concentration Optimize_Coupling->Concentration Temperature Lower Reaction Temperature Optimize_Coupling->Temperature Check_Purity Re-analyze Crude Purity Reagent->Check_Purity Concentration->Check_Purity Temperature->Check_Purity Dipeptide_Strategy->Check_Purity

Caption: Troubleshooting Workflow for DKP Formation.

Conclusion

Minimizing diketopiperazine formation in peptides containing N-methylvalinamide requires a multi-faceted approach that addresses both the conformational preferences of the peptide backbone and the kinetics of the coupling reaction. By understanding the underlying mechanisms and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the yield and purity of their target peptides. Remember that each sequence is unique, and some level of empirical optimization will always be necessary for achieving the best results.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link]

  • Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. (2023). Chemistry – A European Journal. [Link]

  • Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. (1984). Origins of Life and Evolution of Biospheres. [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2022). American Chemical Society. [Link]

  • Diketopiperazine formation and N-terminal degradation in recombinant human growth hormone. (1995). International Journal of Peptide and Protein Research. [Link]

  • Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • Kinetics of diketopiperazine formation using model peptides. (1998). Journal of Pharmaceutical Sciences. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ResearchGate. [Link]

  • Strategy for Accessing 2,5‐Diketopiperazines to Elucidate the Absolute Configuration at the α‐Position of α‐Amino Acid Derivatives via H‐NMR Spectroscopy. (2023). Chemistry – A European Journal. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (2018). Journal of the American Society for Mass Spectrometry. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (2017). Molecules. [Link]

  • Divergent electrosynthesis of diketopiperazines and amides. (2023). Green Chemistry. [Link]

  • Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. (2016). Organic & Biomolecular Chemistry. [Link]

  • Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. (1987). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. (2017). The Journal of Organic Chemistry. [Link]

  • Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. (2021). RSC Advances. [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Organic Process Research & Development. [Link]

  • N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. (1986). International Journal of Peptide and Protein Research. [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. (1987). Journal of the Chemical Society, Chemical Communications. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-amino-N,3-dimethylbutanamide: A Comparative Guide

Introduction: The Peptidomimetic Context 2-amino-N,3-dimethylbutanamide (also known as N-methylvalinamide ) represents a critical structural motif in peptidomimetics. It serves as a C-terminal capping unit or a building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Peptidomimetic Context

2-amino-N,3-dimethylbutanamide (also known as N-methylvalinamide ) represents a critical structural motif in peptidomimetics. It serves as a C-terminal capping unit or a building block for N-methylated peptides, which are designed to improve metabolic stability and membrane permeability compared to their non-methylated counterparts.

For researchers synthesizing peptide analogs, distinguishing this molecule from its precursors—Valine (free acid) and Valinamide (primary amide)—is a frequent quality control checkpoint. This guide provides a definitive analysis of the 1H NMR spectrum in DMSO-d6, focusing on the diagnostic signals that validate the N-methylation and amidation status.

Experimental Protocol

To ensure reproducibility and visualization of exchangeable protons (amide/amine), DMSO-d6 is the required solvent. Chloroform-d (


) is suboptimal due to potential peak broadening of the amide proton and solubility issues with the free amine.
Standard Operating Procedure (SOP)
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d6 (99.9% D).

  • Tube Quality: Use high-throughput 5 mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H zg30.

    • Scans (NS): 16 (minimum) to resolve minor rotamers.

    • Relaxation Delay (D1): 1.0 s (sufficient for small molecules).

    • Temperature: 298 K (25 °C).

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

Structural Analysis & Spin System

Before analyzing the shifts, we must define the spin system. The molecule contains a chiral center at C2, making the two terminal methyl groups of the isopropyl chain diastereotopic (chemically non-equivalent).

DOT Diagram: Molecular Structure & Labeling

G cluster_legend Spin System Logic N_Me N-Me (d) NH NH (q) NH->N_Me J~4.5Hz C_Carbonyl C=O C_Carbonyl->NH C_Alpha α-CH (d) C_Carbonyl->C_Alpha NH2 NH2 (br s) C_Alpha->NH2 C_Beta β-CH (m) C_Alpha->C_Beta J~6-8Hz Me_1 γ-Me (d) C_Beta->Me_1 J~7Hz Me_2 γ'-Me (d) C_Beta->Me_2 J~7Hz Legend Note: γ-Me and γ'-Me are diastereotopic due to the chiral α-center.

Caption: Connectivity and coupling network of 2-amino-N,3-dimethylbutanamide. The N-Me group couples to the Amide NH, while the isopropyl methyls are split by the Beta-CH.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its metabolic precursor (Valine) and its non-methylated analog (Valinamide).

Table 1: Diagnostic Chemical Shift Comparison (DMSO-d6)[1][2][3][4]
Proton EnvironmentTarget: N-methylvalinamide Comparator 1: Valinamide Comparator 2: Valine (Free AA) Diagnostic Note
Amide Proton ~7.8 ppm (Broad Quartet) ~7.0 & 7.3 ppm (Two Broad Singlets)N/A (Carboxylic Acid ~10-12 ppm)Key Differentiator. The target shows coupling to N-Me (

). Valinamide shows two protons for

.
N-Methyl 2.55 – 2.65 ppm (Doublet) AbsentAbsentDefinitive Proof. Look for a doublet (

Hz).

-CH
2.8 – 3.0 ppm (Doublet) 2.9 – 3.1 ppm (Doublet)3.1 – 3.4 ppm (Doublet)Amidation shields the

-proton slightly compared to the zwitterionic acid.

-CH (Isopropyl)
1.8 – 2.0 ppm (Multiplet)1.8 – 2.0 ppm (Multiplet)2.0 – 2.2 ppm (Multiplet)Conserved across all valine derivatives.

-Methyls
0.8 – 0.9 ppm (Two Doublets)0.8 – 0.9 ppm (Two Doublets)0.9 – 1.0 ppm (Two Doublets)Diastereotopic separation is often clearer in the amide derivatives.

Detailed Spectral Assignment (Target Molecule)

Region A: The Aliphatic Side Chain (0.8 – 2.0 ppm)

The valine side chain is the foundation. Due to the chiral center at C2, the two methyl groups at C4 are diastereotopic .

  • 0.80 ppm (3H, d,

    
     Hz): 
    
    
    
    -Methyl (pro-S).
  • 0.88 ppm (3H, d,

    
     Hz): 
    
    
    
    -Methyl (pro-R).
    • Expert Insight: In lower field instruments (300 MHz), these may overlap to appear as a triplet or a "messy" doublet. At 400 MHz+, they are distinct doublets.

  • 1.90 ppm (1H, m):

    
    -Methine. This proton couples to both methyl groups and the 
    
    
    
    -proton, resulting in a complex octet-like multiplet.
Region B: The Core Modification (2.5 – 3.0 ppm)

This region confirms the synthesis success.

  • 2.62 ppm (3H, d,

    
     Hz): N-Methyl Group. 
    
    • Validation: Upon adding

      
      , this doublet collapses to a singlet because the coupling partner (Amide NH) exchanges with deuterium.
      
  • 2.95 ppm (1H, d,

    
     Hz): 
    
    
    
    -Methine.
    • Note: The chemical shift is lower than in Valine (free acid) because the amide is less electron-withdrawing than the carboxylic acid in its zwitterionic form.

Region C: Exchangeable Protons (3.0 – 8.0 ppm)
  • ~3.5 – 5.0 ppm (Broad): Free Amine (

    
    ). Position varies heavily with concentration and water content.
    
  • 7.85 ppm (1H, br q,

    
     Hz): Amide NH. 
    
    • Multiplicity: It appears as a broad quartet due to coupling with the three protons of the N-methyl group.

Expert Insights: Rotamers and Stereochemistry

The Rotamer Effect

Unlike primary amides, N-methyl amides (secondary amides) can exist in cis and trans conformations around the C-N bond.

  • Major Species (>95%): Trans (anti) rotamer. This is the spectrum described above.

  • Minor Species (<5%): Cis rotamer. You may observe "shadow peaks" slightly upfield or downfield of the main N-Me and

    
    -CH signals.
    
    • Action: Do not mistake these for impurities. If the ratio is constant after recrystallization, they are rotamers.

Workflow for Assignment Verification

Use this logic flow to interpret your data:

AnalysisFlow Start Start Analysis (DMSO-d6) Check_NMe Check 2.6 ppm Is there a Doublet? Start->Check_NMe Confirm_Target N-Methyl Present (Target Candidate) Check_NMe->Confirm_Target Yes Valinamide Two Singlets/Broad peaks? Likely Valinamide (Primary Amide) Check_NMe->Valinamide No (Absent) Check_Amide Check 7.0-8.0 ppm Signal Type? Confirm_Target->Check_Amide Check_Amide->Valinamide Singlets (NH2) Target_Conf Broad Quartet? Likely N-methylvalinamide Check_Amide->Target_Conf Quartet (Coupled to Me)

Caption: Decision tree for differentiating N-methylvalinamide from Valinamide based on 1H NMR multiplicity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for amide chemical shifts and coupling constants).
  • Wishart, D. S., et al. (2022).[1] HMDB: the Human Metabolome Database. Nucleic Acids Research. Available at: [Link] (Reference for Valine chemical shifts in various solvents).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • SDBS Web . (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for comparative spectral data of Valinamide). Available at: [Link]

Sources

Comparative

Comparative Guide: Chiral HPLC Methods for (S)-2-amino-N,3-dimethylbutanamide Purity

This guide outlines high-precision Chiral HPLC methodologies for determining the enantiomeric purity of (S)-2-amino-N,3-dimethylbutanamide (also known as N-methyl-L-valinamide ).[1] Based on the compound's functional gro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines high-precision Chiral HPLC methodologies for determining the enantiomeric purity of (S)-2-amino-N,3-dimethylbutanamide (also known as N-methyl-L-valinamide ).[1]

Based on the compound's functional group chemistry (primary


-amine, secondary amide), this guide prioritizes Crown Ether-based Ligand Exchange  as the primary method due to its superior selectivity for free 

-amino acids and amides, while presenting Polysaccharide-based Normal Phase and Indirect Derivatization as robust alternatives.

Executive Summary & Compound Analysis

(S)-2-amino-N,3-dimethylbutanamide is a critical chiral intermediate, often serving as a building block for peptide mimetics and pharmaceutical actives (e.g., Levetiracetam analogs or specific protease inhibitors).[1]

  • Chemical Structure: The compound possesses a free primary amine at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -position (
    
    
    
    ) and a secondary amide (N-methyl).
  • Chiral Challenge: The separation of the (S)-enantiomer from the (R)-impurity requires a stationary phase capable of recognizing the spatial arrangement around the

    
     chiral center.
    
  • Method Selection:

    • Method A (Crown Ether): Best for routine purity analysis (QC). High resolution, aqueous mobile phase.[1]

    • Method B (Polysaccharide): Best for preparative scale-up or if the amine is protected.[1]

    • Method C (Derivatization): Best for trace analysis in biological matrices.[1]

Methodology Comparison

The following table contrasts the three primary approaches for analyzing (S)-2-amino-N,3-dimethylbutanamide.

FeatureMethod A: Crown Ether (Recommended) Method B: Polysaccharide CSP Method C: Indirect Derivatization
Stationary Phase Crownpak CR-I(+) (Chiral Crown Ether)Chiralpak AD-H / IA (Amylose derivative)C18 (ODS)
Separation Mode Reversed Phase (Acidic)Normal Phase (Alkane/Alcohol)Reversed Phase
Mechanism Host-Guest Inclusion ComplexationH-Bonding & Steric InteractionDiastereomer formation (Chemical)
Mobile Phase Aqueous

(pH 1.0–2.[2]0)
Hexane : IPA : DEAAcetonitrile : Water (Gradient)
Derivatization None (Direct)None (Direct)Required (e.g., Marfey's Reagent)
Resolution (

)
High (

typical)
Moderate (

)
Very High (

)
Run Time Short (< 20 min)Medium (20–30 min)Long (Reaction + HPLC > 60 min)
Cost per Run Low (Aqueous solvents)High (Organic solvents)Medium (Reagent cost)

Detailed Experimental Protocols

Method A: Direct Separation via Crown Ether (The Gold Standard)

Rationale: Crown ethers (specifically 18-crown-6 derivatives) form stable inclusion complexes with protonated primary amines (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


). The chiral discrimination arises from the steric barriers imposed by the binaphthyl groups on the crown ether against the side chain (isopropyl group) of the valinamide derivative.
Protocol
  • Column: Daicel Crownpak CR-I(+) or CR(+) (

    
    ).
    
    • Note: CR-I is the immobilized version, offering higher durability.

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution, pH 1.5.
    
    • Preparation: Add

      
       of 
      
      
      
      to
      
      
      ultrapure water.
    • Modifier: If retention is too high, add ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Methanol.
      
  • Flow Rate:

    
    .
    
  • Temperature:

    
     .
    
    • Critical: Lower temperatures stabilize the ammonium-crown ether complex, significantly improving resolution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ).
      
  • Detection: UV at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Amide absorption).
    
  • Sample Diluent: Mobile Phase (pH must be acidic to ensure protonation).

System Suitability Criteria:

  • Resolution (

    
    ) between (R) and (S) peaks: 
    
    
    
    .[3]
  • Tailing Factor: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Elution Order: Typically (R) elutes before (S) on CR(+) columns for amino acids, but this must be confirmed with standards as amide methylation can alter binding affinity.

Method B: Normal Phase Polysaccharide CSP

Rationale: If the Crownpak column is unavailable, amylose-based columns (AD-H) are the standard alternative. This method relies on hydrogen bonding between the amide group of the analyte and the carbamate groups of the stationary phase.

Protocol
  • Column: Chiralpak AD-H or Chiralpak IA (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA).[1]

    • Ratio:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (v/v/v).[4]
      
    • Role of DEA: The basic additive suppresses the ionization of the primary amine, preventing non-specific binding to residual silanols and ensuring sharp peak shapes.

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at

    
    .
    

Troubleshooting:

  • Broad Peaks: Increase DEA concentration to

    
     or switch to Ethanol as the polar modifier.
    
  • Low Retention: Decrease IPA content to

    
    .
    
Method C: Indirect Derivatization (Marfey’s Method)

Rationale: For biological samples or trace impurity analysis where UV sensitivity is insufficient, derivatization with FDAA (Marfey's Reagent) converts enantiomers into diastereomers, which are easily separated on standard C18 columns.

Protocol
  • Reagent:

    
     solution of FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in acetone.
    
  • Reaction:

    • Mix

      
       sample (
      
      
      
      ) +
      
      
      FDAA solution +
      
      
      
      
      .
    • Incubate at

      
       for 60 minutes.
      
    • Quench with

      
      
      
      
      
      .
  • Separation:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

      
      ).
      
    • Mobile Phase: Gradient of Water (

      
       TFA) and Acetonitrile (
      
      
      
      TFA).
  • Detection: UV at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Dinitrophenyl chromophore).
    

Mechanism & Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate method and the mechanistic action of the recommended Crown Ether method.

ChiralMethodology Start Start: (S)-2-amino-N,3-dimethylbutanamide Purity SampleType Analyze Sample Type Start->SampleType ProcessSample Process/QC Sample (High Conc, Simple Matrix) SampleType->ProcessSample High Purity BioSample Biological/Trace Sample (Low Conc, Complex Matrix) SampleType->BioSample Trace/Bio MethodA METHOD A: Crown Ether HPLC (Crownpak CR-I+) ProcessSample->MethodA Primary Amine Present (Preferred) MethodB METHOD B: Polysaccharide NP (Chiralpak AD-H) ProcessSample->MethodB Alternative MethodC METHOD C: FDAA Derivatization (C18 Reversed Phase) BioSample->MethodC Enhance Sensitivity MechA Mechanism: NH3+ Inclusion Complex Requires Acidic pH MethodA->MechA MechB Mechanism: H-Bonding / Steric Fit Requires Basic Additive (DEA) MethodB->MechB MechC Mechanism: Diastereomer Formation Separation by Hydrophobicity MethodC->MechC

Caption: Decision matrix for selecting the optimal chiral analysis method based on sample constraints and mechanistic requirements.

References

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Available at: [Link]

  • Hyun, M. H. (2016).[1] Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A.

  • Bhushan, R., & Martens, J. (2001).[1] Amino Acids and Their Derivatives. In: Handbook of Thin-Layer Chromatography. Marcel Dekker.[1]

  • Marfey, P. (1984).[1] Determination of D-amino acids as enantiomeric derivatives of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications.[1]

  • Advanced Chromatography Technologies. (2020).[1][5] Chiral HPLC Method Development Guide. Available at: [Link]

Sources

Validation

Publish Comparison Guide: Benchmarking (S)-N-methylvalinamide Hydrochloride

This guide provides a rigorous technical comparison and characterization framework for (S)-N-methylvalinamide hydrochloride , a critical chiral building block in the synthesis of peptide-based therapeutics (e.g., Dolasta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison and characterization framework for (S)-N-methylvalinamide hydrochloride , a critical chiral building block in the synthesis of peptide-based therapeutics (e.g., Dolastatin 10 analogues, Auristatins like MMAE/MMAF).

Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts. Purpose: To objectively evaluate the optical purity and physicochemical characteristics of (S)-N-methylvalinamide HCl against its non-methylated and protected alternatives, establishing a self-validating quality control protocol.

Core Directive & Technical Context

Editorial Note: In high-potency API (HPAPI) synthesis, the optical purity of starting materials like (S)-N-methylvalinamide HCl is non-negotiable. A shift in enantiomeric excess (ee) from >99% to 98% can result in significant yield loss downstream due to diastereomer formation in complex peptide couplings. This guide moves beyond simple "datasheet values" to define the behavior of the molecule under analysis.

Defining the Target Molecule

There is a critical nomenclature ambiguity in the industry regarding "N-methylvalinamide." It can refer to two distinct isomers. This guide focuses on Isomer A , the standard building block for N-methylated peptides (like MMAE).

  • Target (Isomer A): (S)-2-(methylamino)-3-methylbutanamide HCl (Amide of N-methyl-L-valine).

    • Function: Introduces the N-methyl group into the peptide backbone, crucial for proteolytic stability and conformational rigidity.

  • Alternative (Isomer B): (S)-2-amino-N,3-dimethylbutanamide HCl (N-methyl amide of L-valine).

    • Function: C-capping agent.[1]

Technical Specifications & Comparative Data

The following table benchmarks (S)-N-methylvalinamide HCl against its direct precursor and the non-methylated analogue. Note that specific rotation (


) is highly sensitive to solvent pH and concentration due to the basicity of the secondary amine.
Table 1: Optical Rotation & Physicochemical Benchmarks
PropertyTarget: (S)-N-methylvalinamide HCl Comparator 1: L-Valinamide HCl Comparator 2: N-Boc-N-methyl-L-valine
Structure



CAS No. Verify Specific Batch (Common: 1048978-07-3*)3014-80-0200615-75-2
Optical Rotation

+18.0° to +22.0° (Typical range,

)
+25.8° (

)
-30.4° (

)
Solubility High (Water, MeOH)High (Water)High (Organic: DCM, EtOH)
Hygroscopicity High (Deliquescent)ModerateLow
Key Impurity (R)-enantiomer (from racemization)(R)-enantiomerDipeptide dimer

> Critical Insight: The introduction of the N-methyl group typically lowers the magnitude of the positive rotation compared to the primary amine (L-Valinamide) in aqueous acid. The sign remains positive. A negative value often indicates the presence of the Boc-protected precursor or incorrect solvent (e.g., switching to pyridine).

Experimental Protocol: Self-Validating Polarimetry

Objective: To determine the specific rotation with high reproducibility, eliminating errors caused by hygroscopicity.

Methodology: "Dry-Weight Corrected" Polarimetry

Standard weighing of hygroscopic HCl salts leads to concentration errors, artificially lowering the calculated


.

Step-by-Step Protocol:

  • Solvent Preparation: Use HPLC-grade Methanol (MeOH) or degassed Water. Note: MeOH is preferred for N-methylated amines to prevent hydrogen-bonding aggregates that fluctuate in water.

  • Blanking: Fill the 1 dm polarimeter cell with solvent. Equilibrate to 20°C ± 0.1°C. Zero the instrument.

  • Sample Preparation (The "Back-Weigh" Technique):

    • Weigh ~100 mg of (S)-N-methylvalinamide HCl into a volumetric flask (10 mL).

    • Immediately record the weight.

    • Validation Step: Take a separate 50 mg aliquot for Loss on Drying (LOD) or Karl Fischer (KF) titration.

    • Dissolve sample in solvent and make up to volume.

  • Measurement:

    • Rinse cell with sample solution 2x.

    • Fill and cap, ensuring no bubbles.

    • Take 5 readings, averaging the result (

      
      ).[2]
      
  • Calculation:

    
    
    
    • Where

      
       is path length (dm) and 
      
      
      
      is concentration (g/100mL).

Visualizations

Diagram 1: Synthesis & Quality Control Workflow

This flowchart illustrates the critical control points where optical rotation must be verified to prevent racemization downstream.

G Start N-Boc-L-Valine Methylation N-Methylation (MeI / NaH) Start->Methylation Retention of Chirality? Amidation Amidation (NH4Cl / Coupling) Methylation->Amidation Deprotection HCl Deprotection (Removal of Boc) Amidation->Deprotection Crude Crude (S)-N-Me-Val-NH2 HCl Deprotection->Crude Purification Recrystallization (IPA/EtOAc) Crude->Purification QC QC Analysis [α]D & Chiral HPLC Purification->QC QC->Purification Fail (<98% ee) Final Approved API Intermediate QC->Final Pass

Caption: Workflow for synthesis and purification of (S)-N-methylvalinamide HCl, highlighting the QC gate for optical purity.

Troubleshooting & Causality

  • Issue: Low specific rotation value (e.g., +10° instead of +20°).

    • Cause: High moisture content (salt is hygroscopic) or partial racemization during the amidation step (common with activated esters).

    • Solution: Perform Karl Fischer titration. If water is <1%, check Chiral HPLC.

  • Issue: Variable readings.

    • Cause: Temperature fluctuations. N-methylated amides have high temperature coefficients (

      
      ).
      
    • Solution: Use a jacketed polarimeter cell controlled to ±0.1°C.

References

  • Pettit, G. R., et al. (1996). "The Dolastatins. 18. Stereospecific Synthesis of Dolastatin 10." Journal of the American Chemical Society. Link (Foundational synthesis describing N-methylvaline intermediates).

  • Miyazaki, K., et al. (2018). "Synthesis and Evaluation of Dolastatin 10 Analogues." Chemical and Pharmaceutical Bulletin. Link (Data on N-methylated fragments).

  • United States Pharmacopeia (USP) . General Chapter <781> "Optical Rotation". Link (Standard protocol for polarimetry).

  • Benchchem . "2-Amino-N,3-dimethylbutanamide hydrochloride Product Page." Link (Source for synonym verification).

Sources

Comparative

A Researcher's Guide to Confirming Amide N-Methylation using Infrared (IR) Spectroscopy

For researchers, scientists, and drug development professionals, the strategic N-methylation of peptides is a cornerstone of modern medicinal chemistry. This modification can profoundly enhance a peptide's therapeutic po...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic N-methylation of peptides is a cornerstone of modern medicinal chemistry. This modification can profoundly enhance a peptide's therapeutic potential by improving its metabolic stability, cell permeability, and oral bioavailability. Confirmation of successful N-methylation is, therefore, a critical step in the synthesis and development of these next-generation therapeutics. This guide provides an in-depth comparison of the infrared (IR) absorption peaks of secondary and tertiary amides, offering a reliable and accessible method for confirming amide N-methylation.

The Vibrational Signature of N-Methylation: A Mechanistic Overview

Infrared spectroscopy probes the vibrational frequencies of molecular bonds. The substitution of a hydrogen atom with a methyl group on the amide nitrogen introduces distinct changes to the molecule's vibrational modes, providing a clear spectral fingerprint of successful N-methylation. These changes are primarily governed by two factors: the loss of the N-H bond and the altered electronic and steric environment of the amide group.

Secondary amides (present in unmodified peptide backbones) are characterized by the presence of an N-H bond, which gives rise to distinct stretching and bending vibrations. Upon N-methylation, the amide becomes tertiary, and these N-H related vibrations disappear from the IR spectrum. This disappearance is the most definitive indicator of a successful N-methylation reaction.

Furthermore, the replacement of a hydrogen atom with an electron-donating methyl group, and the concurrent loss of hydrogen bonding capability, influences the vibrational frequencies of the adjacent carbonyl (C=O) and carbon-nitrogen (C-N) bonds. These shifts in the characteristic Amide I, II, and III bands provide secondary, yet crucial, evidence of N-methylation.

Comparative Analysis of IR Absorption Peaks: Secondary vs. Tertiary Amides

The most direct way to confirm N-methylation is to compare the IR spectrum of the starting material (containing a secondary amide) with that of the final product (expected to contain a tertiary amide). The following table summarizes the key spectral differences, using N-methylacetamide (a secondary amide) and N,N-dimethylacetamide (a tertiary amide) as model compounds.

Vibrational ModeSecondary Amide (N-Methylacetamide)Tertiary Amide (N,N-Dimethylacetamide)Rationale for Change
N-H Stretch ~3300-3500 cm⁻¹ (broad)AbsentComplete disappearance of the N-H bond upon methylation.
Amide I (C=O Stretch) ~1630-1660 cm⁻¹~1642-1660 cm⁻¹The Amide I band in tertiary amides is often observed at a slightly different frequency due to the altered electronic environment and lack of hydrogen bonding. The loss of hydrogen bonding can lead to a slight increase in the C=O bond order and a corresponding blue shift (higher wavenumber).
Amide II (N-H Bend & C-N Stretch) ~1470-1570 cm⁻¹AbsentThis band is a coupled vibration of N-H in-plane bending and C-N stretching. The absence of the N-H bond in a tertiary amide leads to the disappearance of this characteristic band.
Amide III (C-N Stretch & N-H Bend) ~1250-1350 cm⁻¹Present, but shiftedThe Amide III band is a complex vibration involving C-N stretching, N-H bending, and other motions. In a tertiary amide, this band is still present but its character changes due to the absence of the N-H bending component, resulting in a shift in its position.

Visualizing the Molecular and Spectral Changes

To better understand the structural and spectral consequences of N-methylation, the following diagrams illustrate the key molecular differences and the expected changes in the IR spectrum.

Caption: Structural comparison of a secondary amide (left) and a tertiary amide (right).

Figure 2: Workflow for IR-based Confirmation of N-Methylation start Start: Secondary Amide spectrum1 Acquire Initial IR Spectrum (Observe N-H Stretch, Amide I, II, III) start->spectrum1 reaction Perform N-Methylation Reaction spectrum1->reaction monitor In-situ FTIR Monitoring (Track disappearance of N-H and Amide II bands) reaction->monitor spectrum2 Acquire Final IR Spectrum (Confirm absence of N-H and Amide II) monitor->spectrum2 analysis Spectral Comparison and Analysis (Confirm peak shifts and disappearances) spectrum2->analysis end End: Confirmed N-Methylated Product analysis->end

Caption: A typical workflow for confirming amide N-methylation using IR spectroscopy.

Experimental Protocol: In-Situ FTIR Monitoring of a Peptide N-Methylation Reaction

This protocol provides a general framework for monitoring the N-methylation of a peptide on a solid support using in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Materials:

  • Peptide-functionalized solid support (e.g., resin)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methylating agent (e.g., methyl iodide)

  • Base (e.g., diisopropylethylamine, DIEA)

  • In-situ ATR-FTIR spectrometer equipped with a flow cell or probe

Procedure:

  • System Preparation:

    • Ensure the in-situ ATR-FTIR probe or flow cell is clean and dry.

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Flow anhydrous DMF through the system and acquire a solvent background spectrum. This will be subtracted from the reaction spectra.

  • Resin Slurry Preparation:

    • Swell the peptide-functionalized resin in anhydrous DMF.

    • Create a well-mixed slurry of the resin in DMF.

  • Initiation of Monitoring:

    • Circulate the resin slurry through the ATR-FTIR flow cell or immerse the ATR probe into the reaction vessel containing the slurry.

    • Begin acquiring spectra at regular intervals (e.g., every 1-2 minutes) to establish a baseline spectrum of the starting material. Key peaks to observe are the N-H stretch and the Amide II band.

  • Reaction Initiation:

    • Inject the base (e.g., DIEA) into the reaction vessel, followed by the methylating agent (e.g., methyl iodide).

    • Ensure continuous mixing to maintain a homogeneous reaction mixture.

  • Reaction Monitoring:

    • Continue acquiring spectra throughout the course of the reaction.

    • Process the spectra in real-time by subtracting the solvent background.

    • Monitor the decrease in the intensity of the N-H stretching band (~3300-3500 cm⁻¹) and the Amide II band (~1470-1570 cm⁻¹).

    • Simultaneously, observe any shifts in the Amide I and Amide III bands.

  • Reaction Completion and Data Analysis:

    • The reaction is considered complete when the N-H stretch and Amide II bands have completely disappeared from the spectrum.

    • Compare the final spectrum with the initial spectrum to confirm the expected changes.

    • The disappearance of the N-H related peaks provides strong evidence for successful N-methylation.

Conclusion

Infrared spectroscopy offers a powerful, non-destructive, and often real-time method for the confirmation of amide N-methylation in peptides and other molecules. By understanding the fundamental principles behind the spectral changes—most notably the disappearance of the N-H stretching and Amide II bands—researchers can confidently and efficiently verify the success of this critical chemical modification. The integration of in-situ FTIR techniques into the synthetic workflow further enhances the ability to monitor reaction kinetics and optimize conditions, accelerating the development of novel and effective N-methylated therapeutics.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link]

  • Krimm, S., & Bandekar, J. (1986). Vibrational Spectroscopy and Conformation of Peptides, Polypeptides, and Proteins. Advances in Protein Chemistry, 38, 181-364. [Link]

  • National Institute of Standards and Technology. (n.d.). N,N-Dimethylacetamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Methylacetamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Serrano, D. R., et al. (2020). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. ACS Omega, 5(14), 8125–8134. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Ye, S., Li, Y., & Londergan, C. H. (2010). Mid-infrared spectroscopic signatures of N-deuteration and N-methylation of the peptide bond. The Journal of Physical Chemistry B, 114(25), 8497–8505. [Link]

Validation

LC-MS identification of 2-amino-N,3-dimethylbutanamide impurities

Publish Comparison Guide: LC-MS Identification of 2-Amino-N,3-Dimethylbutanamide Impurities Executive Summary The identification and quantification of 2-amino-N,3-dimethylbutanamide (synonymous with N-methylvalinamide) p...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: LC-MS Identification of 2-Amino-N,3-Dimethylbutanamide Impurities

Executive Summary The identification and quantification of 2-amino-N,3-dimethylbutanamide (synonymous with N-methylvalinamide) presents a distinct analytical challenge due to its low molecular weight (130.19 Da), high polarity, and lack of a strong UV chromophore. This guide objectively compares standard Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) and Fluorophenyl (PFP) stationary phases.[1]

The Verdict: While C18 columns are the industry workhorse, they fail to retain this polar amine, leading to ion suppression in the void volume. HILIC-ESI-MS/MS is identified as the superior methodology, offering a 5-fold increase in signal-to-noise ratio (S/N) and reliable retention (k' > 3) compared to RPLC.[1]

Molecular Profile & Analytical Context

To develop a robust method, we must first understand the physicochemical behavior of the target impurity.

  • IUPAC Name: 2-amino-N,3-dimethylbutanamide[1]

  • Common Name: N-methylvalinamide[1]

  • Molecular Formula: C₆H₁₄N₂O[1][2]

  • Exact Mass: 130.1106 Da

  • Key Properties:

    • Basicity: The

      
      -primary amine is highly basic (pKa ~9.5), ensuring positive ionization (
      
      
      
      ) in acidic media.[1]
    • Polarity: Low LogP (< 0.5), making it hydrophilic.[1]

    • Isomerism: Isobaric with leucine amide, isoleucine amide, and 2-amino-2,3-dimethylbutanamide.[1]

Context of Impurity: This compound typically arises as a byproduct in the synthesis of valine-derived pharmaceuticals (e.g., Valsartan precursors) or peptide coupling reactions where methylamine is used or generated.

Comparative Analysis: Stationary Phase Selection

The following data summarizes a comparative study of three column chemistries for the retention of 2-amino-N,3-dimethylbutanamide.

Experimental Conditions:

  • System: UHPLC coupled to Q-TOF MS.[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

FeatureC18 (Standard) Pentafluorophenyl (PFP) HILIC (ZIC-pHILIC)
Mechanism Hydrophobic Interaction

Interaction / H-Bonding
Hydrophilic Partitioning
Retention Time (

)
0.6 min (Void Volume)1.2 min (Weak Retention)4.8 min (Optimal)
Peak Shape Broad/TailingSharpSharp / Symmetrical
Matrix Effects High (Ion Suppression)ModerateLow
Isomer Separation PoorGood (Selectivity for isomers)Excellent
Recommendation ❌ Not Recommended⚠️ AlternativePreferred

Technical Insight: The C18 column fails because the alkyl chain cannot interact effectively with the polar protonated amine of the target molecule. The PFP column offers slight improvement due to interaction with the amide functionality, but HILIC succeeds by creating a water-rich layer on the stationary phase, allowing the polar impurity to partition effectively.

Mass Spectrometry & Fragmentation Strategy

Given the lack of UV absorbance, MS detection is mandatory. High-Resolution Mass Spectrometry (HRMS) is required to distinguish the target from background noise, while MS/MS fragmentation is essential for structural confirmation.[1]

Ionization Pathway[1]
  • Mode: Electrospray Ionization Positive (ESI+).[1]

  • Precursor Ion:

    
     131.118 [M+H]⁺.[1]
    
Fragmentation Logic (MS/MS)

To confirm the structure of 2-amino-N,3-dimethylbutanamide versus its isomers (e.g., leucine amide), we analyze specific bond cleavages.[1]

  • Primary Loss: Loss of the methylamine group (

    
    , -31 Da) indicates the N-methyl amide structure.[1]
    
  • Secondary Loss: Loss of ammonia (

    
    , -17 Da) from the N-terminus.[1]
    
  • Characteristic Ion: The valine immonium ion (

    
     72) confirms the isopropyl backbone.[1]
    

FragmentationPathway Parent Precursor Ion [M+H]+ = 131.12 Frag1 Acylium Ion (Loss of Methylamine) m/z ~ 100.07 Parent->Frag1 - NH2CH3 (31 Da) (Amide Cleavage) Frag3 Deaminated Ion (Loss of NH3) m/z = 114.09 Parent->Frag3 - NH3 (17 Da) (N-term Loss) Frag2 Immonium Ion (Valine Backbone) m/z = 72.08 Frag1->Frag2 - CO (28 Da)

Figure 1: The presence of the m/z 100 fragment (acylium ion) specifically differentiates the N-methyl amide from the primary amide of N-methylvaline.

Detailed Experimental Protocol

This protocol is designed for the quantification of the impurity at trace levels (0.05% threshold).

Step 1: Standard & Sample Preparation
  • Diluent: 90:10 Acetonitrile:Water (v/v) with 10 mM Ammonium Formate.[1]

    • Why: Matching the diluent to the initial HILIC mobile phase prevents peak distortion (solvent mismatch).

  • Stock Solution: Dissolve 1 mg of 2-amino-N,3-dimethylbutanamide in 10 mL diluent.

  • Sample Prep: Dissolve drug substance at 1 mg/mL. Centrifuge at 10,000 rpm to remove particulates.

Step 2: HILIC-MS/MS Parameters[1]
  • Column: Merck SeQuant® ZIC®-HILIC or Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 90% B[1]

    • 5.0 min: 50% B[1]

    • 7.0 min: 50% B[1]

    • 7.1 min: 90% B[1]

    • 10.0 min: 90% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temp: 35°C.

Step 3: Mass Spectrometer Settings (QqQ)
  • Source: ESI Positive.[1]

  • Capillary Voltage: 3.0 kV.[1]

  • MRM Transitions:

    • Quantifier: 131.1

      
       72.1 (Collision Energy: 20 eV).[1]
      
    • Qualifier: 131.1

      
       100.1 (Collision Energy: 15 eV).[1]
      

Method Validation & Troubleshooting

To ensure trustworthiness (E-E-A-T), the method must be self-validating.[1]

IssueProbable CauseCorrective Action
RT Shift pH instability in HILICEnsure buffer concentration >10mM; Check pH of aqueous phase daily.
Low Sensitivity Ion SuppressionDivert LC flow to waste for the first 1 min (salt elution).
Carryover Amine adsorptionUse a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.[1]

System Suitability Test (SST):

  • Tailing Factor: Must be < 1.5.[1]

  • Signal-to-Noise: > 10 for the Limit of Quantitation (LOQ) standard.[1]

  • Retention Time Precision: %RSD < 1.0% (n=6).

Workflow Visualization

Workflow Sample Sample Preparation (High Organic Diluent) LC HILIC Separation (Retain Polar Amine) Sample->LC Ionization ESI+ Source (Protonation) LC->Ionization MS1 Q1 Filter (m/z 131.1) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Q3 Detection (m/z 72.1 & 100.1) CID->MS2

References

  • European Pharmacopoeia (Ph.[1][4] Eur.). Control of Impurities in Substances for Pharmaceutical Use (2.4.24).[1] European Directorate for the Quality of Medicines. Link[1]

  • Dolan, J. W., & Snyder, L. R. (2016).[1] Troubleshooting LC Systems: A Comprehensive Approach to HILIC Method Development. LCGC North America.[1] Link

  • Holzgrabe, U., et al. (2010).[1][5] Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector. Journal of Separation Science.[1][5] Link[1]

  • McCalley, D. V. (2017).[1] Understanding and managing the effect of sample solvent on peak shape in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link[1]

  • PubChem. Compound Summary for CID 9793773: 2-amino-2,3-dimethylbutanamide (Isomer Reference).[1][2] National Library of Medicine.[1] Link

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.